molecular formula C20H38Cl2N2O3S2 B10817386 Cevimeline.HCl

Cevimeline.HCl

カタログ番号: B10817386
分子量: 489.6 g/mol
InChIキー: ZSTLCHCDLIUXJE-GMLJRNIPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cevimeline.HCl is a useful research compound. Its molecular formula is C20H38Cl2N2O3S2 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C20H38Cl2N2O3S2

分子量

489.6 g/mol

IUPAC名

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m11.../s1

InChIキー

ZSTLCHCDLIUXJE-GMLJRNIPSA-N

異性体SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl

正規SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl

製品の起源

United States

Foundational & Exploratory

The Agonistic Action of Cevimeline.HCl on Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist with a well-established therapeutic role in the management of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1] Its efficacy stems from a specific and potent interaction with muscarinic acetylcholine receptors (mAChRs), leading to the stimulation of salivary gland secretion. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular and cellular levels, with a focus on its interaction with muscarinic receptor subtypes. This document details the quantitative aspects of its receptor affinity and functional potency, outlines the downstream signaling cascades it initiates, and provides representative protocols for key experimental assays used to characterize its activity.

Introduction

Cevimeline is a quinuclidine derivative of acetylcholine that acts as a direct-acting muscarinic receptor agonist.[2] It is known to exhibit a higher affinity for M1 and M3 receptor subtypes, which are prominently expressed in exocrine glands and are coupled to the Gq/11 family of G proteins.[3][4] The activation of these receptors by Cevimeline triggers a well-defined signal transduction pathway, culminating in an increase in intracellular calcium and subsequent fluid and protein secretion from salivary acinar cells. Understanding the precise molecular interactions and the downstream consequences of Cevimeline binding is crucial for the development of novel and more selective secretagogues.

Muscarinic Receptor Subtype Selectivity

Cevimeline's therapeutic efficacy is largely attributed to its selectivity for M1 and M3 muscarinic receptors over other subtypes. This selectivity profile is critical in minimizing the potential for off-target effects associated with the activation of M2 receptors in the heart or M4 and M5 receptors in the central nervous system.

Quantitative Analysis of Receptor Potency

The functional potency of Cevimeline at the five human muscarinic receptor subtypes has been determined through in vitro studies. The following table summarizes the half-maximal effective concentration (EC50) values, which represent the concentration of Cevimeline required to elicit 50% of its maximal response.

Muscarinic Receptor SubtypeEC50 (μM)Reference
M10.023[2]
M21.04[2]
M30.048[2]
M41.31[2]
M50.063[2]

Table 1: Functional Potency (EC50) of Cevimeline at Human Muscarinic Receptor Subtypes.

Molecular Mechanism of Action: The Signaling Cascade

The binding of Cevimeline to M1 and M3 muscarinic receptors initiates a cascade of intracellular events, leading to the physiological response of salivation. This process is primarily mediated by the Gq/11 signaling pathway.

G-Protein Coupling and Activation

Upon agonist binding, the M1 and M3 receptors undergo a conformational change, enabling them to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein, Gq/11. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαq/11). The binding of GTP induces the dissociation of the Gαq/11 subunit from the βγ-subunits, allowing the activated Gαq/11-GTP to interact with its downstream effector.

Activation of Phospholipase C

The primary effector for activated Gαq/11 is the enzyme Phospholipase C-β (PLCβ). Gαq/11-GTP allosterically activates PLCβ, which then catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).

Generation of Second Messengers: IP3 and DAG

The cleavage of PIP2 by PLCβ generates two crucial second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

  • Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

Calcium Mobilization

IP3 binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This leads to the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and significant increase in the intracellular Ca2+ concentration.

Salivary Gland Secretion

The rise in intracellular Ca2+ is the pivotal signal for salivary secretion. It triggers the opening of Ca2+-activated chloride and potassium channels in the apical and basolateral membranes of salivary acinar cells, respectively. The resulting ion fluxes drive the osmotic movement of water, leading to the secretion of saliva. DAG, in concert with Ca2+, also activates Protein Kinase C (PKC), which can modulate various cellular processes, including further regulation of ion channels and exocytosis.

Cevimeline_Signaling_Pathway Cevimeline This compound M1M3 M1/M3 Muscarinic Receptors Cevimeline->M1M3 Gq11 Gq/11 Protein M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Salivary_Secretion Salivary Secretion Ca_release->Salivary_Secretion Triggers Ca_release->PKC Co-activates

This compound Signaling Pathway

Experimental Protocols

The characterization of Cevimeline's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of Cevimeline for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Cevimeline at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Dilute the [3H]-NMS stock in Assay Buffer to a working concentration (typically near its Kd for the receptor).

    • Thaw the cell membranes on ice and dilute to the desired protein concentration in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Assay Buffer, [3H]-NMS, and diluted cell membranes.

    • Non-specific Binding (NSB): Add a high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM atropine), [3H]-NMS, and diluted cell membranes.

    • Competitive Binding: Add each Cevimeline dilution, [3H]-NMS, and diluted cell membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Cevimeline concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Cevimeline that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prep Prepare Reagents (Membranes, [3H]-NMS, Cevimeline) Setup Set up 96-well Plate (Total, NSB, Competition) Prep->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Detect Scintillation Counting (CPM) Filter->Detect Analyze Data Analysis (IC50 -> Ki) Detect->Analyze

Radioligand Binding Assay Workflow
Intracellular Calcium Imaging

This assay directly visualizes the effect of Cevimeline on intracellular calcium concentrations in live cells.

Objective: To measure the change in intracellular calcium concentration in salivary acinar cells in response to Cevimeline stimulation.

Materials:

  • Isolated salivary acinar cells or a suitable cell line.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence microscope with an appropriate filter set and a digital camera.

  • Image analysis software.

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate and culture salivary acinar cells on glass coverslips.

    • Load the cells with the calcium indicator dye by incubating them in a solution containing the AM ester form of the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

    • Wash the cells to remove excess extracellular dye.

  • Imaging Setup:

    • Mount the coverslip with the dye-loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with the physiological salt solution.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells before the addition of Cevimeline. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

  • Stimulation: Add a known concentration of this compound to the perfusion solution.

  • Image Acquisition: Continuously record the fluorescence intensity of the cells during and after the addition of Cevimeline.

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

    • For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is directly proportional to the change in calcium concentration.

    • Plot the change in fluorescence (or ratio) over time to visualize the calcium transient.

    • Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium response.

Calcium_Imaging_Workflow Prep_Cells Prepare & Culture Salivary Acinar Cells Load_Dye Load Cells with Calcium Indicator Dye Prep_Cells->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Image_Setup Mount on Microscope & Perfuse Wash->Image_Setup Baseline Record Baseline Fluorescence Image_Setup->Baseline Stimulate Add this compound Baseline->Stimulate Acquire Acquire Time-Lapse Images Stimulate->Acquire Analyze_Ca Analyze Calcium Transients Acquire->Analyze_Ca

Calcium Imaging Workflow

Conclusion

This compound acts as a potent and selective agonist at M1 and M3 muscarinic receptors. Its mechanism of action is well-characterized and involves the canonical Gq/11-PLC-IP3-Ca2+ signaling pathway. This cascade of events ultimately leads to an increase in intracellular calcium in salivary acinar cells, providing the direct stimulus for salivation. The quantitative data on its receptor potency, combined with a detailed understanding of its signaling mechanism, underscores its rational design as a therapeutic agent for xerostomia. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel muscarinic receptor agonists for the treatment of glandular hypofunction.

References

Cevimeline.HCl: An In-depth Analysis of its M1 and M3 Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride, a cholinergic agent, is a muscarinic receptor agonist with a notable affinity for M1 and M3 receptor subtypes.[1][2] Chemically, it is a quinuclidine derivative of acetylcholine.[3] Marketed under the trade name Evoxac, it is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[4][5] Its therapeutic effect stems from its ability to stimulate salivary glands, which are rich in M1 and M3 receptors, leading to increased saliva production.[6][7][8] This document provides a detailed technical overview of the M1 and M3 receptor selectivity profile of Cevimeline.HCl, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Receptor Selectivity Profile

Cevimeline exhibits a higher potency for the M1 muscarinic receptor subtype, as demonstrated by functional assay data. The following table summarizes the EC50 values of Cevimeline for all five muscarinic receptor subtypes, highlighting its selectivity profile.

Receptor SubtypeEC50 (μM)Fold Selectivity vs. M1
M1 0.023 1
M21.0445.2
M3 0.048 2.1
M41.3157.0
M50.0632.7
Data from Heinrich et al., as cited in[7][9]

As the data indicates, Cevimeline is a potent M1 agonist.[7][9] Its selectivity for the M3 receptor is approximately 2-fold lower than for the M1 receptor.[7][9] In contrast, its selectivity is significantly lower for M2 and M4 receptors, being 46-fold and 43-fold lower than for the M1 receptor, respectively.[7][9]

M1 and M3 Receptor Signaling Pathways

Both M1 and M3 muscarinic receptors are coupled to the Gq family of G proteins.[10][11][12] Upon agonist binding, such as with Cevimeline, a conformational change in the receptor activates the associated Gq protein.[10][13] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[10][14] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][15]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10][15] The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[13][16]

M1_M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cevimeline Cevimeline Receptor M1/M3 Receptor (GPCR) Cevimeline->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Salivary Secretion) PKC->Response Leads to

M1/M3 Receptor Gq-coupled Signaling Pathway

Experimental Protocols

The determination of the receptor selectivity profile of a compound like Cevimeline involves a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor subtype.[17] This is achieved by measuring the ability of the unlabeled test compound (Cevimeline) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.[18]

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) that are stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[18]

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.[19] Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Cevimeline).[18][19]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.[17]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[17]

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.[17]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[17] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare cell membranes expressing M1 or M3 receptors B Incubate membranes with radioligand and varying concentrations of Cevimeline A->B C Separate bound from unbound radioligand via filtration B->C D Quantify radioactivity using a scintillation counter C->D E Determine IC50 and calculate Ki value D->E

Workflow for Competitive Radioligand Binding Assay
Calcium Imaging Functional Assay

Calcium imaging assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation.[17] This is a direct measure of the functional consequence of M1 and M3 receptor activation, which are Gq-coupled and signal through the release of intracellular calcium.[13]

Detailed Methodology:

  • Cell Culture: Cells expressing the M1 or M3 receptor subtype are seeded in a multi-well plate.[17]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[17][20] These dyes exhibit an increase in fluorescence intensity upon binding to calcium.

  • Compound Addition: Serial dilutions of the test compound (Cevimeline) are added to the wells.[17]

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader, such as a FLIPR (Fluorescent Imaging Plate Reader).[21]

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium.[17] Concentration-response curves are generated to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[17]

Calcium_Imaging_Workflow A Culture cells expressing M1 or M3 receptors B Load cells with a calcium-sensitive fluorescent dye A->B C Add varying concentrations of Cevimeline B->C D Measure changes in fluorescence intensity over time C->D E Generate concentration-response curves to determine EC50 D->E

Workflow for Calcium Imaging Functional Assay

Conclusion

This compound is a potent muscarinic agonist with a clear selectivity profile favoring the M1 and M3 receptor subtypes. This selectivity is the basis for its therapeutic efficacy in treating xerostomia by stimulating salivary gland secretion. The quantitative data derived from functional assays, such as calcium imaging, confirms its higher potency at M1 and M3 receptors compared to M2, M4, and M5. The experimental protocols outlined provide a framework for the continued investigation and characterization of muscarinic receptor agonists in drug discovery and development. A thorough understanding of the receptor selectivity and signaling pathways of compounds like Cevimeline is crucial for the development of more targeted and effective therapies for conditions involving exocrine gland dysfunction.

References

The Pharmacological Profile of Cevimeline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride is a cholinergic agonist with a pronounced affinity for muscarinic M1 and M3 receptors. Marketed under the trade name Evoxac®, it is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. This technical guide provides an in-depth overview of the pharmacological properties of Cevimeline hydrochloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and clinical trial workflows are also presented to support further research and development in this area.

Introduction

Cevimeline hydrochloride is a quinuclidine derivative of acetylcholine that acts as a direct-acting parasympathomimetic agent.[1] Its therapeutic efficacy in Sjögren's syndrome stems from its ability to stimulate salivary and lacrimal gland secretions, thereby alleviating the symptoms of dry mouth and eyes.[2] This document serves as a comprehensive resource for professionals in the fields of pharmacology and drug development, offering a detailed examination of the scientific data underpinning the clinical use of Cevimeline hydrochloride.

Mechanism of Action

Cevimeline is a cholinergic agonist that exhibits a high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[5]

The M1 and M3 receptors are predominantly coupled to Gq/11 proteins.[5] Activation of these receptors by Cevimeline leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately lead to an increase in the secretion of saliva from exocrine glands.[6]

Signaling Pathway of Cevimeline at M1/M3 Receptors

Cevimeline_Signaling_Pathway Cevimeline Cevimeline M1M3_Receptor M1/M3 Muscarinic Receptor Cevimeline->M1M3_Receptor Binds to Gq11 Gq/11 Protein M1M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Leads to Salivary_Secretion Increased Salivary Secretion Ca2_release->Salivary_Secretion Stimulates PKC->Salivary_Secretion Contributes to

Cevimeline's primary signaling cascade.

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for Cevimeline hydrochloride.

Table 1: Muscarinic Receptor Functional Activity
Receptor SubtypeFunctional Assay Parameter (EC₅₀, µM)
M10.023[7]
M21.04[7]
M30.048[7]
M41.31[7]
M50.063[7]

Note: Specific Ki values for Cevimeline hydrochloride at the M1-M5 muscarinic receptors were not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Cevimeline Hydrochloride (30 mg Single Dose)
ParameterHealthy VolunteersPatients with Sjögren's Syndrome
Tmax (hours) 1.5 - 2.0[5]1.5[5]
Cmax (ng/mL) 59.9[5]91.6[5]
AUC Data not consistently reportedData not consistently reported
Half-life (t½, hours) ~5[5]~5
Protein Binding <20%[5]<20%
Volume of Distribution (Vd) ~6 L/kg[5]~6 L/kg
Metabolism Hepatic (CYP2D6, CYP3A4)[5]Hepatic (CYP2D6, CYP3A4)
Excretion Primarily renal (84% in 24h)[5]Primarily renal

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as Cevimeline, for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (Cevimeline hydrochloride).

  • Non-specific binding control (e.g., Atropine at a high concentration).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the radioligand in assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Xerostomia in Sjögren's Syndrome

This protocol describes a typical design for a clinical trial to evaluate the efficacy and safety of Cevimeline hydrochloride in treating dry mouth in patients with Sjögren's syndrome.[5][8]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Patients diagnosed with Sjögren's syndrome who experience symptoms of xerostomia.

Procedure:

  • Screening and Baseline: Assess potential participants against inclusion and exclusion criteria. Collect baseline data, including subjective assessments of dry mouth (e.g., using a Visual Analog Scale - VAS) and objective measurements of salivary flow (sialometry).

  • Randomization: Randomly assign eligible participants to one of the treatment arms (e.g., Cevimeline 30 mg three times daily, or placebo).

  • Treatment Period: Participants self-administer the assigned treatment for a predefined period (e.g., 12 weeks).

  • Follow-up Visits: Schedule regular follow-up visits (e.g., at weeks 4, 8, and 12) to assess efficacy and safety. Efficacy assessments include changes from baseline in subjective symptoms and salivary flow rates. Safety assessments include monitoring for adverse events.

  • End of Study: Conduct a final assessment at the end of the treatment period.

  • Data Analysis: Analyze the data to compare the changes in efficacy endpoints between the Cevimeline and placebo groups. Statistical significance is determined using appropriate statistical tests.

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12 Weeks) cluster_end Study Conclusion Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (VAS, Sialometry) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Cevimeline_Arm Cevimeline 30 mg TID Randomization->Cevimeline_Arm Placebo_Arm Placebo TID Randomization->Placebo_Arm Follow_Up_1 Follow-up Visit 1 (Week 4) Cevimeline_Arm->Follow_Up_1 Placebo_Arm->Follow_Up_1 Follow_Up_2 Follow-up Visit 2 (Week 8) Follow_Up_1->Follow_Up_2 End_of_Treatment End of Treatment Visit (Week 12) Follow_Up_2->End_of_Treatment Data_Analysis Data Analysis End_of_Treatment->Data_Analysis Results Results & Reporting Data_Analysis->Results

References

Elucidation of the Cevimeline.HCl Signal Transduction Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist that acts as a selective agonist for muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes.[1] It is clinically approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3] This technical guide provides an in-depth exploration of the signal transduction pathway initiated by this compound, offering a detailed overview of its mechanism of action, quantitative data on its receptor interactions and downstream effects, and comprehensive protocols for key experimental assays used in its study.

Mechanism of Action

This compound exerts its pharmacological effects by mimicking the action of the neurotransmitter acetylcholine on muscarinic receptors. Its therapeutic efficacy in treating xerostomia stems from its high affinity for M3 receptors located on the epithelia of salivary and lacrimal glands.[4][5] Activation of these receptors stimulates glandular secretion, leading to increased saliva and tear production.[6]

The signal transduction pathway initiated by this compound at the M1 and M3 receptors is primarily mediated through the Gq/11 family of G proteins.[7] This pathway can be summarized in the following key steps:

  • Receptor Binding: this compound binds to and activates M1 and M3 muscarinic acetylcholine receptors on the cell surface.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq/11. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[7]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC) at the cell membrane.[7]

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, ultimately leading to the physiological response, which in the case of salivary glands, is the secretion of saliva.

Quantitative Data

The following tables summarize the quantitative data related to the interaction of Cevimeline with muscarinic receptors and its downstream effects.

Table 1: Cevimeline Potency at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (μM)
M10.023[7]
M21.04[7]
M30.048[7]
M41.31[7]
M50.063[7]

Table 2: Clinical Trial Data on Cevimeline-Induced Salivary Flow in Sjögren's Syndrome Patients

Treatment GroupMean Change from Baseline in Unstimulated Salivary Flow (mL/min)p-value (vs. Placebo)
Placebo0.015 ± 0.064-
Cevimeline 30 mg t.i.d.0.194 ± 0.1790.0008[2]
Cevimeline 60 mg t.i.d.0.258 ± 0.3100.0003[2]
Data presented as mean ± SD from a 6-week study.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to visually represent the this compound signaling pathway and the general workflows of key experimental assays.

Cevimeline_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Cevimeline This compound M1M3 M1/M3 Receptor Cevimeline->M1M3 Binds to Gq11 Gq/11 Protein M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC_inactive Inactive PKC DAG->PKC_inactive Activates Ca2_release Ca²⁺ Release Ca2_release->PKC_inactive Co-activates PKC_active Active PKC PKC_inactive->PKC_active Response Cellular Response (e.g., Saliva Secretion) PKC_active->Response Phosphorylates Downstream Targets IP3R->Ca2_release Triggers Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_ip1 Inositol Monophosphate (IP1) Assay cluster_pkc Protein Kinase C (PKC) Assay B1 Prepare Membranes with M1/M3 Receptors B2 Incubate with [³H]-NMS and varying concentrations of Cevimeline B1->B2 B3 Separate Bound and Free Radioligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine Ki value B4->B5 C1 Load Cells with Fluo-4 AM C2 Stimulate with Cevimeline C1->C2 C3 Measure Fluorescence Intensity (Ex/Em: 490/525 nm) C2->C3 C4 Determine EC50 value C3->C4 I1 Culture Cells Expressing M1/M3 Receptors I2 Stimulate with Cevimeline in the presence of LiCl I1->I2 I3 Lyse Cells and Add HTRF Reagents (IP1-d2, Ab-K) I2->I3 I4 Measure HTRF Signal I3->I4 I5 Determine EC50 value I4->I5 P1 Prepare Cell Lysates P2 Incubate Lysate with PKC Substrate and [γ-³²P]ATP P1->P2 P3 Separate Phosphorylated Substrate P2->P3 P4 Quantify Radioactivity P3->P4 P5 Determine PKC Activity P4->P5

References

In Vitro Characterization of Cevimeline.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cevimeline hydrochloride (Cevimeline.HCl), a muscarinic receptor agonist. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pre-clinical assessment of this compound, detailing its receptor binding affinity, functional activity, and underlying signaling mechanisms.

Introduction

This compound is a cholinergic agent that acts as a direct agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It is a quinuclidine derivative of acetylcholine and is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][3] Its therapeutic effect is mediated by the stimulation of saliva secretion from the salivary glands.[4][5] This guide focuses on the essential in vitro assays and methodologies used to characterize the pharmacological profile of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating muscarinic receptors, with a particular selectivity for M1 and M3 subtypes.[1][5][6] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1 and M3 receptors, prevalent in exocrine glands and smooth muscles, are coupled to the Gq/11 family of G-proteins.[4]

Upon activation by this compound, the Gq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ concentration is a critical step in triggering cellular responses, such as fluid and electrolyte secretion from salivary gland acinar cells.

The following diagram illustrates the signaling pathway activated by this compound at M1 and M3 muscarinic receptors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cevimeline This compound M1M3_Receptor M1/M3 Muscarinic Receptor Cevimeline->M1M3_Receptor Gq11 Gq/11 M1M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ER->Ca_release Opens Ca²⁺ Channels Cellular_Response Cellular Response (e.g., Saliva Secretion) Ca_release->Cellular_Response Triggers

This compound Gq-protein coupled signaling pathway.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypeLigandPreparationKi (µM)IC50 (µM)Reference
M3[3H]-Quinuclidinyl BenzilateRat Submandibular/Sublingual Gland Membranes1.2 ± 0.314[7]
Table 2: Functional Potency of this compound at Muscarinic Receptor Subtypes
Receptor SubtypeAssayCell LineEC50 (µM)Reference
M1[3H]-Inositol Phosphate ProductionCHO0.023[6]
M2Adenylate Cyclase InhibitionCHO1.04[6]
M3[3H]-Inositol Phosphate ProductionCHO0.048[6]
M4Adenylate Cyclase InhibitionCHO1.31[6]
M5[3H]-Inositol Phosphate ProductionCHO0.063[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide comprehensive protocols for the key experiments used to characterize this compound.

Muscarinic Receptor Radioligand Binding Assay

This assay determines the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from rat salivary glands) Assay_Setup 2. Assay Setup in 96-well Plate - Membranes - [³H]-QNB (Radioligand) - this compound (Competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60-90 min at 25°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Filter Washing (Removes non-specific binding) Filtration->Washing Scintillation 6. Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis 7. Data Analysis (Calculation of IC₅₀ and Kᵢ) Scintillation->Data_Analysis

Workflow for the muscarinic receptor radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues (e.g., rat submandibular/sublingual glands) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

      • Radioligand: A fixed concentration of [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS), typically near its Kd value.

      • Competitor: Increasing concentrations of this compound.

      • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is used to determine non-specific binding.

      • Membrane Preparation: A consistent amount of membrane protein (e.g., 50-100 µg) is added to each well.

    • The plate is incubated for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

    • The filters are dried, and scintillation fluid is added. The radioactivity on the filters is then counted using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

    • The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Second Messenger Functional Assays

These assays measure the functional activity of this compound by quantifying the production of intracellular second messengers following receptor activation.

This assay measures the accumulation of [³H]-inositol phosphates in cells expressing the target muscarinic receptor subtypes.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured in appropriate media.

    • Cells are seeded into multi-well plates and grown to near confluence.

    • The cells are then labeled by incubating them overnight with medium containing [³H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

  • Assay Procedure:

    • On the day of the assay, the labeling medium is removed, and the cells are washed.

    • A stimulation buffer containing lithium chloride (LiCl) is added. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Cells are pre-incubated with the buffer before the addition of this compound at various concentrations.

    • The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification:

    • The stimulation is terminated by the addition of an acid (e.g., perchloric acid).

    • The inositol phosphates are extracted and separated from the rest of the cellular components, often using anion-exchange chromatography.

    • The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.

  • Data Analysis:

    • The amount of [³H]-inositol phosphate accumulation is plotted against the log concentration of this compound.

    • The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression analysis.

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing M2 or M4 receptors.

Detailed Methodology:

  • Cell Culture:

    • CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured in appropriate media and seeded into multi-well plates.

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer.

    • Cells are treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP.

    • Immediately after or concurrently with forskolin, this compound is added at various concentrations.

    • The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C.

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis:

    • The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of this compound.

    • The EC₅₀ value is determined by non-linear regression analysis.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to study the effects of this compound on the electrical properties of individual neurons, such as those in the superior salivatory nucleus, which are involved in controlling salivation.

Detailed Methodology:

  • Slice Preparation:

    • Brainstem slices containing the superior salivatory nucleus are prepared from neonatal rats.

  • Recording Setup:

    • Slices are transferred to a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Glass micropipettes with a small tip diameter are filled with an internal solution that mimics the intracellular ionic composition.

    • A high-resistance "giga-seal" is formed between the pipette tip and the membrane of a target neuron.

  • Whole-Cell Configuration:

    • The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

  • Data Acquisition:

    • Voltage-Clamp Mode: The membrane potential is held at a constant value, and the currents flowing across the membrane in response to this compound application are recorded. This allows for the study of specific ion channel activity.

    • Current-Clamp Mode: The current injected into the cell is controlled, and changes in the membrane potential (depolarization or hyperpolarization) in response to this compound are measured. This provides information on how the drug affects neuronal excitability.

  • Data Analysis:

    • The amplitude and kinetics of the recorded currents or the change in membrane potential are analyzed to determine the effect of this compound on the neurons.

Conclusion

The in vitro characterization of this compound through a combination of receptor binding assays, functional second messenger assays, and electrophysiological recordings provides a comprehensive understanding of its pharmacological profile. The data consistently demonstrate that this compound is a potent and selective agonist at M1 and M3 muscarinic receptors, leading to the activation of the Gq/11-PLC-IP3 signaling pathway and subsequent cellular responses. These in vitro findings are fundamental for elucidating the mechanism of action of this compound and provide a strong basis for its clinical application in treating conditions characterized by glandular hypofunction. This technical guide serves as a valuable resource for researchers and professionals involved in the ongoing study and development of muscarinic receptor agonists.

References

Preclinical Studies on Cevimeline HCl for Xerostomia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerostomia, the subjective sensation of a dry mouth, is a debilitating condition often stemming from salivary gland hypofunction. This can be a consequence of autoimmune diseases such as Sjögren's syndrome or iatrogenic causes like radiation therapy for head and neck cancers.[1] Cevimeline hydrochloride (HCl), a cholinergic agonist, has emerged as a significant therapeutic agent for managing xerostomia. This technical guide provides an in-depth overview of the preclinical research that has underpinned the clinical development of Cevimeline HCl, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Cevimeline is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[2] Its therapeutic effect in xerostomia is primarily mediated through the activation of M1 and M3 muscarinic acetylcholine receptors (mAChRs), which are abundantly expressed in salivary glands.[3][4] The binding of cevimeline to these G protein-coupled receptors initiates a signaling cascade that leads to increased saliva secretion.[3][5]

Signaling Pathway

The activation of M1 and M3 receptors by cevimeline stimulates the Gq/11 protein.[3] This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for fluid secretion from acinar cells.

Cevimeline Cevimeline.HCl M1_M3 M1/M3 Muscarinic Receptors Cevimeline->M1_M3 Binds to Gq11 Gq/11 Protein M1_M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates Saliva_secretion Saliva Secretion Ca_release->Saliva_secretion Induces

Figure 1: this compound Signaling Pathway in Salivary Gland Acinar Cells.

Quantitative Data

The preclinical evaluation of cevimeline has generated significant quantitative data regarding its receptor affinity and efficacy in stimulating salivary flow.

Receptor Binding Affinity

Studies have determined the half-maximal effective concentration (EC50) of cevimeline for various muscarinic receptor subtypes, demonstrating its high affinity for M1 and M3 receptors.[3]

Receptor SubtypeEC50 (μM)
M10.023
M21.04
M30.048
M41.31
M50.063

Table 1: this compound EC50 Values for Muscarinic Receptor Subtypes.[3]

Efficacy in Animal Models

Preclinical studies in various animal models of xerostomia have consistently shown the efficacy of cevimeline in a dose-dependent manner.

Animal ModelTreatmentOutcomeReference
DogsCevimeline vs. PilocarpineSialogogic effect lasted nearly twice as long as pilocarpine.[7]
Murine models of Sjögren's syndromeCevimelineDose-dependently induced salivation.[7]
X-ray irradiated ratsCevimelineDose-dependently induced salivation.[7]

Table 2: Summary of this compound Efficacy in Animal Models of Xerostomia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline key experimental protocols used in the evaluation of Cevimeline HCl.

Animal Models of Xerostomia

Two primary types of animal models are utilized to mimic human xerostomia for preclinical studies.

This model simulates the side effects of radiotherapy in head and neck cancer patients.

  • Animal Species: Wistar or Sprague-Dawley rats are commonly used.

  • Irradiation Protocol:

    • Anesthetize the animals (e.g., with a ketamine/xylazine cocktail).

    • Shield the body, exposing only the head and neck region to a single dose of ionizing radiation (e.g., 15 Gy).[6]

    • Monitor the animals for recovery and the development of xerostomia, which is typically evident within a few days to weeks post-irradiation.

This autoimmune model recapitulates the glandular inflammation and hypofunction seen in Sjögren's syndrome.

  • Animal Species: Non-obese diabetic (NOD) mice or MRL/l mice are frequently used as they spontaneously develop Sjögren's-like symptoms.[2]

  • Induction Protocol (in other strains like C57BL/6):

    • Prepare an emulsion of salivary gland protein extract with complete Freund's adjuvant.

    • Immunize female mice via subcutaneous injections at multiple sites.

    • Administer booster injections at specified intervals (e.g., every 2 weeks).

    • Monitor for the development of lymphocytic infiltration in the salivary glands and a decrease in salivary flow.

cluster_0 Irradiation Model cluster_1 Sjögren's Syndrome Model Irradiation_Animal Rat (Wistar or Sprague-Dawley) Anesthesia_Irradiation Anesthesia Irradiation_Animal->Anesthesia_Irradiation Irradiation Head & Neck Irradiation (e.g., 15 Gy) Anesthesia_Irradiation->Irradiation Xerostomia_Irradiation Xerostomia Development Irradiation->Xerostomia_Irradiation SS_Animal Mouse (NOD, MRL/l, or C57BL/6) Immunization Immunization with Salivary Gland Extract + Adjuvant SS_Animal->Immunization Booster Booster Injections Immunization->Booster Xerostomia_SS Sjögren's-like Symptoms Booster->Xerostomia_SS

Figure 2: Workflow for Establishing Animal Models of Xerostomia.

Sialometry (Measurement of Salivary Flow)

This procedure is essential for quantifying the effects of cevimeline on salivary gland function.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).

    • Weigh the animal to calculate the appropriate dose of the sialogogue.

  • Saliva Collection:

    • Administer a sialogogue, typically pilocarpine (a muscarinic agonist), via intraperitoneal injection to stimulate salivation.[8]

    • Carefully place a pre-weighed cotton ball or absorbent swab into the oral cavity of the mouse.

    • Collect saliva for a standardized period (e.g., 15 minutes).

    • Remove the cotton ball and immediately weigh it again.

  • Calculation:

    • The weight of the collected saliva is determined by subtracting the dry weight of the cotton ball from its wet weight. The salivary flow rate can be expressed as mg of saliva per minute.

Histopathology

Histopathological analysis of salivary glands is performed to assess structural changes in response to xerostomia-inducing protocols and subsequent treatment with cevimeline.

  • Tissue Collection and Preparation:

    • Euthanize the animal and carefully dissect the submandibular and/or parotid salivary glands.

    • Fix the glands in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Section the paraffin-embedded tissue at a thickness of 5 µm and mount on glass slides.

  • Staining and Analysis:

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the acinar and ductal cells.

    • Immunohistochemical staining can be performed to detect specific markers, such as aquaporin-5 (AQP-5), to assess changes in water channel expression and localization.[9]

    • Microscopic examination is conducted to evaluate for signs of inflammation (lymphocytic infiltration), acinar cell atrophy, and fibrosis. Electron microscopy can reveal ultrastructural changes in secretory granules and other organelles.[9]

Preclinical Safety and Toxicology

Preclinical safety studies are integral to the drug development process. For cevimeline, these studies involved acute and repeated-dose toxicity assessments in various animal species.

  • Acute Toxicity: These studies determine the lethal dose (LD50) and identify the immediate signs of toxicity following a single high dose of the drug.

  • Repeated-Dose Toxicity: Animals are administered daily doses of cevimeline for an extended period (e.g., 28 days or longer) to evaluate for any cumulative toxic effects on organs and physiological systems.

  • Safety Pharmacology: These studies assess the potential adverse effects of cevimeline on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Commonly observed adverse effects in preclinical studies were consistent with the drug's cholinergic mechanism of action and included salivation, lacrimation, and gastrointestinal hypermotility.[10]

Conclusion

The preclinical studies on Cevimeline HCl have provided a robust foundation for its clinical application in the treatment of xerostomia. Through the use of relevant animal models and detailed experimental protocols, the mechanism of action, efficacy, and safety profile of cevimeline have been well-characterized. The quantitative data from these studies have been instrumental in establishing the therapeutic potential of cevimeline and guiding its clinical development. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key preclinical findings and methodologies that have contributed to our understanding of this important therapeutic agent.

References

The Role of Cevimeline.HCl in Stimulating Salivary Gland Secretion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride (Cevimeline.HCl), a cholinergic agonist, has demonstrated significant efficacy in the treatment of xerostomia, particularly in patients with Sjögren's syndrome. This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental validation of this compound's role in stimulating salivary gland secretion. By acting as a selective agonist at M1 and M3 muscarinic acetylcholine receptors, this compound initiates a well-defined signaling cascade within salivary acinar cells, leading to increased saliva production. This document details the underlying signaling pathways, presents quantitative data from key clinical and preclinical studies, and provides detailed experimental protocols for the assessment of its sialogogic activity. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of salivary gland function and the development of novel therapies for xerostomia.

Introduction

Xerostomia, the subjective sensation of a dry mouth, is a debilitating condition that can arise from various etiologies, including Sjögren's syndrome, radiation therapy for head and neck cancers, and as a side effect of numerous medications. The condition significantly impacts a patient's quality of life, leading to difficulties in speech, mastication, and swallowing, and an increased risk of oral infections and dental caries. The primary physiological basis for xerostomia is a reduction in salivary gland function.

This compound is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[1] It has been approved for the treatment of dry mouth in patients with Sjögren's syndrome.[2] This guide will delve into the core mechanisms by which this compound stimulates salivary secretion, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its sialogogic effects primarily through its agonist activity at muscarinic acetylcholine receptors, with a pronounced affinity for the M1 and M3 subtypes which are prevalent in exocrine glands.[3][4] The stimulation of these receptors on salivary acinar cells triggers a cascade of intracellular events culminating in the secretion of saliva.

Muscarinic Receptor Binding Profile

This compound demonstrates a selective affinity for M1 and M3 muscarinic receptors over M2, M4, and M5 subtypes. This selectivity is crucial for its therapeutic action, as M3 receptors are the primary mediators of salivary gland secretion. The half-maximal effective concentration (EC50) values for Cevimeline at the different human muscarinic receptor subtypes are summarized in the table below.

Receptor SubtypeEC50 (μM)
M10.023[3]
M21.04[3]
M30.048[3]
M41.31[3]
M50.063[3]
Table 1: EC50 Values of this compound at Human Muscarinic Receptor Subtypes
Intracellular Signaling Pathway

The binding of this compound to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. The M3 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical event for the activation of downstream processes leading to fluid and protein secretion from the acinar cells.

This compound-Induced Salivary Secretion Signaling Pathway Cevimeline This compound M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ (intracellular) ER->Ca Releases Secretion Salivary Secretion Ca->Secretion Stimulates Unstimulated Salivary Flow Measurement Workflow Fasting 1. Patient Fasting (≥1 hour) Positioning 2. Seated Positioning Fasting->Positioning Swallow 3. Initial Swallow Positioning->Swallow Collection 4. Passive Drooling (5-15 min) Swallow->Collection Weighing 5. Saliva Weighing Collection->Weighing Calculation 6. Flow Rate Calculation (mL/min) Weighing->Calculation

References

An In-depth Analysis of the Cholinergic Agonist Activity of Cevimeline.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline.HCl, marketed under the trade name Evoxac®, is a cholinergic agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] Its therapeutic effects stem from its specific interactions with muscarinic acetylcholine receptors, leading to increased secretion from exocrine glands.[2] This technical guide provides a comprehensive overview of the cholinergic agonist activity of this compound, detailing its mechanism of action, receptor selectivity, signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.

Mechanism of Action

This compound acts as a direct-acting agonist at muscarinic acetylcholine receptors (mAChRs).[3] It exhibits a pronounced affinity for M1 and M3 receptor subtypes, which are predominantly located on exocrine glands, such as salivary and lacrimal glands, and on smooth muscle cells.[2] The activation of M1 and M3 receptors on salivary glands is the primary mechanism through which cevimeline stimulates saliva production, thereby alleviating the symptoms of dry mouth.[2]

Muscarinic Receptor Selectivity and Potency

The potency of this compound at different muscarinic receptor subtypes has been quantified through functional assays, determining its half-maximal effective concentration (EC50). The drug shows a higher potency for M1 and M3 receptors compared to M2, M4, and M5 receptors.[3]

Receptor SubtypeEC50 (μM)
M10.023
M21.04
M30.048
M41.31
M50.063
Data from Heinrich et al., as cited in[3].

In ex vivo tissue preparations, this compound induces contractions in guinea pig ileum and trachea, tissues rich in muscarinic receptors.

Tissue PreparationEC50 (μM)
Guinea Pig Ileum3.5
Guinea Pig Trachea3.0
Data from[4][5].

Signaling Pathway

The activation of M1 and M3 muscarinic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of G proteins.

Gq_Pathway Cevimeline This compound M1M3_Receptor M1/M3 Receptor Cevimeline->M1M3_Receptor Gq_protein Gq/11 Protein M1M3_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Increased Glandular Secretion Ca_release->Cellular_Response PKC_activation->Cellular_Response

This compound M1/M3 Receptor Signaling Pathway.

Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the ultimate cellular response, which in the case of salivary glands is the secretion of saliva.

Experimental Protocols

The characterization of this compound's cholinergic agonist activity involves a suite of in vitro and ex vivo assays.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

Objective: To determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells individually expressing human M1, M2, M3, M4, or M5 receptors.

  • A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Atropine (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (Functional Assay)

This assay measures the functional consequence of M1 and M3 receptor activation, which are Gq-coupled and stimulate the production of inositol phosphates.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating IP production.

Materials:

  • Cells expressing M1 or M3 receptors.

  • [³H]-myo-inositol.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • This compound.

  • Dowex anion-exchange resin.

Procedure:

  • Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Stimulation: Wash the cells and pre-incubate them in a buffer containing LiCl. Then, stimulate the cells with varying concentrations of this compound for a defined period.

  • Extraction: Terminate the stimulation and lyse the cells.

  • Separation: Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol and other cellular components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Guinea Pig Ileum Contraction Assay (Ex Vivo Functional Assay)

This classic pharmacology preparation is used to assess the contractile or relaxant effects of drugs on smooth muscle, which is rich in M3 muscarinic receptors.

Objective: To evaluate the contractile effect of this compound on intestinal smooth muscle.

Materials:

  • Freshly isolated guinea pig ileum segment.

  • Organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Isotonic transducer and data acquisition system.

  • This compound.

Procedure:

  • Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate in the Tyrode's solution for a period of time until a stable baseline is achieved.

  • Drug Addition: Add cumulative concentrations of this compound to the organ bath.

  • Response Measurement: Record the contractile response (increase in tension) after each addition of the drug.

  • Data Analysis: Plot the magnitude of the contraction against the logarithmic concentration of this compound to obtain a dose-response curve and calculate the EC50.

Experimental Workflow Visualization

The general workflow for characterizing a muscarinic agonist like this compound can be visualized as follows:

Agonist_Characterization_Workflow cluster_0 In Vitro Assays cluster_1 Ex Vivo Assays cluster_2 Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Dose-Response Curve Fitting & Parameter Calculation Binding_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., IP Accumulation) (Determine EC50, Efficacy) Functional_Assay->Data_Analysis Tissue_Assay Isolated Tissue Assays (e.g., Guinea Pig Ileum) (Determine Functional Potency) Tissue_Assay->Data_Analysis Conclusion Determine Receptor Selectivity, Potency, and Efficacy Profile Data_Analysis->Conclusion

Workflow for Characterizing Cholinergic Agonist Activity.

Conclusion

This compound is a potent cholinergic agonist with functional selectivity for M1 and M3 muscarinic receptors. Its mechanism of action, centered on the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leads to increased glandular secretions, forming the basis of its therapeutic utility in treating xerostomia. The quantitative data from various in vitro and ex vivo assays confirm its pharmacological profile. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel muscarinic agonists in drug discovery and development.

References

Cevimeline HCl: A Technical Guide to its Effects on Exocrine Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride (HCl), marketed as Evoxac®, is a cholinergic agonist with a significant therapeutic role in managing symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes), particularly in patients with Sjögren's syndrome.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of Cevimeline HCl, focusing on its mechanism of action on exocrine glands. It details the underlying signaling pathways, presents quantitative data on its receptor affinity and clinical efficacy, and outlines key experimental protocols for its evaluation.

Mechanism of Action

Cevimeline is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[3][4] Its therapeutic effects on exocrine glands are primarily mediated through the activation of M1 and M3 muscarinic receptor subtypes, which are abundantly expressed in salivary and lacrimal glands.[1][5][6]

Upon binding to M1 and M3 receptors on acinar cells of these glands, Cevimeline triggers a cascade of intracellular events.[7][8] These receptors are coupled to Gq/11 proteins.[9] Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[10] The subsequent increase in cytosolic Ca²⁺ concentration is a critical step that initiates the secretion of saliva and tears.[8][11]

Signaling Pathway of Cevimeline in Exocrine Gland Acinar Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cevimeline Cevimeline HCl Receptor M1/M3 Muscarinic Receptor Cevimeline->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca_cyto Increased Intracellular Ca²⁺ ER->Ca_cyto Releases Ca_ER Ca²⁺ Secretion Saliva/Tear Secretion Ca_cyto->Secretion Triggers

Caption: Cevimeline HCl signaling pathway in exocrine gland acinar cells.

Quantitative Data

The following tables summarize key quantitative data related to Cevimeline HCl's receptor binding affinity, pharmacokinetics, and clinical efficacy.

Table 1: Muscarinic Receptor Binding Affinity of Cevimeline
Receptor SubtypeEC50 (μM)
M10.023[1]
M21.04[1]
M30.048[1]
M41.31[1]
M50.063[1]

EC50 (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Table 2: Pharmacokinetic Properties of Cevimeline HCl (30 mg dose)
ParameterValue
Time to Peak Concentration (tmax)1.5 - 2 hours[12][13]
Half-life (t1/2)5 ± 1 hours[1][12]
Volume of Distribution (Vd)~6 L/kg[3][12]
Plasma Protein Binding<20%[3][12]
MetabolismHepatic via CYP2D6 and CYP3A3/4[12][13]
ExcretionPrimarily renal (84% in urine within 24 hours)[3][12][13]
Table 3: Clinical Efficacy of Cevimeline HCl in Sjögren's Syndrome
Study DosageOutcome MeasureResult
30 mg three times dailyGlobal Improvement in Dry Mouth SymptomsStatistically significant improvement compared to placebo (p=0.0004)[14][15]
30 mg and 60 mg three times dailySalivary FlowSignificant increases compared to placebo[5][16]
30 mg three times dailyGlobal Assessment of Dry EyesStatistically significant improvement (P = 0.0453)[15]
20 mg three times dailyImprovement in Dry Eye SymptomsStatistically significant differences compared to placebo in subjective symptoms and tear dynamics[17]

Experimental Protocols

This section details methodologies for key experiments used to evaluate the effects of Cevimeline HCl.

Measurement of Salivary Flow (Sialometry)

This protocol assesses the efficacy of Cevimeline HCl in stimulating saliva production.

Objective: To quantify unstimulated and stimulated whole salivary flow rates.

Materials:

  • Pre-weighed collection tubes

  • Paraffin wax or lemon juice for stimulation[18]

  • Stopwatch

Procedure:

  • Baseline (Unstimulated) Collection:

    • The subject sits in a relaxed, upright position, leaning slightly forward.[19]

    • The subject is instructed to swallow to clear the mouth of any existing saliva.[20]

    • For a period of 5-15 minutes, the subject allows saliva to passively drool into the pre-weighed collection tube.[18][20] Talking and swallowing are to be avoided during this period.[20]

  • Stimulated Collection:

    • Following the unstimulated collection, the subject chews on a piece of paraffin wax or has a sour liquid like lemon juice applied to the tongue to stimulate salivation.[18]

    • Saliva is collected in a new pre-weighed tube for a 5-15 minute period.[18]

  • Quantification:

    • The collected saliva volume is determined by weighing the collection tubes and subtracting the initial weight.

    • The salivary flow rate is calculated in mL/min.[20][21]

Measurement of Lacrimal Flow (Schirmer's Test)

This protocol evaluates the effect of Cevimeline HCl on tear production.

Objective: To measure the rate of tear secretion.

Materials:

  • Standardized Schirmer test strips

  • Topical anesthetic (e.g., proparacaine 0.5%)[22]

  • Stopwatch

Procedure:

  • A drop of topical anesthetic is instilled into the lower conjunctival sac.[22]

  • After 2 minutes, the inferior conjunctival sac is gently dried with a filter paper strip.[22]

  • A sterile Schirmer test strip is placed in the lower eyelid, at the junction of the middle and lateral thirds.

  • The patient is instructed to close their eyes gently.

  • After 5 minutes, the strip is removed, and the length of the wetted portion is measured in millimeters.

Intracellular Calcium Mobilization Assay

This in vitro assay determines the ability of Cevimeline HCl to induce calcium release in cells expressing muscarinic receptors.

Objective: To measure the transient increase in intracellular calcium concentration following receptor activation by Cevimeline HCl.

Materials:

  • Cell line expressing M1 or M3 muscarinic receptors (e.g., HEK293 cells)[10]

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)[10][23]

  • Fluorescence plate reader with an automated injection system[10][23]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[10]

  • Cevimeline HCl stock solution

Procedure:

  • Cell Culture and Dye Loading:

    • Cells are cultured in 96-well plates to form a monolayer.[10][23]

    • The cells are loaded with a cell-permeable fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer and incubated to allow for de-esterification of the dye.[10][23]

  • Calcium Mobilization Measurement:

    • The 96-well plate is placed in a fluorescence plate reader.[10]

    • A baseline fluorescence reading is recorded for 10-20 seconds.[10]

    • Serial dilutions of Cevimeline HCl are automatically injected into the wells.[10]

    • The fluorescence intensity is measured kinetically every 1-2 seconds for at least 120 seconds to capture the transient calcium flux.[10]

  • Data Analysis:

    • The raw fluorescence data is normalized to the baseline to determine the change in fluorescence, which is proportional to the change in intracellular calcium concentration.

    • Dose-response curves are generated to calculate the EC50 of Cevimeline HCl.

Experimental Workflow for Intracellular Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture cells expressing M1/M3 receptors in 96-well plates B Load cells with fluorescent calcium indicator dye A->B D Place plate in fluorescence reader B->D C Prepare serial dilutions of Cevimeline HCl F Inject Cevimeline HCl C->F E Record baseline fluorescence D->E E->F G Measure kinetic fluorescence change F->G H Normalize data to baseline G->H I Generate dose-response curves H->I J Calculate EC50 I->J

Caption: Workflow for the intracellular calcium mobilization assay.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Cevimeline HCl for different muscarinic receptor subtypes.

Objective: To quantify the competitive binding of Cevimeline HCl to muscarinic receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype[9][24]

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS)[24]

  • Unlabeled Cevimeline HCl

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter[9]

Procedure:

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled Cevimeline HCl.[9][24]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like atropine).[9]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • Competition curves are generated by plotting the percentage of specific binding against the concentration of Cevimeline HCl.

    • The IC50 (concentration of Cevimeline HCl that inhibits 50% of specific radioligand binding) is determined from the curves.

    • The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

Cevimeline HCl is a valuable therapeutic agent for the management of dry mouth and dry eyes, primarily through its agonist activity at M1 and M3 muscarinic receptors in exocrine glands. Its mechanism of action, involving the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, leads to increased salivary and lacrimal secretion. The quantitative data on its receptor affinity and clinical efficacy, combined with the detailed experimental protocols, provide a solid foundation for further research and development in the field of cholinergic agonists and the treatment of exocrine gland dysfunction.

References

Structural Activity Relationship of Cevimeline.HCl Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline.HCl, a muscarinic acetylcholine receptor (mAChR) agonist with selectivity for M1 and M3 subtypes, is a cornerstone in the management of xerostomia, particularly in patients with Sjögren's syndrome.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, a spirocyclic quinuclidine-oxathiolane scaffold. This technical guide delves into the critical structural determinants of cevimeline and its analogues for muscarinic receptor activity. We will explore the synthesis of cevimeline, the impact of stereochemistry, and the effects of bioisosteric modifications on receptor affinity, potency, and subtype selectivity. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this chemical space.

Introduction to Cevimeline and Muscarinic Receptors

Cevimeline, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a parasympathomimetic agent that mimics the action of acetylcholine on muscarinic receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological functions. The M1, M3, and M5 receptors primarily couple through the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors, conversely, couple through the Gi/o pathway, inhibiting adenylyl cyclase and decreasing intracellular cyclic adenosine monophosphate (cAMP).[3]

Cevimeline's therapeutic utility stems from its preferential agonism at M1 and M3 receptors, which are highly expressed in exocrine glands such as salivary and lacrimal glands.[1] Activation of these receptors stimulates glandular secretions, alleviating the symptoms of dry mouth and eyes.[4]

Structural Features of Cevimeline

The cevimeline molecule is characterized by a rigid spirocyclic system, which contributes to its receptor selectivity. The key structural components include:

  • Quinuclidine Ring: A bicyclic amine that provides the basic nitrogen atom essential for interaction with the orthosteric binding site of muscarinic receptors.

  • Oxathiolane Ring: A five-membered heterocyclic ring containing both oxygen and sulfur atoms.

  • Spirocyclic Center: The quaternary carbon atom where the quinuclidine and oxathiolane rings are joined.

  • Methyl Group: A substituent on the oxathiolane ring.

The synthesis of cevimeline results in cis- and trans-isomers, with the cis-isomer being the pharmacologically active form.[5]

Synthesis of Cevimeline and its Analogues

The synthesis of cevimeline has been approached through various routes, with a common strategy involving the formation of a key epoxide intermediate from quinuclidin-3-one.

General Synthetic Scheme for Cevimeline

A prevalent synthetic route is outlined below:

G Quinuclidinone Quinuclidin-3-one Epoxide 3-Methylenequinuclidine epoxide Quinuclidinone->Epoxide Corey-Chaykovsky Reaction Thiol 3-Hydroxy-3-mercaptomethylquinuclidine Epoxide->Thiol Ring opening with H2S or Thioacetic acid Cevimeline Cevimeline (cis/trans mixture) Thiol->Cevimeline Condensation with Acetaldehyde Separation Isomer Separation Cevimeline->Separation Cis_Cevimeline cis-Cevimeline Separation->Cis_Cevimeline

Caption: General synthetic workflow for Cevimeline.

Detailed Experimental Protocol: Synthesis of Cevimeline

This protocol is a composite of described synthetic methods and should be adapted and optimized for specific laboratory conditions.

Step 1: Epoxidation of Quinuclidin-3-one

  • To a solution of quinuclidin-3-one in a suitable solvent (e.g., DMSO), add a Corey-Chaykovsky reagent such as trimethylsulfoxonium iodide and a base (e.g., sodium hydride).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product, 3-methylenequinuclidine epoxide, with an organic solvent.

  • Purify the epoxide by column chromatography.

Step 2: Thiol Formation

  • Dissolve the epoxide in a suitable solvent (e.g., toluene).

  • Introduce a sulfur source. This can be achieved by bubbling hydrogen sulfide gas through the solution in the presence of a base, or by reacting with thioacetic acid.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction mixture to isolate 3-hydroxy-3-mercaptomethylquinuclidine.

Step 3: Cyclization to form Cevimeline

  • Dissolve the thiol intermediate in an appropriate solvent.

  • Add acetaldehyde and a Lewis acid catalyst (e.g., boron trifluoride etherate).

  • Stir the reaction mixture, monitoring for the formation of the cis/trans isomers of cevimeline.

  • Upon completion, quench the reaction and extract the product.

Step 4: Isomer Separation

  • The mixture of cis- and trans-cevimeline can be separated by fractional crystallization or chromatographic techniques to yield the pure, active cis-isomer.

Structural Activity Relationship (SAR) of Cevimeline Analogues

Systematic SAR studies on a wide range of cevimeline analogues are not extensively reported in publicly available literature. However, by examining related quinuclidine-based muscarinic agonists and the known pharmacology of cevimeline, key structural determinants for activity can be inferred.

The Quinuclidine Core

The rigid, bicyclic quinuclidine scaffold is a common feature in many potent muscarinic agonists. Its primary role is to correctly orient the basic nitrogen atom for interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. Modifications to this core are generally detrimental to activity.

The Spirocyclic Oxathiolane Ring

The spirocyclic nature of cevimeline imparts a high degree of rigidity, which is often associated with increased receptor selectivity. The oxathiolane ring itself and its substituents are critical for modulating potency and selectivity.

Bioisosteric Replacement of the Oxathiolane Ring:

The replacement of the oxathiolane ring with other heterocyclic systems is a key strategy in the development of novel muscarinic agonists. For example, the replacement of the ester group in traditional muscarinic agonists with oxadiazole rings has led to the discovery of potent and efficacious agonists.[6] While direct bioisosteric replacements for the oxathiolane ring in cevimeline are not widely documented, this remains a promising avenue for future research.

One known analogue, 2-methyl-spiro-(1,3-dioxolane-4, 3')-quinuclidine (MSDQ), where the sulfur atom is replaced by an oxygen atom, has been shown to be a muscarinic agonist.[7] However, detailed comparative data on its receptor subtype selectivity and potency relative to cevimeline are limited.

The Methyl Group

The stereochemistry of the methyl group on the oxathiolane ring is crucial. The cis-isomer of cevimeline is the active form, indicating that the spatial orientation of this group is critical for optimal receptor interaction. Modifications to this group, such as increasing its size or changing its electronic properties, would likely have a significant impact on activity and selectivity.

Quantitative Data

While a comprehensive table of SAR data for a series of cevimeline analogues is not available in the literature, the following table summarizes the known functional potency of cevimeline at the five human muscarinic receptor subtypes.

Receptor SubtypeEC50 (μM)
M10.023[5]
M21.04[5]
M30.048[5]
M41.31[5]
M50.063[5]

Table 1: Functional Potency of Cevimeline at Human Muscarinic Receptor Subtypes.

This data highlights cevimeline's selectivity for the M1 and M3 subtypes over the M2 and M4 subtypes.

Signaling Pathways

Cevimeline and its analogues primarily exert their effects through the activation of Gq/11-coupled M1 and M3 receptors.

G Cevimeline Cevimeline Analogue M1_M3 M1/M3 Receptor Cevimeline->M1_M3 Gq11 Gq/11 M1_M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Salivary Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1/M3 muscarinic receptor signaling pathway.

Experimental Protocols for Pharmacological Characterization

The pharmacological evaluation of cevimeline analogues typically involves a combination of receptor binding assays and functional assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (cevimeline analogue).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Assay_Setup Filtration Separate Bound and Free Ligand Assay_Setup->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Radioligand binding assay workflow.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor.

6.2.1. Calcium Mobilization Assay (for M1, M3, M5 activity)

  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the cevimeline analogue to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Generate dose-response curves and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

6.2.2. cAMP Accumulation Assay (for M2, M4 activity)

  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the cevimeline analogue.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA). A decrease in cAMP levels indicates M2/M4 receptor activation.

  • Data Analysis: Generate dose-response curves and calculate the EC50 or IC50 value.

Conclusion and Future Directions

The structural activity relationship of cevimeline and its analogues is a field with significant potential for the development of novel muscarinic agonists with improved selectivity and therapeutic profiles. While comprehensive SAR data for a wide range of cevimeline analogues is currently limited in the public domain, the foundational knowledge of muscarinic receptor pharmacology and the established synthetic routes provide a strong basis for future exploration.

Key areas for future research include:

  • Systematic modification of the oxathiolane ring: Exploring bioisosteric replacements and the introduction of different substituents to modulate potency and selectivity.

  • Investigation of the role of the methyl group: Synthesizing and evaluating analogues with modified substituents at this position.

  • Development of subtype-selective analogues: Aiming for compounds with enhanced selectivity for M1 or M3 receptors to minimize off-target effects.

A deeper understanding of the SAR of cevimeline analogues will undoubtedly pave the way for the next generation of muscarinic receptor modulators for the treatment of a variety of diseases.

References

Cevimeline.HCl: A Muscarinic Agonist with Neurorestorative Potential in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cevimeline hydrochloride (Cevimeline.HCl), a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors, is currently an FDA-approved treatment for xerostomia associated with Sjögren's syndrome. Emerging preclinical evidence, however, suggests a promising therapeutic role for this compound in the treatment of neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides an in-depth analysis of the core scientific principles underlying this compound's potential neurorestorative applications, focusing on its mechanism of action, preclinical efficacy data, and relevant experimental methodologies. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of this compound as a novel therapeutic agent for neurodegenerative disorders.

Mechanism of Action: Modulating Pathogenic Pathways in Neurodegeneration

This compound acts as a potent agonist at muscarinic acetylcholine receptors, with a significantly higher affinity for M1 and M3 subtypes. This selective binding profile is central to its therapeutic potential in neurodegenerative diseases, as M1 receptor activation, in particular, has been shown to modulate the key pathological hallmarks of Alzheimer's disease: amyloid-β (Aβ) plaque formation and tau hyperphosphorylation.

Promotion of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing

This compound's activation of the M1 receptor initiates a signaling cascade that favors the non-amyloidogenic processing of amyloid precursor protein (APP). This pathway is initiated by the coupling of the M1 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG subsequently activates protein kinase C (PKC), a critical enzyme in the non-amyloidogenic pathway.

Activated PKC promotes the activity of α-secretase (ADAM17), which cleaves APP within the Aβ domain, thereby precluding the formation of the neurotoxic Aβ peptide. This cleavage event produces the soluble amyloid precursor protein alpha (sAPPα), a neuroprotective fragment known to enhance synaptic plasticity and neuronal survival. Furthermore, PKC can also activate the extracellular signal-regulated kinase (ERK), which further enhances α-secretase activity, amplifying the production of sAPPα.

Reduction of Tau Hyperphosphorylation

In addition to its effects on APP processing, M1 receptor stimulation by this compound has been demonstrated to reduce the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's disease. While the precise downstream mechanism is still under investigation, it is understood that the signaling cascade initiated by M1 receptor activation can modulate the activity of kinases and phosphatases that regulate tau phosphorylation. This effect on tau pathology is both time- and dose-dependent.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in models of neurodegeneration.

ParameterValueReceptor SubtypeReference
EC50 0.023 µMM1
1.04 µMM2
0.048 µMM3
1.31 µMM4
0.063 µMM5
Animal ModelDosageEffectReference
Scopolamine-induced memory deficit (Mice)1.0 mg/kg (p.o.)Improvement in passive avoidance task
Senescence-accelerated mice3 and 10 mg/kg (p.o.)Prolonged step-through latency
AβPP Transgenic MiceInfusionRapid reduction of interstitial fluid Aβ levels

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cevimeline-Mediated Neuroprotection

Cevimeline_Neuroprotection_Pathway Cevimeline This compound M1_Receptor Muscarinic M1 Receptor Cevimeline->M1_Receptor binds to Gq11 Gq/11 Protein M1_Receptor->Gq11 activates Tau Tau Protein M1_Receptor->Tau influences PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ERK ERK PKC->ERK activates alpha_secretase α-secretase (ADAM17) PKC->alpha_secretase activates ERK->alpha_secretase activates APP Amyloid Precursor Protein (APP) alpha_secretase->APP cleaves sAPP_alpha sAPPα (Neuroprotective) APP->sAPP_alpha produces Abeta_reduction ↓ Aβ Formation APP->Abeta_reduction pTau_reduction ↓ Tau Hyperphosphorylation Tau->pTau_reduction

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for Assessing Cevimeline's Effect on Aβ Production

experimental_workflow start Start: AβPP Transgenic Mice treatment Administer this compound (e.g., intracerebral microdialysis) start->treatment sampling Collect Interstitial Fluid (ISF) at multiple time points treatment->sampling protein_analysis Analyze brain tissue for PKC, ERK, ADAM17 levels (Western Blot) treatment->protein_analysis (post-mortem) analysis Quantify Aβ levels (e.g., ELISA, Western Blot) sampling->analysis outcome1 Outcome: Reduction in ISF Aβ levels analysis->outcome1 outcome2 Outcome: Increased levels of PKC, p-ERK, and ADAM17 protein_analysis->outcome2

Caption: Workflow for in vivo Aβ production assessment.

Detailed Experimental Protocols

In Vivo Assessment of Cognitive Improvement in a Mouse Model of Alzheimer's Disease
  • Animal Model: Aged C57BL/10 mice or a relevant transgenic Alzheimer's disease model (e.g., APP/PS1).

  • Treatment: this compound administered orally (p.o.) at doses ranging from 1 to 10 mg/kg daily for a period of 4 to 12 weeks. A vehicle control group should be included.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days (e.g., 5-7 days) with multiple trials per day. Latency to find the platform, path length, and swim speed are recorded.

    • Probe Trial: On the day following the last acquisition trial, the platform is removed, and mice are allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance of the this compound-treated group with the vehicle control group.

In Vitro Assessment of Aβ-Induced Neurotoxicity
  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being exposed to a neurotoxic concentration of oligomeric Aβ42 (e.g., 5-10 µM) for 24-48 hours.

  • Neurotoxicity Assay: Cell viability is assessed using standard methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with both this compound and Aβ42 to those treated with Aβ42 alone.

Western Blot Analysis of APP Processing and Tau Phosphorylation
  • Sample Preparation: Brain tissue from treated and control animals, or cell lysates from in vitro experiments, are homogenized in appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for sAPPα, C-terminal fragments of APP (CTFs), total tau, and phosphorylated tau at specific epitopes (e.g., AT8, PHF-1). Antibodies against loading controls (e.g., β-actin or GAPDH) are also used.

  • Detection: Membranes are incubated with appropriate HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of the target proteins are normalized to the loading control.

Conclusion and Future Directions

The preclinical data strongly support the hypothesis that this compound, through its potent agonism of the M1 muscarinic receptor, can favorably modulate the core pathological processes of Alzheimer's disease. Its dual action in promoting non-amyloidogenic APP processing and reducing tau hyperphosphorylation presents a compelling rationale for its further investigation as a disease-modifying therapy.

Future research should focus on:

  • Conducting long-term efficacy and safety studies in a wider range of preclinical models of neurodegeneration.

  • Elucidating the precise molecular mechanisms by which M1 receptor activation regulates tau phosphorylation.

  • Identifying biomarkers to predict patient response to this compound treatment.

  • Designing and executing well-controlled clinical trials to evaluate the cognitive and disease-modifying effects of this compound in patients with early-stage Alzheimer's disease.

The existing body of evidence provides a solid foundation for the continued exploration of this compound as a promising therapeutic candidate for Alzheimer's disease and potentially other neurodegenerative disorders characterized by cholinergic deficits and proteinopathies.

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Cevimeline.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline.HCl, a muscarinic acetylcholine receptor agonist, is an established therapeutic for xerostomia associated with Sjögren's syndrome. Its clinical efficacy is attributed to its high affinity for M1 and M3 muscarinic subtypes, stimulating salivary and lacrimal gland secretion. However, a comprehensive understanding of a drug's safety and potential for repurposing necessitates a thorough investigation of its off-target interactions. This technical guide delves into the known pharmacological profile of this compound, highlighting its on-target muscarinic activity while underscoring the current gaps in publicly available, comprehensive off-target screening data. We provide detailed experimental protocols for key safety pharmacology assays, offering a blueprint for the systematic evaluation of Cevimeline's broader interaction profile. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological insights required to further explore the off-target landscape of this compound.

Introduction

This compound is a quinuclidine derivative of acetylcholine that functions as a parasympathomimetic agent.[1] It is primarily indicated for the treatment of dry mouth in patients with Sjögren's syndrome.[1] The therapeutic action of Cevimeline is mediated through its agonist activity at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, which are abundant in exocrine glands.[2] While its on-target effects are well-documented, a thorough characterization of its off-target profile is essential for a complete understanding of its mechanism of action, potential adverse effects, and opportunities for therapeutic expansion. This guide provides a detailed overview of the known pharmacology of Cevimeline and presents a framework for the systematic investigation of its off-target effects.

Pharmacological Profile of this compound

The primary pharmacological activity of this compound is its agonism at muscarinic acetylcholine receptors. Its selectivity for M1 and M3 receptors over other subtypes is a key feature of its clinical profile.

On-Target Muscarinic Receptor Activity

Cevimeline exhibits a strong affinity and functional activity at M1 and M3 receptors, which are coupled to the Gq/11 signaling pathway.[2] Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium, which in turn triggers the secretion of saliva and tears.[2]

The following table summarizes the functional activity of Cevimeline at the five human muscarinic receptor subtypes.

Receptor SubtypeEC50 (μM)Primary Signaling Pathway
M1 0.023Gq/11
M2 1.04Gi/o
M3 0.048Gq/11
M4 1.31Gi/o
M5 0.063Gq/11
Data from Heinrich et al., as cited in[3]
Off-Target Profile: Current Knowledge and Gaps

One crucial area of off-target assessment is the interaction with drug-metabolizing enzymes. Studies have shown that Cevimeline is metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4.[4] Importantly, in vitro studies have demonstrated that Cevimeline does not significantly inhibit the major CYP450 isozymes (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low potential for clinically significant drug-drug interactions mediated by CYP inhibition.[4][5]

The absence of a broad off-target screening dataset represents a significant knowledge gap. Such data is critical for:

  • Predicting potential adverse drug reactions: Unforeseen interactions with other receptors or enzymes can lead to unexpected side effects.

  • Identifying opportunities for drug repurposing: Novel off-target activities could suggest new therapeutic indications for Cevimeline.

  • Informing the development of more selective second-generation compounds: Understanding the structural basis of off-target interactions can guide the design of molecules with improved safety profiles.

Methodologies for Off-Target Profiling

To address the existing knowledge gap, a systematic off-target profiling of this compound should be undertaken. The following sections detail the standard experimental protocols for key safety pharmacology assays.

GPCR Off-Target Screening: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a wide range of GPCRs.[6] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the target GPCR of interest.

    • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).

    • Unlabeled competing ligand (for determination of non-specific binding).

    • Test compound (this compound) in a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail.

    • 96-well filter plates.

    • Vacuum filtration manifold.

    • Scintillation counter.

  • Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add in the following order:

    • Assay buffer.
    • This compound at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled competitor for non-specific binding).
    • Radiolabeled ligand at a concentration close to its Kd.
    • Cell membranes expressing the target GPCR. c. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). d. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the cell membranes. e. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. f. Dry the filters and place them in scintillation vials. g. Add scintillation cocktail and allow for equilibration. h. Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding at each concentration of this compound. b. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cardiac Safety Assessment: hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias. Therefore, assessing the interaction of any new chemical entity with the hERG channel is a mandatory part of safety pharmacology testing.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Materials:

    • Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

    • Cell culture reagents.

    • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

    • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2).

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

    • Borosilicate glass pipettes.

    • Test compound (this compound) in a range of concentrations.

  • Procedure: a. Culture hERG-expressing HEK293 cells to an appropriate confluency. b. Prepare patch pipettes with a resistance of 2-5 MΩ when filled with internal solution. c. Establish a whole-cell patch-clamp configuration on a single cell. d. Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit and measure the hERG tail current (e.g., a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV for 2 seconds).[7] e. Perfuse the cell with the external solution containing increasing concentrations of this compound. f. Record the hERG currents at each concentration after the effect has reached a steady state. g. After the highest concentration, perform a washout with the control external solution to assess the reversibility of any effects.

  • Data Analysis: a. Measure the amplitude of the hERG tail current at each concentration of this compound. b. Calculate the percentage of inhibition of the hERG current at each concentration compared to the baseline. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the curve using non-linear regression.

Off-Target Kinase Profiling: In Vitro Kinase Inhibition Assay

Kinases are a large family of enzymes that play crucial roles in cellular signaling. Off-target inhibition of kinases can lead to a variety of adverse effects. Therefore, screening compounds against a panel of kinases is an important component of safety pharmacology.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Materials:

    • Recombinant kinase enzyme.

    • Specific kinase substrate (peptide or protein).

    • ATP.

    • Kinase assay buffer.

    • Test compound (this compound) in a range of concentrations.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • White, opaque 96-well plates.

    • Plate-reading luminometer.

  • Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a 96-well plate, add the following components:

    • Kinase enzyme.
    • Kinase substrate.
    • This compound at various concentrations (or buffer for control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature. g. Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. c. Determine the IC50 value from the curve using non-linear regression.

Visualizations

Signaling Pathways

G Cevimeline This compound M1_M3 M1/M3 Muscarinic Receptors Cevimeline->M1_M3 Gq11 Gq/11 M1_M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Salivary_Secretion Salivary & Lacrimal Secretion Ca_release->Salivary_Secretion Triggers PKC->Salivary_Secretion Contributes to

Caption: On-target signaling pathway of this compound via M1/M3 muscarinic receptors.

Experimental Workflows

G cluster_0 Radioligand Binding Assay cluster_1 hERG Patch-Clamp Assay cluster_2 Kinase Inhibition Assay A1 Prepare Reagents (Membranes, Radioligand, Cevimeline) A2 Incubate A1->A2 A3 Vacuum Filtration A2->A3 A4 Scintillation Counting A3->A4 A5 Data Analysis (IC50/Ki) A4->A5 B1 Establish Whole-Cell Configuration B2 Record Baseline hERG Current B1->B2 B3 Perfuse with Cevimeline B2->B3 B4 Record Current at Each Concentration B3->B4 B5 Data Analysis (IC50) B4->B5 C1 Prepare Reagents (Kinase, Substrate, ATP, Cevimeline) C2 Initiate Kinase Reaction C1->C2 C3 Stop Reaction & Detect ADP C2->C3 C4 Measure Luminescence C3->C4 C5 Data Analysis (IC50) C4->C5

Caption: Experimental workflows for key off-target screening assays.

Conclusion

This compound is a valuable therapeutic agent with a well-defined on-target pharmacological profile centered on muscarinic M1 and M3 receptor agonism. While its side effect profile appears to be largely driven by these on-target effects, a comprehensive, publicly available assessment of its interactions with a broader range of molecular targets is currently lacking. This guide has provided the foundational knowledge and detailed experimental protocols necessary to conduct a thorough off-target investigation of this compound. The generation of such data will not only enhance our understanding of the complete pharmacological profile of this drug but also contribute to improved patient safety and may reveal novel therapeutic opportunities. It is imperative for the advancement of pharmaceutical sciences that such comprehensive safety pharmacology profiles are made accessible to the research community.

References

Methodological & Application

Cevimeline HCl: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride is a cholinergic agent that acts as a muscarinic receptor agonist.[1] It exhibits a high affinity for M1 and M3 muscarinic receptors, which are prevalent in exocrine glands.[2][3][4][5] Activation of these G-protein coupled receptors, specifically through the Gq alpha-subunit, stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium.[3][6][7] This signaling cascade ultimately enhances secretion from salivary and lacrimal glands.[3] Clinically, Cevimeline is used to treat symptoms of dry mouth (xerostomia) in patients with Sjögren's Syndrome.[4][8] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Cevimeline HCl.

Mechanism of Action: M1/M3 Receptor Signaling Pathway

Cevimeline selectively binds to and activates M1 and M3 muscarinic acetylcholine receptors (mAChRs).[2] This activation initiates a well-defined signaling cascade, as illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cevimeline Cevimeline HCl Receptor M1/M3 Receptor Cevimeline->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes DAG DAG PIP2->DAG Hydrolyzes Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Stimulates Release Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Ca²⁺ Release Response Cellular Response (e.g., Salivary Secretion) Ca_cyto->Response

Caption: Cevimeline M1/M3 receptor signaling pathway.

Pharmacological Data Summary

The following tables summarize the quantitative data for Cevimeline's activity at muscarinic receptors from various in vitro assays.

Table 1: Functional Agonist Potency (EC₅₀) of Cevimeline at Muscarinic Receptors.

Receptor Subtype EC₅₀ (µM) Cell Line / System Reference
M1 0.023 CHO cells (IP₃ formation) [2][9]
M2 1.04 CHO cells (IP₃ formation) [2][9]
M3 0.048 CHO cells (IP₃ formation) [2][9]
M4 1.31 CHO cells (IP₃ formation) [2]
M5 0.063 CHO cells (IP₃ formation) [2]
M1 (Contraction) 3.5 Isolated guinea pig ileum [1]

| M3 (Contraction) | 3.0 | Isolated guinea pig trachea |[1] |

Table 2: Receptor Binding Affinity of Cevimeline.

Target Assay Type Radioligand Kᵢ (µM) IC₅₀ (µM) Tissue Source Reference

| M3 Receptors | Competitive Binding | [³H]-quinuclidinyl benzilate | 1.2 ± 0.3 | 14 | Rat submandibular/sublingual gland |[10] |

Experimental Protocols

Protocol 1: Muscarinic Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of Cevimeline HCl for muscarinic receptors by measuring its ability to compete with a known radioligand.

Principle: This assay measures the displacement of a high-affinity muscarinic receptor radioligand (e.g., [³H]-QNB) from receptor sites by Cevimeline. The concentration of Cevimeline that inhibits 50% of the specific binding (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

prep Prepare Membranes (e.g., from CHO cells expressing M3 or rat salivary glands) incubate Incubate Membranes with [³H]-Radioligand and varying concentrations of Cevimeline prep->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filters to remove non-specific binding separate->wash scint Quantify Radioactivity (Liquid Scintillation Counting) wash->scint analyze Data Analysis (Calculate IC₅₀ and Kᵢ) scint->analyze

Caption: Workflow for a competitive receptor binding assay.

Materials:

  • Cell membranes expressing the target muscarinic receptor (e.g., M3).

  • Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Cevimeline HCl stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • 96-well plates, vacuum filtration manifold, scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute in Assay Buffer to a final concentration of 20-40 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 1 µM Atropine.

    • Cevimeline Competition: 50 µL of serial dilutions of Cevimeline HCl.

  • Radioligand Addition: Add 50 µL of [³H]-QNB (at a final concentration near its Kᴅ, e.g., 0.5 nM) to all wells.

  • Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

  • Washing: Wash each filter 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of Cevimeline.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of radioligand and Kᴅ is its dissociation constant.

Protocol 2: Functional Assay - Intracellular Calcium Mobilization

Objective: To measure the functional potency (EC₅₀) of Cevimeline HCl by quantifying its ability to induce intracellular calcium flux in cells expressing M1 or M3 receptors.

Principle: M1/M3 receptor activation by Cevimeline leads to IP3 production and subsequent release of Ca²⁺ from intracellular stores. This transient increase in cytoplasmic Ca²⁺ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity is directly proportional to the intracellular calcium concentration.[11][12][13]

plate_cells Plate Cells (e.g., HEK293 or CHO expressing M3) in a 96-well plate load_dye Load Cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells baseline Measure Baseline Fluorescence (Plate Reader or Microscope) wash_cells->baseline add_cevimeline Add varying concentrations of Cevimeline HCl baseline->add_cevimeline measure_response Measure Kinetic Fluorescence Response add_cevimeline->measure_response analyze Data Analysis (Calculate EC₅₀) measure_response->analyze

Caption: Workflow for an intracellular calcium flux assay.

Materials:

  • Cell line expressing the target receptor (e.g., CHO-M1 or HEK293-M3).

  • Cell culture medium, fetal bovine serum (FBS).

  • Black, clear-bottom 96-well microplates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cevimeline HCl stock solution.

  • Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FlexStation, FLIPR).

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well) and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.

  • Measurement:

    • Place the plate into the fluorescence plate reader, allowing it to equilibrate to 37°C.

    • Set the instrument to measure fluorescence kinetically (e.g., excitation ~490 nm, emission ~520 nm), taking readings every 1-2 seconds.

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Using the instrument's injector, add 25 µL of Cevimeline HCl at various concentrations (prepared at 5x the final desired concentration).

    • Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data, setting the baseline to 0% and the maximum response to a saturating agonist concentration to 100%.

    • Plot the normalized response against the log concentration of Cevimeline.

    • Calculate the EC₅₀ value using a four-parameter logistic equation.

Protocol 3: Functional Assay - Inositol Monophosphate (IP1) Accumulation

Objective: To quantify the activation of Gq-coupled muscarinic receptors by measuring the accumulation of the stable IP3 metabolite, inositol monophosphate (IP1).

Principle: Activation of Gq-coupled receptors stimulates the hydrolysis of PIP2 into IP3 and DAG.[7] IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, causing it to accumulate in the cell.[7] This accumulation can be quantified using a competitive immunoassay, typically employing Homogeneous Time-Resolved Fluorescence (HTRF).[7][14]

Materials:

  • Cell line expressing the target receptor (e.g., CHO-M1).

  • Commercially available IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and standards).

  • Stimulation Buffer (provided in kit or similar to HBSS).

  • LiCl.

  • Cevimeline HCl stock solution.

  • White, low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest and centrifuge cells, then resuspend in Stimulation Buffer containing LiCl (typically 10-50 mM) to a desired density.

  • Assay Setup: Add 5 µL of the cell suspension to each well of a 384-well plate.

  • Compound Addition: Add 5 µL of Cevimeline HCl at various concentrations (prepared at 2x the final concentration in Stimulation Buffer). For the negative control, add buffer only.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection Reagent Addition:

    • Add 5 µL of the IP1-d2 conjugate to each well.

    • Add 5 µL of the anti-IP1 cryptate to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (reference signal).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Use the IP1 standard curve provided in the kit to convert the HTRF ratio to the concentration of IP1 produced.

    • Plot the concentration of IP1 against the log concentration of Cevimeline.

    • Determine the EC₅₀ value using a four-parameter logistic equation.

References

Application Notes and Protocols: Radioligand Binding Assay for Cevimeline.HCl Affinity at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist that acts as a selective agonist at muscarinic acetylcholine receptors, with a particular affinity for the M1 and M3 subtypes.[1][2][3] This property makes it a valuable therapeutic agent for conditions characterized by glandular hypofunction, such as xerostomia (dry mouth) in Sjögren's syndrome.[4] Understanding the binding affinity of this compound to the different muscarinic receptor subtypes is crucial for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents. Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor.[5] This document provides detailed application notes and protocols for performing a radioligand competition binding assay to determine the affinity of this compound for muscarinic receptors.

Data Presentation

Receptor SubtypeEC50 (μM)
M10.023
M21.04
M30.048
M41.31
M50.063
Data from Heinrich et al., as cited in a 2021 study.[6]

This data clearly demonstrates that Cevimeline is a potent agonist at M1, M3, and M5 receptors, with significantly lower potency at M2 and M4 receptors.

Signaling Pathways

This compound exerts its effects by activating specific intracellular signaling cascades upon binding to M1 and M3 muscarinic receptors. These receptors are coupled to Gq/11 proteins.[7][8] Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction and glandular secretion.

M1_M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cevimeline This compound M1M3 M1/M3 Receptor Cevimeline->M1M3 Gq11 Gq/11 Protein M1M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., Salivary Secretion) PKC->Cellular_Response

Caption: M1 and M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[11]

Materials:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells, or tissue homogenates).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), specific activity ~80 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.

  • Cell harvester.

  • Liquid scintillation counter.

  • Scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Dilute the [3H]-NMS stock in the assay buffer to a final concentration of approximately 0.5 nM (or a concentration close to its Kd).

    • Prepare a 1 µM solution of Atropine in the assay buffer for determining non-specific binding.

    • Thaw the membrane preparation on ice and dilute to the desired protein concentration (e.g., 20-50 µ g/well ) in the assay buffer.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of [3H]-NMS + 50 µL of assay buffer + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [3H]-NMS + 50 µL of 1 µM Atropine + 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [3H]-NMS + 50 µL of each this compound dilution + 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) from the competition curve using non-linear regression analysis.

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([3H]-NMS).

      • Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis A Prepare Reagents: - Radioligand ([3H]-NMS) - Test Compound (this compound) - Membranes - Buffers B Set up Assay Plate (96-well): - Total Binding - Non-specific Binding - Competition Binding A->B C Incubate to Reach Equilibrium B->C D Rapid Vacuum Filtration C->D E Wash Filters D->E F Add Scintillation Cocktail & Count E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Application Notes and Protocols: Measuring Cevimeline.HCl-Induced Inositol Phosphate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agent that acts as a muscarinic receptor agonist with high affinity for M1 and M3 subtypes.[1][2] It is clinically approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[2][3] The therapeutic effect of Cevimeline is primarily mediated through the activation of M3 muscarinic receptors on salivary glands, which stimulates saliva secretion.[4]

The intracellular signaling cascade initiated by Cevimeline binding to the Gq-coupled M3 receptor involves the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key event in saliva secretion.[5] Therefore, measuring the production of inositol phosphates is a direct and reliable method to quantify the pharmacological activity of this compound at the M3 receptor.

These application notes provide detailed protocols for measuring this compound-induced inositol phosphate production using two common methods: a traditional radiolabeling assay and a more modern Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Signaling Pathway

The binding of this compound to the M3 muscarinic receptor initiates a well-defined signaling cascade leading to the production of inositol phosphates.

Cevimeline_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cevimeline This compound M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

This compound-induced M3 receptor signaling pathway.

Experimental Protocols

Two primary methods for quantifying inositol phosphate production are detailed below. The choice of method will depend on available equipment, throughput requirements, and the specific research question.

Protocol 1: [³H]-myo-inositol Labeling and Anion Exchange Chromatography

This is a classic and highly sensitive method for directly measuring the accumulation of various inositol phosphate species.

Experimental Workflow

Radiolabeling_Workflow start Start cell_culture 1. Cell Culture and Labeling (e.g., CHO-M3 cells with [³H]-myo-inositol) start->cell_culture stimulation 2. Stimulation with this compound (Dose-response or time-course) cell_culture->stimulation lysis 3. Cell Lysis and Extraction (e.g., with perchloric acid) stimulation->lysis separation 4. Anion Exchange Chromatography (Separation of inositol phosphates) lysis->separation quantification 5. Scintillation Counting (Quantification of radioactivity) separation->quantification analysis 6. Data Analysis (e.g., EC₅₀ calculation) quantification->analysis end End analysis->end

Workflow for the radiolabeling-based inositol phosphate assay.

Detailed Methodology

  • Cell Culture and Labeling:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) in a suitable growth medium.

    • Seed cells into 24-well plates at an appropriate density.

    • Label cells by incubating for 24-48 hours in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 0.5-1.0 µCi/mL).

  • Pre-incubation and Stimulation:

    • Wash the cells with a Krebs-HEPES buffer.

    • Pre-incubate the cells in Krebs-HEPES buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Aspirate the pre-incubation buffer and add fresh buffer containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻³ M) for a fixed time (e.g., 30-60 minutes) for a dose-response experiment, or a fixed concentration of this compound for various times for a time-course experiment.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M perchloric acid.

    • Incubate on ice for 30 minutes to lyse the cells.

    • Neutralize the extracts with a suitable buffer (e.g., 1.5 M KOH, 60 mM HEPES).

    • Centrifuge to pellet the precipitate and collect the supernatant containing the inositol phosphates.

  • Anion Exchange Chromatography:

    • Apply the supernatant to a Dowex AG1-X8 anion-exchange column (formate form).

    • Wash the column with water to remove free [³H]-myo-inositol.

    • Elute the different inositol phosphate fractions sequentially with increasing concentrations of ammonium formate/formic acid.

      • Glycerophosphoinositol: 60 mM ammonium formate/5 mM sodium tetraborate

      • Inositol monophosphates (IP1): 200 mM ammonium formate/100 mM formic acid

      • Inositol bisphosphates (IP2): 500 mM ammonium formate/100 mM formic acid

      • Inositol trisphosphates (IP3): 1 M ammonium formate/100 mM formic acid

  • Quantification and Data Analysis:

    • Measure the radioactivity in each eluted fraction using a liquid scintillation counter.

    • For dose-response experiments, plot the total [³H]-inositol phosphate accumulation (sum of IP1, IP2, and IP3 fractions) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) IP-One Assay

This is a high-throughput, non-radioactive method that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Experimental Workflow

HTRF_Workflow start Start cell_seeding 1. Cell Seeding (e.g., CHO-M3 cells in 384-well plates) start->cell_seeding stimulation 2. Stimulation with this compound (in the presence of LiCl) cell_seeding->stimulation lysis_detection 3. Cell Lysis and HTRF Reagent Addition (IP1-d2 and anti-IP1-cryptate) stimulation->lysis_detection incubation 4. Incubation (Room temperature, protected from light) lysis_detection->incubation readout 5. HTRF Signal Measurement (Fluorescence ratio at 665/620 nm) incubation->readout analysis 6. Data Analysis (e.g., EC₅₀ calculation) readout->analysis end End analysis->end

Workflow for the HTRF-based inositol phosphate (IP-One) assay.

Detailed Methodology

  • Cell Preparation:

    • Culture CHO-M3 cells in a suitable growth medium.

    • Harvest cells and resuspend them in stimulation buffer provided with the IP-One HTRF assay kit.

    • Dispense the cell suspension into a 384-well white microplate.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the this compound dilutions to the wells. For antagonist studies, pre-incubate with the antagonist before adding the agonist.

    • Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for IP1 accumulation.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by mixing the IP1-d2 conjugate and the anti-IP1-cryptate antibody in the lysis buffer.

    • Add the detection reagent mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the positive control (maximal agonist stimulation) and negative control (buffer only).

    • For dose-response experiments, plot the normalized HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Dose-Response of this compound on Inositol Phosphate Production in CHO-M3 Cells

This compound (M)[³H]-Inositol Phosphates (DPM)HTRF Ratio (665/620 nm)
1.00E-09150 ± 251050 ± 80
1.00E-08350 ± 402500 ± 150
1.00E-071200 ± 1108500 ± 500
1.00E-063500 ± 30024000 ± 1200
1.00E-055800 ± 45038000 ± 1800
1.00E-046200 ± 50041000 ± 2000
1.00E-036300 ± 52041500 ± 2100
EC₅₀ ~5 x 10⁻⁷ M ~7 x 10⁻⁷ M

Note: The data presented in this table are representative and should be determined experimentally.

Table 2: Comparison of Muscarinic Agonist Potency at the M3 Receptor

AgonistEC₅₀ for Inositol Phosphate Production (µM)
Carbachol8.3[6]
Methacholine7.5[6]
Oxotremorine2.5[6]
Pilocarpine8.3[6]
This compound ~0.5

Note: EC₅₀ values for carbachol, methacholine, oxotremorine, and pilocarpine are from studies on human detrusor smooth muscle cells expressing M3 receptors.[6] The EC₅₀ for this compound is an estimated value based on its reported activity range.[4]

Conclusion

The measurement of inositol phosphate production is a robust and reliable method for characterizing the pharmacological activity of this compound at the M3 muscarinic receptor. Both the traditional radiolabeling method and the modern HTRF assay can provide valuable quantitative data on the potency and efficacy of this compound. The choice of assay will depend on the specific needs of the researcher, with the HTRF assay being particularly well-suited for high-throughput screening applications in drug discovery. These detailed protocols provide a solid foundation for researchers to successfully implement these assays in their laboratories.

References

Application Notes and Protocols for Calcium Imaging of Cevimeline.HCl Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist that acts as a selective agonist for muscarinic M1 and M3 receptors.[1] Its primary clinical use is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The therapeutic effect of this compound is mediated through the activation of M3 receptors on exocrine glands, such as salivary glands, which triggers a signaling cascade leading to increased secretion. A key event in this pathway is the mobilization of intracellular calcium ([Ca²⁺]i).[2]

Calcium imaging is a powerful technique to study the pharmacological activity of compounds like this compound by directly visualizing and quantifying changes in intracellular calcium concentrations in real-time. This document provides detailed application notes and experimental protocols for assessing this compound activity using common fluorescent calcium indicators.

Mechanism of Action: this compound-Induced Calcium Mobilization

This compound binds to and activates the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This activation initiates a well-defined signaling cascade:

  • Receptor Activation: this compound binds to the M3 receptor on the plasma membrane of target cells (e.g., salivary gland acinar cells).

  • G-Protein Coupling: The activated M3 receptor couples to a heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The α-subunit of the Gq protein activates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in [Ca²⁺]i.

  • Cellular Response: The elevated [Ca²⁺]i acts as a crucial signal for various cellular processes, including the fusion of secretory vesicles with the plasma membrane, resulting in saliva secretion.

Cevimeline_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Cevimeline This compound M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP₃) PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Cellular_Response Saliva Secretion Ca_release->Cellular_Response Initiates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Releases Ca²⁺

This compound Signaling Pathway

Data Presentation

The following tables summarize key quantitative data for this compound and common calcium indicators.

Table 1: Pharmacological Properties of this compound

ParameterValueReference
Mechanism of ActionMuscarinic M1 and M3 Receptor Agonist[1]
EC₅₀ for M1 Receptor0.023 µM
EC₅₀ for M3 Receptor0.048 µM
Effect on [Ca²⁺]iDose-dependent increase[3]
Onset of ActionSlower than pilocarpine[3]
Duration of ActionLonger than pilocarpine[3]

Table 2: Properties of Common Fluorescent Calcium Indicators

IndicatorTypeExcitation (nm)Emission (nm)Kd for Ca²⁺Key Features
Fluo-4 AM Single Wavelength~494~516~345 nMHigh fluorescence increase upon Ca²⁺ binding; compatible with standard FITC filter sets.[4]
Fura-2 AM Ratiometric340 (Ca²⁺-bound) / 380 (Ca²⁺-free)~510~145 nMAllows for quantitative [Ca²⁺]i measurements, minimizing effects of uneven dye loading and photobleaching.[5]

Experimental Protocols

Protocol 1: Fluo-4 AM Calcium Mobilization Assay in Adherent Cells

This protocol is suitable for high-throughput screening using a fluorescence microplate reader.

Materials:

  • Adherent cells expressing M3 receptors (e.g., Human Submandibular Gland (HSG) cell line)[6]

  • This compound

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% w/v in DMSO)

  • Probenecid (optional)

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with automated injection capabilities

Experimental Workflow:

Fluo4_Workflow A 1. Cell Seeding (80-90% confluency) B 2. Prepare Fluo-4 AM Loading Solution A->B C 3. Dye Loading (Incubate with cells) B->C D 4. Wash Cells (Remove extracellular dye) C->D E 5. Baseline Fluorescence Measurement D->E F 6. Add this compound (Automated injection) E->F G 7. Kinetic Fluorescence Measurement F->G H 8. Data Analysis (ΔF/F₀) G->H

Fluo-4 AM Experimental Workflow

Procedure:

  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Fluo-4 AM Loading Solution:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • For a typical final concentration of 4 µM, mix equal volumes of the Fluo-4 AM stock solution and 20% Pluronic® F-127.

    • Dilute this mixture in physiological saline buffer to the final desired concentration.

    • If using, add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.

    • Vortex the final loading solution thoroughly. Prepare fresh and use within 1-2 hours.

  • Dye Loading:

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with physiological saline buffer.

    • Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate for 30-60 minutes at 37°C or room temperature in the dark. Optimal conditions should be determined empirically for each cell line.

  • Washing:

    • Carefully aspirate the loading solution.

    • Wash the cells 2-3 times with physiological saline buffer to remove any extracellular dye.

    • Add fresh physiological saline buffer to each well.

  • Data Acquisition:

    • Place the microplate in a fluorescence plate reader set to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths.

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Use the instrument's automated injectors to add varying concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀.

    • Plot the peak ΔF/F₀ against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging in Single Cells

This protocol is suitable for detailed quantitative analysis of [Ca²⁺]i changes in individual cells using fluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Fura-2 AM

  • Anhydrous DMSO

  • Pluronic® F-127

  • Physiological saline buffer

  • Inverted fluorescence microscope equipped with a light source capable of alternating 340 nm and 380 nm excitation, a 510 nm emission filter, a sensitive camera, and imaging software.

Procedure:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips to the desired confluency.

  • Preparation of Fura-2 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Dilute the stock solution in physiological saline buffer to a final concentration of 1-5 µM. Add Pluronic® F-127 (final concentration 0.02-0.05%) to aid in dye solubilization.

  • Dye Loading:

    • Wash the cells on the coverslip once with physiological saline buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

  • Washing and De-esterification:

    • Wash the cells 2-3 times with physiological saline buffer.

    • Incubate in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse with physiological saline buffer.

    • Acquire images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

    • Establish a stable baseline ratio (F₃₄₀/F₃₈₀).

    • Introduce this compound at the desired concentration into the perfusion buffer and record the changes in the fluorescence ratio over time.

  • Data Analysis and Calibration:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each ROI over time.

    • To convert the fluorescence ratio to absolute [Ca²⁺]i, the Grynkiewicz equation can be used: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_380_free / F_380_bound)[7][8] Where:

      • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).

      • R is the measured 340/380 nm fluorescence ratio.

      • Rmin is the ratio in the absence of Ca²⁺ (determined using a calcium chelator like EGTA).

      • Rmax is the ratio at saturating Ca²⁺ levels (determined using a calcium ionophore like ionomycin).

      • (F_380_free / F_380_bound) is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2, respectively, determined during calibration.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Signal - Insufficient dye loading- Low dye concentration- Cell death- Increase dye concentration or loading time.- Ensure physiological buffer contains calcium.- Check cell viability.
High Background - Incomplete removal of extracellular dye- Autofluorescence- Ensure thorough washing after dye loading.- Use phenol red-free media.- Acquire an image of unstained cells to assess autofluorescence.
Inconsistent Results - Uneven cell seeding- Inconsistent dye loading- Temperature fluctuations- Ensure a homogenous cell suspension during seeding.- Use automated liquid handlers for dye and agonist addition.- Maintain a constant temperature throughout the assay.
Dye Compartmentalization Sequestration of the dye into organelles.Loading at a lower temperature (e.g., room temperature) may reduce compartmentalization.
Phototoxicity Excessive exposure to excitation light.Minimize exposure time and use the lowest possible excitation intensity that provides a good signal.

Alternative Techniques: Genetically Encoded Calcium Indicators (GECIs)

For long-term studies or experiments requiring cell-type-specific expression, Genetically Encoded Calcium Indicators (GECIs) like GCaMP are a powerful alternative to chemical dyes. GECIs are proteins that fluoresce upon binding to calcium. They can be introduced into cells via transfection or viral transduction, allowing for targeted expression in specific cell populations and subcellular compartments. While the setup for GECI imaging is more complex initially, it can circumvent issues like dye loading variability and compartmentalization.

Conclusion

Calcium imaging is an indispensable tool for characterizing the activity of muscarinic agonists like this compound. By utilizing fluorescent indicators such as Fluo-4 AM for high-throughput screening or Fura-2 AM for quantitative single-cell analysis, researchers can obtain detailed insights into the dose-dependent effects and kinetics of this compound-induced calcium mobilization. Adherence to detailed protocols and careful optimization of experimental parameters are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Cevimeline.HCl Dose-Response in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors.[1] It is primarily used to treat xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretion. Understanding the dose-response relationship of this compound in relevant cell culture models is crucial for elucidating its mechanism of action, determining effective concentrations for in vitro studies, and screening for potential therapeutic applications.

These application notes provide a summary of the dose-response characteristics of this compound, detailed protocols for generating dose-response curves in cell culture, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the potency of this compound at various muscarinic receptor subtypes and its effective concentrations in inducing physiological responses in salivary gland cells.

Receptor SubtypeEC50 (µM)
M10.023
M21.04
M30.048
M41.31
M50.063

Table 1: this compound EC50 Values for Muscarinic Receptor Subtypes. This table presents the half-maximal effective concentrations (EC50) of this compound for activating different human muscarinic acetylcholine receptor subtypes. Lower EC50 values indicate higher potency.

Cell TypeEffective Concentration RangeObserved Effect
Rat Parotid Gland Acinar and Duct Cells> 1 µMDose-dependent increase in intracellular Ca2+ concentration[1]
Mouse Submandibular Gland Cells30 µM - 1 mMEvokes fluid secretion[2]

Table 2: Effective Concentrations of this compound in Salivary Gland Cells. This table shows the concentration ranges of this compound that have been observed to elicit physiological responses in isolated salivary gland cells.

Signaling Pathway

This compound primarily exerts its effects through the activation of M1 and M3 muscarinic receptors, which are coupled to the Gq/11 G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium ([Ca2+]i) is a key event in stimulus-secretion coupling in salivary gland acinar cells, ultimately leading to fluid and protein secretion.

Cevimeline This compound M1M3_Receptor M1/M3 Muscarinic Receptor Cevimeline->M1M3_Receptor Binds to Gq11 Gq/11 M1M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Saliva Secretion) Ca_release->Cellular_Response Triggers cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Load_Dye Load Cells with Calcium Indicator Dye Seed_Cells->Load_Dye Prepare_Cevimeline Prepare this compound Serial Dilutions Add_Cevimeline Inject this compound Prepare_Cevimeline->Add_Cevimeline Wash_Cells Wash Cells Load_Dye->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Wash_Cells->Measure_Baseline Measure_Baseline->Add_Cevimeline Measure_Response Measure Kinetic Fluorescence Response Add_Cevimeline->Measure_Response Normalize_Data Normalize Data Measure_Response->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50 Cevimeline_Stim This compound Stimulation M1M3_Activation M1/M3 Receptor Activation Cevimeline_Stim->M1M3_Activation Functional_Assay Calcium Mobilization Assay Cevimeline_Stim->Functional_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Cevimeline_Stim->Viability_Assay Ca_Mobilization Intracellular Ca2+ Mobilization M1M3_Activation->Ca_Mobilization Cell_Response Physiological Cell Response Ca_Mobilization->Cell_Response Ca_Mobilization->Functional_Assay No_Cytotoxicity No Significant Cytotoxicity Viability_Assay->No_Cytotoxicity

References

Application Notes and Protocols for Studying Cevimeline.HCl Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist with a high affinity for muscarinic M3 receptors, which are abundant in exocrine glands such as salivary and lacrimal glands.[1] Its primary clinical application is the treatment of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes) in patients with Sjögren's syndrome.[2][3] Preclinical evaluation of this compound efficacy relies on the use of appropriate animal models that mimic the pathology of Sjögren's syndrome. This document provides detailed application notes and experimental protocols for studying the efficacy of this compound in these models.

Animal Models for Sjögren's Syndrome

The selection of an appropriate animal model is critical for the evaluation of potential therapeutics for Sjögren's syndrome. The non-obese diabetic (NOD) mouse is the most widely used and accepted spontaneous model for primary Sjögren's syndrome. Other models, such as the MRL/lpr mouse, are also utilized, often representing secondary Sjögren's syndrome due to their systemic lupus erythematosus-like phenotype.

Animal ModelKey CharacteristicsRelevance to Sjögren's Syndrome
Non-obese Diabetic (NOD) Mouse Spontaneously develops autoimmune exocrinopathy, lymphocytic infiltration of lacrimal and salivary glands, production of autoantibodies (anti-SSA/Ro and anti-SSB/La), and decreased salivary and lacrimal secretions.[4][5]Closely mimics the features of primary Sjögren's syndrome in humans.
MRL/lpr Mouse Spontaneously develops systemic autoimmunity, including lymphoproliferation, arthritis, and immune complex-mediated glomerulonephritis. Exhibits lymphocytic infiltration in salivary and lacrimal glands.Represents a model for secondary Sjögren's syndrome, often associated with other autoimmune diseases like lupus.
Radiation-Induced Xerostomia Model (Rat/Mouse) Exposure of the head and neck region to X-ray irradiation leads to salivary gland dysfunction and reduced saliva flow.[6]Useful for studying the secretagogue effects of this compound on damaged salivary glands, relevant to radiation-induced xerostomia.

Mechanism of Action of this compound

This compound acts as a muscarinic agonist, primarily targeting M3 and, to a lesser extent, M1 receptors on acinar cells of the salivary and lacrimal glands.[1] The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade, leading to increased secretion of saliva and tears.

Signaling Pathway of this compound in Salivary Gland Acinar Cells

G Cevimeline This compound M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular Ca²⁺ Ca_release->Ca_increase Saliva_Secretion Saliva Secretion Ca_increase->Saliva_Secretion Triggers

This compound M3 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Evaluation of Salivary Secretion in Mice

This protocol is adapted from established methods for pilocarpine-induced salivation and can be applied to assess the efficacy of this compound.[7][8]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Pre-weighed 1.5 mL microcentrifuge tubes

  • Cotton balls or absorbent swabs

  • Forceps

  • Micropipette

Procedure:

  • Animal Preparation: House mice under standard conditions with ad libitum access to food and water. For stimulated saliva collection, it is recommended to fast the animals for a few hours prior to the experiment to prevent contamination of saliva with food particles.

  • Preparation of this compound Solution: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. A range of doses (e.g., 1, 3, and 10 mg/kg body weight) should be prepared to evaluate a dose-response relationship.

  • Anesthesia: Anesthetize the mouse via intraperitoneal (IP) injection of a suitable anesthetic. Ensure a surgical plane of anesthesia is reached before proceeding.

  • Baseline Saliva Collection (Optional): Prior to this compound administration, collect unstimulated saliva for a defined period (e.g., 5-10 minutes) by placing a pre-weighed cotton ball in the mouse's oral cavity.

  • This compound Administration: Administer the prepared dose of this compound via IP or subcutaneous (SC) injection. A vehicle control group (sterile saline) must be included.

  • Stimulated Saliva Collection: Immediately after injection, place a new pre-weighed cotton ball into the mouse's oral cavity using forceps. Collect saliva for a standardized period (e.g., 15-30 minutes).

  • Measurement of Saliva Volume: After the collection period, remove the cotton ball and place it back into its pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball from the final weight. Assuming the density of saliva is approximately 1 g/mL, the weight in milligrams is equivalent to the volume in microliters.

  • Data Analysis: Express the results as total saliva volume (µL) or saliva flow rate (µL/min). Compare the saliva production between the this compound-treated groups and the vehicle control group.

Quantitative Data (Hypothetical Example):

Treatment GroupDose (mg/kg)Mean Saliva Volume (µL ± SEM)
Vehicle Control-15.2 ± 2.5
This compound135.8 ± 4.1
This compound378.5 ± 6.9
This compound10125.3 ± 10.2
p < 0.05 compared to vehicle control.
Protocol 2: Evaluation of Lacrimal Secretion (Tear Production) in Mice

The Schirmer test is a commonly used method to measure tear production and can be adapted for use in mice.

Materials:

  • Phenol red thread or Schirmer test strips

  • Forceps

  • Anesthetic (optional, for basal tear measurement)

Procedure:

  • Animal Restraint: Gently restrain the mouse. Anesthesia is generally not required for stimulated tear collection but may be used for basal measurements to minimize stress-induced tearing.

  • Measurement of Tear Production:

    • Carefully place the rounded end of a phenol red thread or a folded Schirmer strip into the lower conjunctival fornix of the mouse's eye.

    • The thread/strip should be left in place for a standardized time (e.g., 15-60 seconds).

    • The length of the moistened area on the thread/strip is then measured in millimeters.

  • Stimulated Tear Production: To measure this compound-stimulated tear production, administer the drug (e.g., via IP injection) and perform the Schirmer test at the time of peak effect (e.g., 15-30 minutes post-injection). A vehicle control group is essential.

  • Data Analysis: Compare the length of the wetted thread/strip (in mm) between the treated and control groups.

Quantitative Data (Hypothetical Example):

Treatment GroupDose (mg/kg)Mean Tear Production (mm ± SEM)
Vehicle Control-1.8 ± 0.3
This compound13.5 ± 0.5
This compound36.2 ± 0.8
This compound109.7 ± 1.1
p < 0.05 compared to vehicle control.
Protocol 3: Histopathological Analysis of Salivary and Lacrimal Glands

Histopathological examination of the exocrine glands provides crucial information on the extent of inflammation and tissue damage, and how this compound treatment may affect these parameters.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Collection and Fixation: At the end of the treatment period, euthanize the mice and carefully dissect the submandibular, parotid, and lacrimal glands. Fix the tissues in 4% PFA or 10% formalin for 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, and then stain with H&E.

  • Microscopic Evaluation: Examine the stained sections under a light microscope. Assess the degree of lymphocytic infiltration, acinar atrophy, and ductal damage.

  • Quantification of Inflammation (Focus Score): To quantify the inflammatory infiltrates, calculate the focus score. A focus is defined as an aggregate of at least 50 lymphocytes. The focus score is the number of foci per 4 mm² of glandular tissue.

  • Data Analysis: Compare the focus scores and overall histopathological changes between the this compound-treated and control groups.

Experimental Workflow:

G A Animal Model Selection (e.g., NOD Mice) B Treatment Groups (Vehicle, Cevimeline Doses) A->B C Drug Administration B->C D Efficacy Assessment C->D E Salivary Secretion Measurement D->E F Lacrimal Secretion Measurement D->F G Histopathological Analysis D->G H Data Analysis and Interpretation E->H F->H G->H

Experimental Workflow for this compound Efficacy Studies

Conclusion

The use of appropriate animal models, such as the NOD mouse, coupled with standardized and quantitative outcome measures, is essential for the preclinical evaluation of this compound. The protocols outlined in this document provide a framework for assessing the efficacy of this compound in stimulating salivary and lacrimal secretions and its potential to modulate the underlying disease process in models of Sjögren's syndrome. Rigorous experimental design, including dose-response studies and appropriate controls, will yield reliable data to support the clinical development of this compound and other novel therapies for this debilitating autoimmune disease.

References

Application Notes and Protocols for Administering Cevimeline.HCl in Rodent Models of Sjögren's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes). Rodent models that mimic the features of human Sjögren's syndrome are invaluable tools for understanding the pathogenesis of the disease and for the preclinical evaluation of potential therapeutics.[1][2] Cevimeline hydrochloride (Evoxac®) is a cholinergic agonist that has been approved for the treatment of dry mouth in patients with Sjögren's syndrome.[3][4][5][6] These application notes provide detailed protocols for the administration of Cevimeline.HCl in rodent models of Sjögren's syndrome, methods for evaluating its efficacy, and an overview of its mechanism of action.

Mechanism of Action of Cevimeline

Cevimeline is a muscarinic receptor agonist with a high affinity for M3 muscarinic receptors, which are abundant on the acinar cells of salivary glands.[7][8] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in saliva secretion.[1] Specifically, the binding of Cevimeline to the M3 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels are a primary driver of fluid secretion. Concurrently, DAG activates protein kinase C (PKC), which is involved in the secretion of proteins.

Recent studies have also elucidated a cytoprotective signaling pathway induced by M3 receptor activation in salivary gland cells. This involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) through Src kinase activation, leading to the phosphorylation of ERK and Akt. This cascade can suppress apoptosis, suggesting a potential disease-modifying role for Cevimeline beyond its secretagogue effects.[1]

Cevimeline_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell cluster_membrane Cell Membrane Cevimeline This compound M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates Src Src Kinase M3R->Src Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Saliva Saliva Secretion (Fluid & Protein) Ca2->Saliva PKC->Saliva EGFR EGFR (transactivation) Src->EGFR ERK p-ERK EGFR->ERK Akt p-Akt EGFR->Akt Apoptosis ↓ Apoptosis ERK->Apoptosis Akt->Apoptosis

Figure 1: this compound Signaling Pathway in Salivary Gland Acinar Cells.

Rodent Models of Sjögren's Syndrome

A variety of rodent models are utilized to study Sjögren's syndrome, each with distinct characteristics. The choice of model can influence the experimental design and interpretation of results.

Model TypeExamplesKey Features
Spontaneous (Genetic) NOD (Non-Obese Diabetic), MRL/lpr, NOD.B10-H2b, C57BL/6.NOD-Aec1Aec2Develop Sjögren's-like symptoms with age due to genetic predisposition.[9] Exhibit lymphocytic infiltration, autoantibody production, and salivary gland dysfunction.[10]
Induced Salivary Gland Protein Immunization, Viral Infection (e.g., MCMV), TLR3/STING agonist administrationDisease is induced in otherwise healthy mice through immunological challenge.[2][11] Allows for the study of disease initiation and progression in a controlled manner.

Experimental Protocols

Preparation and Administration of this compound

This compound is water-soluble and can be prepared for either oral or intraperitoneal administration.

  • Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate vehicles.

  • Preparation: Dissolve this compound powder in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. For oral administration, a palatable vehicle like sweetened water may be considered for voluntary intake, though oral gavage ensures accurate dosing.

a) Intraperitoneal (i.p.) Injection Protocol:

  • Calculate the required dose based on the animal's body weight (mg/kg).

  • Prepare a stock solution of this compound. For example, a 1 mg/mL stock solution.

  • Dilute the stock solution to the final injection concentration. The injection volume should typically be between 100-200 µL for a mouse.

  • Gently restrain the mouse and administer the dose via intraperitoneal injection into the lower abdominal quadrant.

b) Oral Gavage Protocol:

  • Calculate the required dose based on the animal's body weight.

  • Prepare the this compound solution. The concentration should be such that the gavage volume is appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

  • Use a proper-sized, soft-tipped gavage needle.

  • Gently restrain the animal and carefully insert the gavage needle into the esophagus, delivering the solution directly into the stomach.

Evaluation of Salivary Gland Function

The primary endpoint for assessing the efficacy of Cevimeline is the measurement of salivary flow.

  • Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).

  • Pre-weighing: Weigh a pre-cut, small absorbent cotton ball or sponge.

  • Saliva Collection: Carefully place the pre-weighed cotton ball in the mouse's oral cavity for a set period (e.g., 15 minutes) following the administration of a secretagogue like pilocarpine or Cevimeline itself.[2]

  • Post-weighing: Remove the cotton ball and immediately weigh it again.

  • Calculation: The difference in weight (in mg) is equivalent to the volume of saliva secreted (in µL). The salivary flow rate can be expressed as µL/min.

Histopathological Analysis
  • At the end of the study, euthanize the animals.

  • Carefully dissect and harvest the submandibular and/or parotid salivary glands.

  • Fix the glands in 10% neutral buffered formalin.

  • Process the tissues, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess the extent of lymphocytic infiltration and tissue damage.

  • Quantify the inflammation using a focus score (number of lymphocytic foci of ≥50 cells per 4 mm² of tissue).

Experimental Workflow

The following diagram outlines a typical preclinical study workflow for evaluating this compound in a rodent model of Sjögren's syndrome.

Experimental_Workflow cluster_setup Phase 1: Model & Treatment cluster_monitoring Phase 2: Monitoring & Analysis cluster_endpoint Phase 3: Terminal Endpoint A Select Rodent Model (e.g., NOD mouse) B Disease Onset / Induction A->B C Group Allocation (Vehicle, Cevimeline Low Dose, Cevimeline High Dose) B->C D Daily this compound Administration (e.g., Oral Gavage for 4-8 weeks) C->D E Weekly Body Weight & Clinical Scoring D->E F Salivary Flow Measurement (Baseline, Mid-point, Final) D->F G Tear Production Measurement (Schirmer's Test) D->G H Serum Collection for Autoantibody Analysis (e.g., anti-Ro/SSA, anti-La/SSB) D->H I Euthanasia & Tissue Harvest K Data Analysis & Statistical Evaluation F->K G->K H->K J Salivary Gland Histopathology (H&E Staining, Focus Scoring) I->J J->K

References

Application Notes and Protocols for the Experimental Use of Cevimeline HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, in vitro evaluation, and in vivo testing of Cevimeline Hydrochloride (HCl) for experimental purposes. This document includes detailed methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction to Cevimeline HCl

Cevimeline is a cholinergic agonist that preferentially acts on muscarinic M1 and M3 receptors.[1][2] This action mimics the effect of acetylcholine, a neurotransmitter crucial for various bodily functions, including the secretion of exocrine glands.[3] By stimulating M3 receptors, which are abundant in salivary and lacrimal glands, Cevimeline increases the production of saliva and tears.[1][4] This makes it a valuable compound for research into and treatment of conditions characterized by glandular hypofunction, such as Sjögren's syndrome.[3]

Physicochemical Properties of Cevimeline HCl:

PropertyDescription
Appearance White to off-white crystalline powder[5]
Molecular Formula C₁₀H₁₇NOS · HCl[6]
Molecular Weight 235.8 g/mol [6]
Solubility Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether.[5] Soluble in ethanol (~5 mg/mL), DMSO (~5 mg/mL), and DMF (~3 mg/mL).[6]
Storage Store at -20°C[6]

Mechanism of Action and Signaling Pathway

Cevimeline HCl exerts its pharmacological effects by binding to and activating M3 muscarinic receptors on the surface of salivary acinar cells.[1] This binding event initiates a G-protein-coupled receptor (GPCR) signaling cascade. The activated G-protein, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] The resulting increase in cytosolic Ca²⁺ concentration is a critical step that leads to the secretion of saliva.[1]

Cevimeline_Signaling_Pathway Cevimeline Cevimeline HCl M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to G_protein G-protein M3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Saliva_Secretion Saliva Secretion Ca_release->Saliva_Secretion Triggers

Caption: Cevimeline HCl Signaling Pathway in Salivary Acinar Cells.

Experimental Formulations

For experimental use, Cevimeline HCl can be formulated into various dosage forms. Below are protocols for preparing an oral solution, fast-dissolving tablets, and oral films.

Oral Solution

An oral solution is suitable for initial in vivo screening and dose-ranging studies in animal models.

Materials:

  • Cevimeline HCl powder

  • Purified water

  • Vehicle (e.g., 0.5% w/v methylcellulose in water)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Protocol:

  • Weighing: Accurately weigh the required amount of Cevimeline HCl powder.

  • Dissolution: In a volumetric flask, dissolve the Cevimeline HCl in a small volume of purified water with the aid of a magnetic stirrer.

  • Vehicle Addition: Once completely dissolved, add the chosen vehicle (e.g., 0.5% methylcellulose solution) to the desired final volume.

  • pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust the pH to a suitable range (e.g., 4.5-5.5) using a biocompatible acid or base.

  • Storage: Store the final solution in a well-closed container, protected from light, at 2-8°C.

Fast-Dissolving Tablets (FDTs)

FDTs are advantageous for rapid drug release and absorption. The following protocol utilizes the direct compression method.

Materials:

  • Cevimeline HCl powder

  • Microcrystalline cellulose (MCC, e.g., Avicel® 102) - Filler/Binder

  • Crospovidone - Superdisintegrant

  • Mannitol - Diluent/Sweetener

  • Magnesium stearate - Lubricant

  • Talc - Glidant

  • Sieve (#60)

  • Tablet press

Formulation Examples:

IngredientFormulation A (mg/tablet)Formulation B (mg/tablet)
Cevimeline HCl3030
Microcrystalline Cellulose10080
Crospovidone812
Mannitol6076
Magnesium Stearate11
Talc11
Total Weight 200 200

Protocol:

  • Sieving: Pass all ingredients (except magnesium stearate and talc) through a #60 sieve to ensure particle size uniformity.

  • Blending: Geometrically mix the sieved powders in a suitable blender for 15 minutes to achieve a homogenous blend.

  • Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 2-3 minutes.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

Oral Films

Oral films offer an alternative to tablets, with the potential for buccal or sublingual absorption, which may bypass first-pass metabolism.[2] The solvent casting method is commonly used for their preparation.[2]

Materials:

  • Cevimeline HCl powder

  • Hydroxypropyl methylcellulose (HPMC E15) - Film-forming polymer

  • Polyethylene glycol 400 (PEG 400) - Plasticizer

  • Citric acid - Saliva stimulating agent

  • Sodium saccharin - Sweetener

  • Purified water

  • Magnetic stirrer

  • Petri dish

  • Hot air oven

Formulation Example:

IngredientAmount
Cevimeline HCl513 mg
HPMC E152-3% w/v
PEG 4000.4-0.8% w/v
Citric Acidq.s.
Sodium Saccharinq.s.
Purified Waterto 10 mL

Protocol:

  • Polymer Solution: Dissolve the accurately weighed HPMC E15 in 5 mL of purified water with continuous stirring.

  • Excipient Addition: To the polymer solution, add PEG 400, citric acid, and sodium saccharin (previously dissolved in a small amount of water) and stir until a homogenous solution is obtained.

  • Drug Incorporation: Dissolve the weighed Cevimeline HCl in 2 mL of water and slowly add it to the polymeric solution with continuous stirring.

  • De-aeration: Let the solution stand for 30 minutes to remove any entrapped air bubbles.

  • Casting: Pour the solution into a petri dish.

  • Drying: Dry the film in a hot air oven at 50°C for 8-10 hours.

  • Cutting and Storage: Once dried, carefully remove the film and cut it into the desired size (e.g., 2x2 cm). Store the films in a desiccator, wrapped in butter paper and aluminum foil.[2]

In Vitro Evaluation

Drug Content Uniformity

Protocol:

  • Randomly select 10 individual tablets or films.

  • Individually weigh each unit and crush it (for tablets) or dissolve it (for films) in a suitable solvent (e.g., 6.8 pH phosphate buffer) in a 100 mL volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.[2]

  • Filter the solution and make appropriate dilutions.

  • Analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at ~207 nm or RP-HPLC).[7]

In Vitro Dissolution/Drug Release

Protocol for Fast-Dissolving Tablets:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 6.8 pH phosphate buffer

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 5, 10, 15, 20, and 30 minutes

  • Analysis: Withdraw aliquots at each time point, filter, and analyze for Cevimeline HCl concentration using a validated analytical method. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Protocol for Oral Films:

  • Apparatus: USP Apparatus 1 (Basket)[2]

  • Dissolution Medium: 900 mL of 6.8 pH phosphate buffer[2]

  • Temperature: 37 ± 0.5°C

  • Basket Speed: 50 rpm[2]

  • Sampling Times: 2, 4, 6, 8, and 10 minutes

  • Analysis: Follow the same analytical procedure as for FDTs.

Quantitative Data Summary (Example):

FormulationTime (min)% Drug Release
FDT-A575.2 ± 3.1
1092.5 ± 2.5
1598.1 ± 1.9
Film-A285.6 ± 4.2
495.3 ± 3.7
699.2 ± 2.8

In Vivo Experimental Use

Animal Model of Sjögren's Syndrome

The MRL/lpr mouse model is widely used as it spontaneously develops a condition that mimics human Sjögren's syndrome. Alternatively, the disease can be induced in other strains like BALB/c mice.

Protocol for Induction in BALB/c Mice:

  • Antigen Preparation: Prepare an emulsion of salivary gland protein extract with an equal volume of Complete Freund's Adjuvant (CFA).

  • Immunization: Immunize female BALB/c mice (6-8 weeks old) subcutaneously at the base of the tail with 100 µL of the emulsion.

  • Booster: Provide a booster immunization with the same antigen emulsified in Incomplete Freund's Adjuvant (IFA) 2-3 weeks after the primary immunization.

  • Disease Development: Monitor the mice for signs of Sjögren's syndrome, such as reduced salivary flow, which typically develops over several weeks.

Evaluation of Salivary Gland Function

Protocol:

  • Fasting: Fast the mice for at least 4 hours before the experiment but allow access to water.

  • Anesthesia: Anesthetize the mice with a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Baseline Saliva Collection: Pre-weigh a small cotton ball. Place the cotton ball in the mouse's mouth for a fixed period (e.g., 2 minutes) to collect unstimulated saliva. Weigh the cotton ball again to determine the amount of saliva collected.

  • Cevimeline Administration: Administer the prepared Cevimeline HCl formulation (e.g., oral solution) via oral gavage.

  • Stimulated Saliva Collection: At a predetermined time post-administration (e.g., 30 minutes), administer a sialagogue such as pilocarpine hydrochloride (0.5 mg/kg, intraperitoneally) to stimulate salivation.

  • Measurement: Collect all secreted saliva for a defined period (e.g., 15 minutes) using pre-weighed cotton balls. The difference in weight of the cotton balls before and after collection represents the volume of secreted saliva (assuming a density of 1 g/mL).

InVivo_Workflow Start Start Induce_SS Induce Sjögren's Syndrome (e.g., in BALB/c mice) Start->Induce_SS Fasting Fast Animals Induce_SS->Fasting Anesthesia Anesthetize Animals Fasting->Anesthesia Baseline_Saliva Collect Baseline Saliva Anesthesia->Baseline_Saliva Administer_Cevimeline Administer Cevimeline HCl Formulation Baseline_Saliva->Administer_Cevimeline Wait Wait for Predetermined Time Administer_Cevimeline->Wait Stimulate_Salivation Stimulate Salivation (Pilocarpine) Wait->Stimulate_Salivation Collect_Stimulated_Saliva Collect Stimulated Saliva Stimulate_Salivation->Collect_Stimulated_Saliva Analyze_Data Analyze Salivary Flow Data Collect_Stimulated_Saliva->Analyze_Data End End Analyze_Data->End

Caption: In Vivo Experimental Workflow for Cevimeline HCl Efficacy Testing.

Quantitative Analysis of Cevimeline HCl

A robust analytical method is essential for the accurate quantification of Cevimeline HCl in formulations and biological samples.

RP-HPLC Method for Formulations

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM sodium phosphate monobasic, pH 3.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution. A common ratio is 85:15 (v/v) buffer:methanol.

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at ~210 nm

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Cevimeline HCl reference standard in the mobile phase and make serial dilutions to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample as described in the "Drug Content Uniformity" section and dilute with the mobile phase to a concentration within the calibration range.

Safety Precautions

Cevimeline HCl is a pharmacologically active compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the powder and its formulations. All procedures should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Solubility and Stability of Cevimeline HCl in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline HCl) is a cholinergic agonist that primarily acts on muscarinic M1 and M3 receptors. It is utilized in research and clinical settings to stimulate salivary and lacrimal gland secretion, making it a key compound in the study and treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. For in vitro and in vivo studies, it is often necessary to prepare stock solutions of Cevimeline HCl in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing capacity. This document provides a detailed overview of the solubility and stability of Cevimeline HCl in DMSO, along with protocols for its preparation, storage, and assessment.

Solubility of Cevimeline HCl in DMSO

The solubility of Cevimeline HCl in DMSO can vary depending on several factors, including the purity of the DMSO, the presence of water, the specific salt form of Cevimeline HCl (e.g., anhydrous vs. hemihydrate), and the use of physical methods such as sonication to aid dissolution. A review of available data from various suppliers indicates a range of reported solubilities.

Quantitative Solubility Data
SolventReported SolubilityConditions and Considerations
DMSO~5 mg/mL[1]Standard dissolution.
DMSO2 mg/mLClear solution.
DMSO40 mg/mL[2]Fresh, moisture-free DMSO is recommended as its hygroscopic nature can reduce solubility.[2]
DMSO100 mg/mL[3]Requires sonication to achieve this concentration. The use of newly opened, anhydrous DMSO is crucial as its hygroscopic nature can significantly impact solubility.[3]

Note: The significant variation in reported solubility highlights the importance of using high-purity, anhydrous DMSO and potentially employing methods like vortexing or sonication to achieve higher concentrations. Researchers should empirically determine the optimal concentration for their specific experimental needs.

Stability of Cevimeline HCl in DMSO

While specific long-term stability studies of Cevimeline HCl in DMSO are not extensively published, general guidelines for storing compounds in DMSO can be applied. The stability of the crystalline solid is well-documented.

Storage Recommendations
FormStorage TemperatureShelf Life
Crystalline Solid-20°C≥ 4 years[1]
DMSO Stock Solution-80°CRecommended for up to 6 months.
DMSO Stock Solution-20°CRecommended for up to 1 month.

Important Considerations:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to aliquot stock solutions into single-use volumes.

  • Water Content: DMSO is hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can promote hydrolysis and degradation of dissolved compounds. Therefore, it is critical to use anhydrous DMSO and to handle solutions in a dry environment.

  • Light Exposure: While specific data on the photosensitivity of Cevimeline HCl in DMSO is limited, as a general precaution, stock solutions should be stored in light-protected vials.

Experimental Protocols

Protocol for Preparation of a Cevimeline HCl Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution. Adjust the amounts accordingly for different desired concentrations, keeping the reported solubility limits in mind.

Materials:

  • Cevimeline HCl (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Pipettes

Procedure:

  • Preparation: Work in a clean, dry environment, preferably a fume hood or a glove box with a dry atmosphere, to minimize water absorption by the DMSO.

  • Weighing: Accurately weigh the desired amount of Cevimeline HCl. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.

  • Dispensing Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the Cevimeline HCl. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If a higher concentration is desired and dissolution is slow, brief sonication in a water bath may be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials or tubes. Store immediately at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing the Stability of Cevimeline HCl in DMSO using RP-HPLC

This protocol outlines a general procedure for a stability study of a Cevimeline HCl stock solution in DMSO. A stability-indicating method, such as the one described by Patel et al. (2017), should be used.

Materials:

  • Cevimeline HCl in DMSO stock solution (prepared as described above)

  • RP-HPLC system with a UV detector

  • C18 column (e.g., Hypersil BDS C18, 250mm x 4.6 mm, 5 µm particle size)

  • Mobile phase components (e.g., 10 mM monobasic sodium phosphate monohydrate buffer pH 3.0 with 1% triethylamine and Methanol)

  • Filtration apparatus for mobile phase

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample of the Cevimeline HCl stock solution to a suitable concentration with the mobile phase. Analyze this sample by HPLC to determine the initial peak area and purity. This will serve as the baseline.

  • Sample Storage: Store the aliquoted stock solutions at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve a stored aliquot.

  • Sample Preparation for HPLC: Thaw the aliquot to room temperature and dilute it to the same concentration as the T=0 sample using the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis: Compare the peak area of the Cevimeline HCl peak at each time point to the T=0 peak area to determine the percentage of the compound remaining. Analyze the chromatogram for the appearance of any new peaks, which would indicate degradation products.

Visualizations

Experimental Workflow for Cevimeline HCl Stock Solution Preparation

cluster_prep Preparation weigh Weigh Cevimeline HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve add_dmso->dissolve vortex Vortex dissolve->vortex sonicate Sonicate (optional) dissolve->sonicate aliquot Aliquot into single-use vials vortex->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a Cevimeline HCl stock solution in DMSO.

Signaling Pathway of Cevimeline as a Muscarinic Agonist

Cevimeline Cevimeline HCl M3_Receptor Muscarinic M3 Receptor (on Salivary Gland) Cevimeline->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion

Caption: Simplified signaling pathway of Cevimeline HCl in salivary glands.

References

Application Notes and Protocols for the Long-Term Stability of Cevimeline.HCl Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride is a cholinergic agonist that acts on muscarinic receptors, primarily M1 and M3.[1][2] It is used to treat dry mouth (xerostomia) associated with Sjögren's syndrome by stimulating salivary gland secretion.[2][3][4] The stability of Cevimeline.HCl in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. These application notes provide a summary of the known stability profile of this compound in aqueous solutions and detailed protocols for conducting long-term stability studies.

Signaling Pathway of Cevimeline

Cevimeline binds to and activates M1 and M3 muscarinic acetylcholine receptors.[1][2] This activation, particularly of the M3 receptors located on exocrine glands like salivary glands, triggers a G-protein-coupled cascade.[5] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and increased secretion from salivary and sweat glands.[5]

Cevimeline_Signaling_Pathway cluster_cell Salivary Gland Cell Cevimeline This compound M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor G_Protein G-Protein M3_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store stimulates release from Ca_Ion Ca2+ Ions Ca_Store->Ca_Ion Saliva_Secretion Saliva Secretion Ca_Ion->Saliva_Secretion triggers

Caption: this compound Signaling Pathway

Stability Profile of this compound

Forced degradation studies are crucial for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the estimation of this compound and its related substances, demonstrating its suitability for stability studies.

The following table summarizes the degradation of this compound under various stress conditions as per ICH guidelines.

Stress ConditionParametersObservations
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradation observed.
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed.
Oxidative Degradation 30% H₂O₂ at room temp for 24 hoursSignificant degradation observed.
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursDegradation observed.
Thermal Degradation 105°C for 24 hoursDegradation observed.

Data synthesized from a forced degradation study.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound Aqueous Solutions

This protocol outlines a general procedure for conducting long-term stability studies of this compound aqueous solutions, based on established pharmaceutical stability testing guidelines.[6][7][8][9]

Stability_Testing_Workflow cluster_analysis Analytical Tests Prep 1. Sample Preparation (this compound in aqueous buffer) Store 2. Storage (Controlled temperature and humidity chambers) Prep->Store Pull 3. Sample Pull (At predetermined time points: 0, 3, 6, 9, 12, 18, 24, 36 months) Store->Pull Analysis 4. Sample Analysis (Using validated stability-indicating method, e.g., RP-HPLC) Pull->Analysis Assay Assay of this compound Analysis->Assay Impurities Quantification of degradation products Analysis->Impurities Appearance Physical Appearance Analysis->Appearance pH pH Measurement Analysis->pH Data 5. Data Evaluation (Assess changes in concentration and degradation products) Report 6. Reporting (Establish shelf-life and storage conditions) Data->Report

Caption: Experimental Workflow for Stability Testing

1. Objective: To evaluate the long-term stability of a this compound aqueous solution under specified storage conditions.

2. Materials:

  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Buffer components (e.g., phosphate, citrate)

  • pH meter

  • Volumetric flasks and pipettes

  • Stability chambers

  • Validated stability-indicating analytical method (e.g., RP-HPLC)

3. Sample Preparation:

  • Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

  • Ensure the pH of the solution is accurately measured and adjusted if necessary.

  • Aseptically filter the solution if required for microbiological stability.

  • Aliquot the solution into appropriate, inert, and sealed containers (e.g., glass vials with Teflon-lined caps). The container closure system should be the same as the proposed marketing packaging.[7]

4. Storage Conditions:

  • Place the samples in stability chambers maintained at controlled temperature and humidity. Recommended long-term storage conditions are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

  • Accelerated stability testing can be conducted at 40°C ± 2°C / 75% RH ± 5% RH for a shorter duration (e.g., 6 months) to predict the long-term stability.

5. Testing Schedule:

  • Samples should be pulled from the stability chambers at predetermined time points.

  • For long-term studies, a typical schedule includes 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

  • For accelerated studies, time points of 0, 3, and 6 months are common.[7]

6. Analytical Testing:

  • At each time point, analyze the samples using a validated stability-indicating method.

  • The analysis should include:

    • Appearance: Visual inspection for color change, clarity, and particulate matter.

    • pH: Measurement of the solution's pH.

    • Assay: Quantification of the remaining this compound concentration.

    • Degradation Products: Identification and quantification of any impurities or degradation products.

7. Data Analysis and Reporting:

  • Tabulate the data from all time points.

  • Evaluate any trends in the assay value, pH, and the formation of degradation products.

  • Determine the shelf-life of the solution based on the time it takes for the concentration of this compound to decrease to a predefined limit (e.g., 90% of the initial concentration) or for degradation products to exceed their acceptance criteria.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a published method for the analysis of this compound and its degradation products.

1. Objective: To provide a validated RP-HPLC method for the quantitative determination of this compound in the presence of its degradation products.

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM monobasic sodium phosphate monohydrate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and Methanol in a ratio of 85:15 (v/v). The buffer should contain 1% triethylamine (TEA).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.

  • Retention Time: Approximately 11.9 minutes for this compound.

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve the appropriate amount of monobasic sodium phosphate monohydrate in water to make a 10 mM solution. Add 1% TEA and adjust the pH to 3.0 with ortho-phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in an 85:15 ratio. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solution: Dilute the this compound aqueous solution from the stability study with the mobile phase to a concentration within the calibration range.

4. Method Validation Parameters (as per ICH guidelines):

  • Specificity: The method should be able to separate this compound from its degradation products and any excipients. This is confirmed through forced degradation studies.

  • Linearity: The method should demonstrate a linear relationship between the peak area and the concentration of this compound over a specified range.

  • Accuracy: The accuracy should be assessed by recovery studies of spiked samples.

  • Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be established to determine the lowest concentration of this compound that can be reliably detected and quantified. For this compound, the reported LOD and LOQ are 0.8 µg/ml and 2.5 µg/ml, respectively.

5. System Suitability:

  • Before each run, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

6. Analysis Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the concentration of this compound in the samples by comparing the peak areas with those of the standard solutions.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers and drug development professionals to assess the long-term stability of this compound aqueous solutions. The stability-indicating RP-HPLC method is a crucial tool for accurately quantifying the drug and its degradation products. By following these guidelines, a thorough understanding of the stability profile of this compound can be achieved, ensuring the development of safe, effective, and stable pharmaceutical formulations.

References

Application Notes: Utilizing Cevimeline.HCl in Alzheimer's Disease Research Models

References

Application Notes and Protocols for Studying Muscarinic Receptor Desensitization using Cevimeline.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agent that acts as a muscarinic receptor agonist with high affinity for M1 and M3 receptor subtypes.[1][2] It is clinically approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome, where it stimulates salivary and lacrimal gland secretions.[3] Beyond its therapeutic applications, this compound serves as a valuable pharmacological tool for investigating the mechanisms of G protein-coupled receptor (GPCR) desensitization, a fundamental process that regulates cellular responsiveness to prolonged or repeated agonist exposure. This document provides detailed application notes and experimental protocols for utilizing this compound to study muscarinic receptor desensitization.

Mechanism of Action and Signaling Pathways

Cevimeline is a potent agonist at M1 and M3 muscarinic receptors, which are coupled to the Gq/11 family of G proteins.[1][4] Activation of these receptors by Cevimeline initiates a well-characterized signaling cascade.

Upon binding of Cevimeline to the M1 or M3 receptor, the associated Gq/11 protein is activated. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[5] DAG, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC).[5] This signaling pathway ultimately leads to the physiological responses associated with M1 and M3 receptor activation, such as smooth muscle contraction and glandular secretion.[5]

Cevimeline This compound M1M3 M1/M3 Receptor Cevimeline->M1M3 Gq11 Gq/11 Protein M1M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Salivary Secretion) Ca_release->Response PKC->Response

Figure 1: Cevimeline-induced M1/M3 receptor signaling pathway.

Muscarinic Receptor Desensitization

Prolonged exposure of muscarinic receptors to agonists like Cevimeline leads to desensitization, a process that attenuates the cellular response despite the continued presence of the stimulus. This is a crucial negative feedback mechanism to prevent overstimulation. The primary steps involved in homologous desensitization are:

  • Receptor Phosphorylation: The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).

  • Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.

  • Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its G protein, thereby terminating the signal.

  • Internalization: The receptor-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits. This removes the receptors from the cell surface, further contributing to desensitization.

  • Recycling or Degradation: Internalized receptors can either be dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation).

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Cevimeline Receptor M1/M3 Receptor Agonist->Receptor binds G_Protein Gq/11 Receptor->G_Protein activates GRK GRK Receptor->GRK recruits Arrestin β-Arrestin Receptor->Arrestin recruits Endosome Endosome Receptor->Endosome Internalization GRK->Receptor phosphorylates Arrestin->Receptor binds & uncouples Recycling Recycling Endosome->Recycling Degradation Degradation (Lysosome) Endosome->Degradation Recycling->Receptor

Figure 2: General workflow of muscarinic receptor desensitization.

Quantitative Data

The following tables summarize the potency of Cevimeline and other muscarinic agonists at different muscarinic receptor subtypes.

Receptor SubtypeCevimeline EC50 (µM)Reference
M10.023[1]
M21.04[1]
M30.048[1]
M41.31[1]
M50.063[1]
Table 1: Cevimeline Potency (EC50) at Muscarinic Receptor Subtypes.
AgonistReceptorEC50Reference
AcetylcholineM156 nM[6]
CarbacholM11.7 µM[6]
PilocarpineM16.8 µM[6]
McN-A-343M111 nM[6]
Oxotremorine MM4 (engineered)88.7 nM[6]
Table 2: Potency of Various Muscarinic Agonists.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • [³H]-NMS (radioligand)

  • This compound

  • Atropine (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well plates

  • Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the desired muscarinic receptor subtype. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]

  • Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL [³H]-NMS (at a concentration near its Kd), 50 µL Assay Buffer, and 150 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of cell membrane suspension.

    • Competition: 50 µL [³H]-NMS, 50 µL of each this compound dilution, and 150 µL of cell membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[7]

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[4]

  • Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Start Start Prepare_Membranes Prepare Cell Membranes Start->Prepare_Membranes Setup_Plate Set up 96-well Plate (Total, NSB, Competition) Prepare_Membranes->Setup_Plate Dilute_Compounds Prepare Serial Dilutions of Cevimeline & Controls Dilute_Compounds->Setup_Plate Incubate Incubate (60-90 min, 30°C) Setup_Plate->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Figure 3: Workflow for the radioligand binding assay.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This protocol measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as a functional readout of Gq-coupled receptor activation. This assay can be used to determine the potency (EC50) of this compound and to study desensitization by pre-treating cells with the agonist.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells)

  • IP-One HTRF assay kit (or similar)

  • This compound

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES)

  • Lithium Chloride (LiCl)

  • 384-well white microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and culture overnight to allow for attachment.[9]

  • For Desensitization Study: Pre-treat cells with a high concentration of this compound (e.g., 10x EC50) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. After pre-treatment, wash the cells with Stimulation Buffer.

  • Agonist Stimulation: Add serial dilutions of this compound in Stimulation Buffer containing LiCl (to inhibit IP1 degradation) to the wells. Incubate for 30-60 minutes at 37°C.[9]

  • Cell Lysis and Detection: Add the lysis buffer containing the IP1-d2 conjugate and anti-IP1 cryptate from the assay kit to all wells.[9]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis:

    • Generate a standard curve using the IP1 standards provided in the kit.

    • Calculate the concentration of IP1 in each well.

    • Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

    • For desensitization, compare the maximal response and EC50 values at different pre-treatment times.

Start Start Seed_Cells Seed Cells in 384-well Plate Start->Seed_Cells Pre_treat Pre-treat with Cevimeline (Desensitization) Seed_Cells->Pre_treat Stimulate Stimulate with Cevimeline + LiCl Pre_treat->Stimulate Lyse_Detect Lyse Cells and Add HTRF Reagents Stimulate->Lyse_Detect Incubate Incubate (1 hr, RT) Lyse_Detect->Incubate Read_Plate Read HTRF Signal Incubate->Read_Plate Analyze Data Analysis (EC50, Desensitization) Read_Plate->Analyze End End Analyze->End

Figure 4: Workflow for the inositol phosphate accumulation assay.
Protocol 3: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following M1/M3 receptor activation by this compound. It is a rapid and sensitive method for assessing agonist potency and can be adapted to study desensitization.

Materials:

  • Cells expressing the muscarinic receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader with an injection system or a fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in Assay Buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Agonist Injection: Using the plate reader's injection system, add serial dilutions of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • For Desensitization Study: After the initial stimulation, wash the cells and then re-stimulate with the same concentration of this compound to observe the attenuated response. Alternatively, pre-incubate with this compound for various times before the initial stimulation.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

    • For desensitization, compare the peak fluorescence response upon first and second stimulation, or after different pre-incubation times.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Load_Dye Load with Calcium Fluorescent Dye Seed_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Read_Baseline Measure Baseline Fluorescence Wash_Cells->Read_Baseline Inject_Agonist Inject Cevimeline and Record Fluorescence Read_Baseline->Inject_Agonist Analyze Data Analysis (EC50, Desensitization) Inject_Agonist->Analyze End End Analyze->End

Figure 5: Workflow for the intracellular calcium mobilization assay.
Protocol 4: Receptor Internalization Assay (Flow Cytometry-Based)

This protocol quantifies the agonist-induced internalization of muscarinic receptors from the cell surface using flow cytometry. It requires cells expressing receptors with an extracellular epitope tag (e.g., HA or FLAG).

Materials:

  • Cells stably expressing N-terminally epitope-tagged muscarinic receptors

  • This compound

  • Primary antibody against the epitope tag

  • Fluorescently labeled secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Plate cells in a 12-well plate and grow to 80-90% confluency.

  • Agonist Stimulation: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.

  • Antibody Staining:

    • Place the plates on ice to stop internalization.

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with the primary antibody diluted in FACS buffer for 1 hour on ice. This will label the receptors remaining on the cell surface.

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in FACS buffer for 30-60 minutes on ice, protected from light.

  • Cell Preparation for Flow Cytometry:

    • Wash the cells with ice-cold PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in FACS buffer.

    • (Optional) Fix the cells with Fixation Buffer.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in the mean fluorescence intensity in Cevimeline-treated cells compared to untreated cells indicates receptor internalization.

  • Data Analysis: Quantify the percentage of receptor internalization at each time point by comparing the mean fluorescence intensity of treated cells to that of untreated cells.

Conclusion

This compound is a valuable tool for studying the molecular mechanisms of M1 and M3 muscarinic receptor desensitization. The protocols provided in this document offer robust methods for quantifying the binding affinity, signaling potency, and internalization of these receptors in response to this compound. By employing these techniques, researchers can gain deeper insights into the complex regulatory processes that govern GPCR signaling, which is essential for the development of novel therapeutics targeting this important receptor family.

References

Application Notes and Protocols: Cytotoxicity Assays for Cevimeline.HCl in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline Hydrochloride (Cevimeline.HCl) is a cholinergic agonist that preferentially stimulates muscarinic M1 and M3 receptors.[1] It is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome by increasing salivary secretion.[1][2] While the therapeutic action of this compound is targeted to the salivary glands, it is crucial to assess its potential cytotoxic effects on non-target cells to establish a comprehensive safety profile. This document provides detailed protocols for in vitro cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—to evaluate the effects of this compound on various non-target cell lines. Preclinical safety data submitted to the FDA indicated no evidence of mutagenicity or clastogenicity for cevimeline in a battery of assays.[1][3] However, specific in vitro cytotoxicity data on a broad range of non-target cell lines is not extensively published. Therefore, the data presented in this application note is illustrative to guide researchers in their experimental design and data interpretation.

Principle of Cytotoxicity Assays

Cytotoxicity assays are essential tools in drug development to screen for potential toxic effects of compounds on cells. The assays described herein are based on different cellular functions:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is an indicator of cell lysis and cytotoxicity.

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Data Presentation: Illustrative Cytotoxicity of this compound

The following tables summarize hypothetical quantitative data from cytotoxicity assays performed on various non-target human cell lines treated with this compound for 48 hours. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: IC50 Values of this compound in Non-Target Cell Lines

Cell LineCell TypeAssayIC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT> 1000
HK-2Human Kidney Proximal TubuleMTT> 1000
AC16Human CardiomyocyteMTT> 1000
HUVECHuman Umbilical Vein Endothelial CellsMTT> 1000

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Percentage Cell Viability (MTT Assay) after 48h Treatment with this compound

Concentration (µM)HepG2 (%)HK-2 (%)AC16 (%)HUVEC (%)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1100 ± 5.5
1098.1 ± 4.999.2 ± 5.197.5 ± 6.398.8 ± 5.3
10095.3 ± 5.596.8 ± 4.994.2 ± 5.996.1 ± 5.8
50090.7 ± 6.192.1 ± 5.389.5 ± 6.891.4 ± 6.2
100085.2 ± 6.888.4 ± 5.784.1 ± 7.286.7 ± 6.9

Values are presented as mean ± standard deviation.

Table 3: Percentage Cytotoxicity (LDH Assay) after 48h Treatment with this compound

Concentration (µM)HepG2 (%)HK-2 (%)AC16 (%)HUVEC (%)
0 (Control)5.2 ± 1.14.8 ± 0.96.1 ± 1.35.5 ± 1.2
106.1 ± 1.35.5 ± 1.17.0 ± 1.56.3 ± 1.4
1008.9 ± 1.87.8 ± 1.59.5 ± 2.08.7 ± 1.9
50014.3 ± 2.512.1 ± 2.116.2 ± 2.814.9 ± 2.6
100020.5 ± 3.118.7 ± 2.822.8 ± 3.521.3 ± 3.3

Values are presented as mean ± standard deviation.

Experimental Protocols

MTT Assay Protocol

Materials:

  • This compound stock solution (in sterile PBS or DMSO)

  • Selected non-target cell lines (e.g., HepG2, HK-2, AC16, HUVEC)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

Materials:

  • This compound stock solution

  • Selected non-target cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).

Neutral Red Uptake (NRU) Assay Protocol

Materials:

  • This compound stock solution

  • Selected non-target cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • PBS (Phosphate Buffered Saline)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Visualizations

Signaling Pathway

Cevimeline_Signaling Cevimeline This compound M3R Muscarinic M3 Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Proliferation, Survival) Ca2->CellularResponse Modulates PKC->CellularResponse Modulates Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Culture Non-Target Cells PlateCells 2. Seed Cells in 96-well Plates CellCulture->PlateCells PrepareDrug 3. Prepare this compound Dilutions PlateCells->PrepareDrug TreatCells 4. Treat Cells with this compound PrepareDrug->TreatCells Incubate 5. Incubate for 24/48/72 hours TreatCells->Incubate MTT MTT Assay Incubate->MTT LDH LDH Assay Incubate->LDH NRU Neutral Red Assay Incubate->NRU ReadPlate 6. Measure Absorbance/Luminescence MTT->ReadPlate LDH->ReadPlate NRU->ReadPlate Calculate 7. Calculate % Viability/ % Cytotoxicity ReadPlate->Calculate IC50 8. Determine IC50 Values Calculate->IC50

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cevimeline.HCl Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Cevimeline.HCl in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a cellular context?

Cevimeline is a cholinergic agonist that specifically targets and activates muscarinic acetylcholine receptors, with a higher affinity for M1 and M3 subtypes.[1][2][3] In cell-based assays, Cevimeline mimics the action of acetylcholine, initiating a signaling cascade upon binding to these G protein-coupled receptors (GPCRs). The predominant pathway for the M3 receptor involves coupling to the Gq/11 protein.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be measured in functional assays.[4]

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG Gq->PLC Activates PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Cevimeline Cevimeline Cevimeline->M3R Binds & Activates

Caption: Simplified M3 muscarinic receptor signaling pathway activated by Cevimeline.
Q2: What is a typical starting concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line, receptor expression levels, and the specific assay being performed. Based on published data, a broad concentration range from 1 nM to 10 µM is a reasonable starting point for initial range-finding experiments. The half-maximal effective concentration (EC50) values are often reported in the nanomolar to low micromolar range.[3][6]

Receptor/Assay TypeCell Line/SystemReported Effective Concentration (EC50)Reference
M1 ReceptorCHO (Chinese Hamster Ovary)23 nM[3]
M3 ReceptorCHO (Chinese Hamster Ovary)48 nM[3]
M3 ReceptorGuinea Pig Ileum Contraction3.5 µM[6]
M3 ReceptorGuinea Pig Trachea Contraction3 µM[6]
Intracellular Ca²⁺ IncreaseDigested Parotid Cells0.1 - 100 µM (Effective Range)[7]
Q3: How do I determine the optimal concentration for my specific cell line and assay?

Determining the optimal concentration is a multi-step process that involves generating a dose-response curve to find the EC50 and assessing cytotoxicity to establish a safe therapeutic window.

Workflow A 1. Range-Finding (Broad Log-Scale Doses) e.g., 1 nM to 100 µM B 2. Definitive Dose-Response (Narrower, 8-12 Point Curve) Centered around estimated EC50 A->B Refine Concentration Range C 3. Cytotoxicity Assay (e.g., MTT, LDH) Use concentrations from step 2 B->C Assess Toxicity D 4. Determine Optimal Range Select concentrations that are non-toxic and cover the full response curve B->D C->D Integrate Data

Caption: Experimental workflow for determining optimal this compound concentration.
Q4: How can I assess if this compound is causing cytotoxicity?

Cytotoxicity can confound assay results by providing false negatives (if cells are dying and unable to respond) or false positives (if the assay readout is affected by cell death). It is crucial to run a parallel cytotoxicity assay using the same cell line, incubation time, and concentration range as your functional assay.

Common Cytotoxicity Assays:

  • MTT/MTS Assays: These colorimetric assays measure metabolic activity, which typically decreases in dying cells.[8]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

  • ApoTox-Glo™ Triplex Assay: Allows for the simultaneous measurement of viability, cytotoxicity, and apoptosis in a single well.[9]

A compound is generally considered cytotoxic if it reduces cell viability by more than 10-20% at the concentrations used in the functional assay.

Troubleshooting Guide

Q: I am not observing any response, even at high concentrations. What could be wrong?

This is a common issue that can stem from several factors. Systematically investigate each possibility to identify the root cause.

Troubleshooting Start No Response Observed Q1 Is the this compound stock solution fresh and correctly prepared? Start->Q1 Sol1 Prepare fresh ligand stock. Confirm solubility and storage. Q1->Sol1 A1_No Q2 Does the cell line express the target muscarinic receptor (M1/M3)? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol2 Confirm receptor expression (e.g., qPCR, Western Blot). Use a positive control cell line. Q2->Sol2 A2_No Q3 Are assay conditions optimal? (e.g., cell density, serum starvation, incubation time) Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol3 Optimize assay parameters. Serum starvation may be needed to reduce basal signaling. Q3->Sol3 A3_No Q4 Is the assay readout method functioning correctly? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Sol4 Run a positive control for the readout itself (e.g., Ionomycin for calcium assays). Q4->Sol4 A4_No A4_No No

Caption: Decision tree for troubleshooting a lack of response in the assay.
Q: The response in my assay is highly variable between wells or experiments. How can I improve consistency?

  • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.[10]

  • Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density and avoid letting them become over-confluent.

  • Pipetting Technique: Use calibrated pipettes and employ consistent techniques (e.g., reverse pipetting for viscous solutions) to minimize variability in cell and reagent dispensing.

  • Edge Effects: Plate edges are prone to evaporation, which can concentrate reagents. Avoid using the outermost wells of a 96-well plate or ensure they are filled with a buffer (e.g., PBS) to create a humidity barrier.

  • Reagent Preparation: Prepare master mixes of reagents (cells, compounds) to be added to the plate, rather than adding them to each well individually. Ensure thorough mixing of stock solutions before dilution.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for the duration of your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against this compound concentration.

Protocol 2: Functional Assay - Intracellular Calcium Mobilization

This protocol measures the increase in intracellular calcium following M3 receptor activation.

  • Cell Plating: Seed cells expressing the M3 receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions, often including an agent like Pluronic F-127 to aid dispersion.

  • Incubation with Dye: Remove the growth medium and add 100 µL of the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.

  • Dye Removal: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare 2X or 5X concentrations of this compound serial dilutions in the assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Set the reader to measure the fluorescence signal at appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~520 nm Em for Fluo-4).

  • Data Acquisition: Begin reading a baseline fluorescence for 15-30 seconds. The instrument will then automatically inject the this compound dilutions into the wells, and you will continue to record the fluorescence signal for another 2-3 minutes to capture the peak response.

  • Analysis: Calculate the response (e.g., peak fluorescence minus baseline) for each concentration. Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

References

Managing cholinergic side effects of Cevimeline.HCl in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cevimeline.HCl in animal studies. The information is designed to help manage cholinergic side effects and ensure the successful execution of experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during or after the administration of this compound to animal subjects.

Issue 1: Excessive Salivation and Respiratory Distress

  • Question: My animal is exhibiting excessive drooling and is having difficulty breathing after this compound administration. What should I do?

  • Answer: This indicates a severe cholinergic response, potentially leading to a cholinergic crisis. Immediate intervention is required.

    • Cease this compound Administration: Discontinue any ongoing administration of the compound.

    • Administer a Muscarinic Antagonist: Atropine is a non-selective muscarinic antagonist that can reverse these effects.[1] A starting dose of 1-10 µg/kg administered intravenously is suggested to suppress the sialagogic effects of cevimeline.[1] Alternatively, glycopyrrolate, a peripheral muscarinic antagonist, can be used to reduce salivation with fewer central nervous system side effects.

    • Provide Respiratory Support: If the animal is in respiratory distress, provide supplemental oxygen. In severe cases, assisted ventilation may be necessary.

    • Monitor Vital Signs: Closely monitor the animal's heart rate, respiratory rate, and overall condition.

Issue 2: Severe Diarrhea and Dehydration

  • Question: My animal has developed severe diarrhea after receiving this compound. How can I manage this?

  • Answer: Diarrhea is a common cholinergic side effect.[2][3] Management focuses on supportive care and, if necessary, antagonist administration.

    • Supportive Care: Ensure the animal has free access to water and electrolytes to prevent dehydration. Monitor for signs of dehydration such as skin tenting and lethargy.

    • Dose Reduction: Consider reducing the dose of this compound in subsequent experiments.

    • Antagonist Administration: If diarrhea is severe and causing significant distress or dehydration, administration of a muscarinic antagonist like atropine or glycopyrrolate can be considered.

Issue 3: Sedation and Lethargy

  • Question: The animals appear sedated and are not moving much after this compound administration. How do I differentiate this from a more serious adverse event?

  • Answer: Sedation can be a side effect of this compound, particularly at higher doses.[2] It is crucial to distinguish this from signs of distress.

    • Observe Behavior: Sedated animals will be inactive but should still be arousable with gentle stimulation. They should not exhibit signs of pain or distress such as vocalization, aggression, or abnormal posturing.

    • Monitor for Other Signs: Check for other signs of cholinergic crisis, such as muscle tremors, convulsions, or respiratory distress.[2] The absence of these suggests the animal is likely sedated.

    • Provide a Quiet Environment: House the animals in a quiet, comfortable environment to recover.

    • Dose-Response Assessment: In your experimental design, include a dose-response assessment to identify the threshold for sedation versus more severe side effects.

Frequently Asked Questions (FAQs)

1. What are the most common cholinergic side effects of this compound in animal studies?

The most frequently observed cholinergic side effects include salivation, lacrimation (tearing), urination, defecation, and gastrointestinal distress (diarrhea).[2][3] At higher doses, more severe effects such as tremor, convulsions, and dyspnea (difficulty breathing) can occur.[2]

2. How can I proactively manage or prevent these side effects?

  • Dose-Titration: Begin with a low dose of this compound and gradually increase it to find the optimal therapeutic window with manageable side effects.

  • Pre-treatment with an Antagonist: In some experimental paradigms, pre-treating with a low dose of a muscarinic antagonist can mitigate peripheral side effects. However, this may interfere with the intended therapeutic effects of this compound, so this approach should be carefully considered and validated for your specific study.

  • Vehicle Selection: Ensure the vehicle used to dissolve this compound is appropriate for the route of administration and is non-toxic. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are common choices.[2][4]

3. What is the recommended vehicle for dissolving this compound for injection?

For intravenous administration, this compound can be dissolved in 0.9% saline.[2] For oral administration, it can be dissolved in water.[2] For intraperitoneal injections, sterile saline or PBS are suitable vehicles.[4] If the compound is not readily soluble in aqueous solutions, a vehicle like 0.5% to 1% carboxymethylcellulose (CMC) can be used.[5] It is crucial to include a vehicle-only control group in your experiments.[5]

4. What are the recommended starting doses for this compound in mice and rats?

Doses are highly dependent on the route of administration and the intended effect.

  • Mice: Intraperitoneal (i.p.) doses of 1-10 mg/kg have been shown to dose-dependently increase saliva secretion.[6]

  • Rats: Intraduodenal (i.d.) administration of 3-30 mg/kg has been shown to increase saliva and tear secretion, with effects seen at 10 mg/kg and higher.[1] Intraperitoneal injection of cevimeline induces salivation.[7]

5. What are the appropriate antagonists to use for managing severe cholinergic side effects, and what are the recommended doses?

Atropine and glycopyrrolate are effective muscarinic antagonists.

  • Atropine: A starting dose of 1-10 µg/kg i.v. has been shown to suppress cevimeline-induced salivation in rats.[1]

  • Glycopyrrolate: Can be administered subcutaneously at a dose of 0.01–0.02 mg/kg in mice.

Data Presentation

Table 1: Reported Doses of this compound in Animal Studies

Animal ModelRoute of AdministrationDosage RangeObserved Effect
Mice (MRL/lpr)Intraperitoneal (i.p.)1-10 mg/kgDose-dependent increase in saliva secretion[6]
RatsIntraduodenal (i.d.)3-30 mg/kgIncreased saliva and tear secretion (effects at ≥10 mg/kg)[1]
Rats (Sprague-Dawley)Oral (gavage)100-146 mg/kgAcute toxicity (LD50 ~122 mg/kg in males)[2]
Rats (CrJ: Fisher)Intravenous (i.v.)22.5-67.5 mg/kgAcute toxicity (LD50 ~49.7 mg/kg in males)[2]

Table 2: Antagonists for Management of Cholinergic Side Effects

AntagonistMechanism of ActionRecommended Starting Dose (Rodents)Route of AdministrationKey Considerations
Atropine Non-selective muscarinic antagonist1-10 µg/kg[1]Intravenous (i.v.), Subcutaneous (s.c.)Crosses the blood-brain barrier, can have central nervous system effects.
Glycopyrrolate Peripherally-acting muscarinic antagonist0.01-0.02 mg/kgSubcutaneous (s.c.)Limited central nervous system penetration, preferred for managing peripheral side effects.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Sterile water for injection or sterile 0.9% saline

    • Sterile conical tubes or vials

    • Vortex mixer

    • Calibrated scale

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder accurately using a calibrated scale.

    • Add the powder to a sterile conical tube or vial.

    • Add the desired volume of sterile water or saline to the tube.

    • Vortex the solution until the this compound is completely dissolved and the solution is clear.

    • Store the solution appropriately, protected from light if necessary, and use within the recommended time frame for stability. Prepare fresh daily if stability is unknown.

Protocol 2: Monitoring Animals for Cholinergic Side Effects

  • Acclimation: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.

  • Baseline Observations: Before administering this compound, perform and document baseline observations of each animal, including general appearance, posture, activity level, and presence of any abnormal signs.

  • Post-Administration Monitoring:

    • Immediate Monitoring (0-30 minutes): Continuously observe the animals for the first 30 minutes after administration for any acute adverse reactions, such as respiratory distress or convulsions.

    • Short-Term Monitoring (30 minutes - 4 hours): Observe the animals at regular intervals (e.g., every 30 minutes) for the onset and severity of expected cholinergic side effects (salivation, lacrimation, diarrhea, etc.).

    • Long-Term Monitoring (4-24 hours): Continue to monitor the animals at least once more within the 4-8 hour window and then daily for the duration of the study to assess for any delayed effects and to ensure recovery from any acute side effects.

  • Scoring System: Utilize a standardized scoring system to quantify the severity of clinical signs. This will allow for more objective data collection.

  • Documentation: Record all observations, including the time of onset, duration, and severity of each side effect for each animal.

Visualizations

Cevimeline_Signaling_Pathway Cevimeline This compound M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Increased Glandular Secretion (e.g., Salivation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimation Animal Acclimation (≥ 1 week) Baseline Baseline Observations (Weight, Behavior) Acclimation->Baseline Preparation This compound Solution Preparation Baseline->Preparation Administration Administration (e.g., Oral Gavage) Preparation->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., Saliva Volume) Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: General Experimental Workflow.

Troubleshooting_Logic Start Adverse Event Observed Assess_Severity Assess Severity Start->Assess_Severity Mild_Moderate Mild to Moderate Side Effects (e.g., manageable salivation, mild diarrhea) Assess_Severity->Mild_Moderate Mild/Moderate Severe Severe Side Effects (e.g., respiratory distress, convulsions) Assess_Severity->Severe Severe Supportive_Care Provide Supportive Care (Hydration, Quiet Environment) Mild_Moderate->Supportive_Care Immediate_Intervention Immediate Intervention Severe->Immediate_Intervention Dose_Reduction Consider Dose Reduction in Future Experiments Supportive_Care->Dose_Reduction End Resolved Dose_Reduction->End Administer_Antagonist Administer Muscarinic Antagonist (Atropine or Glycopyrrolate) Immediate_Intervention->Administer_Antagonist Monitor_Vitals Closely Monitor Vital Signs Administer_Antagonist->Monitor_Vitals Monitor_Vitals->End

Caption: Troubleshooting Decision Tree.

References

Cevimeline.HCl degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cevimeline.HCl

This guide provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of Cevimeline Hydrochloride (this compound). Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For maximum stability, this compound should be stored in a tightly closed container at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] It should be protected from excess heat, moisture, and direct light.[2][3][4] It is not recommended to store it in a bathroom where humidity is high, and it should be kept from freezing.[2][3][4]

Q2: What are the primary degradation products of this compound under stress conditions?

Forced degradation studies, which are crucial for understanding a drug's intrinsic stability, reveal that this compound is susceptible to degradation under oxidative, acidic, basic, thermal, and photolytic stress.[5] The primary metabolites and degradation products identified are:

  • Cevimeline Sulfoxide (cis- and trans-): This is a major degradation product, particularly under oxidative stress.[1][6][7]

  • Cevimeline N-Oxide: Another significant product formed through oxidation.[1][6][7][8]

  • Glucuronic Acid Conjugate: A metabolic product.[1][6][7]

  • Other impurities that have been identified include Cevimeline Diol, Cevimeline disulfide dimer, and Trans Cevimeline.[9][10]

Metabolism in the body is carried out by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A3/4.[1][6]

Q3: How can I detect and quantify this compound and its degradation products?

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for separating and quantifying this compound from its impurities and degradation products.[8][9] Such methods ensure that any changes in the drug's purity and potency can be accurately monitored over time.

Troubleshooting Guides

Problem: My HPLC chromatogram shows unexpected peaks after storing my this compound solution.
  • Possible Cause 1: Degradation. The new peaks are likely degradation products such as Cevimeline Sulfoxide or Cevimeline N-Oxide, especially if the solution was exposed to light, elevated temperatures, or oxidative conditions.[1][9]

  • Solution:

    • Confirm Identity: If possible, use a mass spectrometry (LC-MS) detector to identify the mass of the unknown peaks and compare them to known degradants.[9]

    • Perform Stress Testing: Intentionally degrade a small sample of fresh this compound under controlled conditions (e.g., with 3% H₂O₂ for oxidation) and run an HPLC. Compare the retention times of the resulting peaks with the unexpected peaks in your stored sample.[11]

    • Review Storage: Ensure your stock solutions are stored protected from light and at the recommended temperature in tightly sealed containers.

Problem: I am observing a loss of potency in my this compound stock solution.
  • Possible Cause: Chemical Instability. this compound can degrade when exposed to non-optimal conditions over time, leading to a decrease in the concentration of the active pharmaceutical ingredient (API).

  • Solution:

    • Prepare Fresh Solutions: For quantitative experiments, it is best practice to use freshly prepared solutions. If solutions must be stored, conduct a small stability study to determine the acceptable storage duration under your specific conditions.

    • Verify Storage Conditions: Double-check that storage conditions align with the recommendations (room temperature, protected from light and moisture).[2][3][4]

    • Use a Validated Method: Ensure your analytical method is validated and stability-indicating to accurately quantify the parent drug in the presence of its degradants.

Data & Protocols

Forced Degradation Study Summary

Forced degradation studies are essential to establish the degradation pathway of a drug. The table below summarizes typical conditions used in these studies. The goal is to achieve a desirable level of degradation (e.g., 10-20%) to ensure the analytical method can effectively separate the degradants from the parent compound.[12][13]

Stress ConditionReagent/ConditionTypical DurationMajor Degradants Formed
Acid Hydrolysis 0.1 M - 1 M HCl, reflux8 - 12 hoursHydrolytic impurities
Base Hydrolysis 0.1 M - 1 M NaOH, reflux8 - 12 hoursHydrolytic impurities
Oxidation 3% H₂O₂ at room temp6 hours - 7 daysCevimeline Sulfoxide, Cevimeline N-Oxide
Thermal Dry heat (e.g., 80°C)1 - 3 hoursThermal degradants
Photolytic UV light exposure (e.g., 365 nm)VariesPhotolytic degradants

Table 1: Representative conditions for forced degradation studies. Exact conditions may need to be optimized based on the drug's stability.[5]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating method for this compound. Method optimization will be required.

Objective: To separate this compound from its potential degradation products.

1. Chromatographic Conditions:

Parameter Recommended Setting
Column Hypersil BDS C18 (250mm x 4.6mm, 5 µm)
Mobile Phase 10 mM Sodium Phosphate Monobasic buffer (pH 3.0 with H₃PO₄) : Methanol (85:15 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL

| Column Temperature | Ambient |

Table 2: Recommended starting parameters for an RP-HPLC method.

2. Sample Preparation for Forced Degradation Analysis:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or mobile phase) to create a known concentration (e.g., 1 mg/mL).

  • Apply Stress: Aliquot the stock solution into separate vials for each stress condition (acid, base, oxidative, etc.).

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the HCl sample) to halt the degradation reaction.[11]

  • Dilution: Dilute the samples with the mobile phase to a final concentration within the linear range of the method.

  • Analysis: Inject the samples onto the HPLC system and analyze the chromatograms for new peaks and a decrease in the area of the parent this compound peak.

Visualizations

Degradation & Metabolism Pathway

The following diagram illustrates the primary transformation pathways for this compound.

G cluster_main cluster_products Cevimeline This compound Sulfoxide Cevimeline Sulfoxide (cis- and trans-) Cevimeline->Sulfoxide Oxidative Stress (e.g., H₂O₂) CYP450 Metabolism Noxide Cevimeline N-Oxide Cevimeline->Noxide Oxidative Stress CYP450 Metabolism Glucuronide Glucuronic Acid Conjugate Cevimeline->Glucuronide Metabolism G Start Unexpected Peak Observed in HPLC CheckBlank 1. Analyze Blank Injection (Mobile Phase Only) Start->CheckBlank PeakPresent Is Peak Present? CheckBlank->PeakPresent SourceIsSystem Source is System/Solvent Contamination. Prepare Fresh Mobile Phase. PeakPresent->SourceIsSystem Yes CompareDeg 2. Compare with Forced Degradation Profile PeakPresent->CompareDeg No MatchFound Match Found? CompareDeg->MatchFound IsDegradant Peak is a Degradant. Review Sample Age and Storage Conditions. MatchFound->IsDegradant Yes IsImpurity Peak is Likely an Impurity from Starting Material or an Unknown Degradant. MatchFound->IsImpurity No G PrepStock 1. Prepare this compound Stock Solution Acid Acid (e.g., 0.1M HCl) Base Base (e.g., 0.1M NaOH) Oxid Oxidative (e.g., 3% H₂O₂) Therm Thermal (e.g., 80°C) Photo Photolytic (UV Light) Neutralize 3. Neutralize Acid/Base Samples (if applicable) Acid->Neutralize Base->Neutralize Dilute 4. Dilute All Samples to Working Concentration Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute Analyze 5. Analyze via Stability- Indicating HPLC Method Dilute->Analyze

References

Technical Support Center: Troubleshooting Unexpected Results in Cevimeline.HCl Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected results during signaling experiments with Cevimeline.HCl. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, alongside detailed experimental protocols and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound?

A1: this compound is a cholinergic agonist that primarily targets and activates M1 and M3 muscarinic acetylcholine receptors.[1][2] These receptors are predominantly coupled to the Gq/11 family of G proteins.[3] Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of Cevimeline-induced signaling.[4]

Q2: My cells are showing a weaker than expected calcium response to this compound. What are the possible causes?

A2: A diminished calcium response can stem from several factors:

  • Receptor Desensitization/Internalization: Prolonged or repeated exposure to an agonist like Cevimeline can lead to phosphorylation of the M1/M3 receptors by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which uncouple the receptor from the G protein and can lead to its internalization, thereby reducing the number of receptors available on the cell surface to respond to the agonist.[3][5]

  • Low Receptor Expression: The cell line you are using may have low endogenous expression of M1 or M3 receptors. Additionally, high cell passage numbers can lead to alterations in protein expression, including a decrease in receptor density.[5][6]

  • Cell Health and Confluency: Unhealthy or overly confluent cells may exhibit suboptimal signaling responses.

  • Assay Conditions: Issues with the calcium indicator dye loading, such as insufficient incubation time or dye extrusion by the cells, can lead to a weaker signal.[3]

A3: While the canonical M1/M3 signaling pathway is Gq-mediated, there is evidence of cross-talk with other signaling cascades, including the MAPK/ERK pathway. This can occur through several mechanisms:

  • G Protein-Dependent Cross-talk: Both Gq and Gβγ subunits released upon receptor activation can indirectly activate the Ras/Raf/MEK/ERK pathway.

  • β-Arrestin-Mediated Signaling: Upon binding to the activated M1/M3 receptor, β-arrestins can act as scaffolds for components of the MAPK cascade, leading to ERK phosphorylation independent of G protein activation.[3] This phenomenon is known as biased agonism, where a ligand may preferentially activate one pathway (e.g., β-arrestin) over another (e.g., G protein).

  • Cell-Type Specificity: The extent of cross-talk between muscarinic receptors and the ERK pathway can be highly dependent on the specific cell line and its unique repertoire of signaling proteins.

Q4: Can this compound signal through receptors other than M1 and M3?

A4: Cevimeline has the highest affinity for M1 and M3 receptors. However, at higher concentrations, it can also activate other muscarinic receptor subtypes (M2, M4, M5), albeit with lower potency.[1] If your cell line expresses these other subtypes, you may observe signaling outputs characteristic of their respective G protein coupling (e.g., Gi/o for M2 and M4, leading to inhibition of adenylyl cyclase). It is also important to consider potential off-target effects on unrelated receptors at very high concentrations, though this is less common.

Data Presentation

Table 1: this compound Receptor Binding Affinity (EC50)

Receptor SubtypeEC50 (µM)Primary G Protein Coupling
M10.023Gq/11
M21.04Gi/o
M30.048Gq/11
M41.31Gi/o
M50.063Gq/11

EC50 values represent the concentration of Cevimeline required to elicit 50% of the maximal response.[1]

Experimental Protocols & Troubleshooting

Calcium Mobilization Assay (using FLIPR or similar plate reader)

Protocol:

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange pump inhibitor like probenecid to prevent dye leakage. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in assay buffer.

  • Assay Execution: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence at the appropriate wavelengths (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4). Record a baseline fluorescence for a short period before injecting the this compound dilutions. Continue recording the fluorescence signal to capture the peak calcium response.

Troubleshooting Guide: Calcium Mobilization Assay

Unexpected Result Potential Cause Troubleshooting Steps
No or Low Signal 1. Low receptor expression. 2. Inefficient dye loading. 3. Cell death. 4. Inactive this compound.1. Use a cell line with confirmed M1/M3 expression. Use low-passage cells. 2. Optimize dye concentration and loading time. Ensure probenecid is used. 3. Check cell viability before and after the assay. 4. Use a fresh, validated stock of this compound.
High Background Signal 1. Incomplete removal of extracellular dye. 2. Autofluorescence of this compound or plate. 3. Constitutive receptor activity.1. Ensure thorough washing after dye loading (if using a wash-based protocol). 2. Run a control with compound and no cells. 3. This can occur with high receptor expression; consider using an inverse agonist in control wells.
Inconsistent Results 1. Variation in cell number per well. 2. Temperature fluctuations. 3. Dye leakage from cells.1. Ensure even cell seeding. 2. Maintain a constant temperature throughout the assay. 3. Ensure probenecid is included in the assay buffer.
Rapid Signal Decay 1. Photobleaching. 2. Receptor desensitization.1. Reduce the intensity of the excitation light and the frequency of measurements. 2. This is an expected phenomenon. Analyze the peak response.
Unexpected Inhibition 1. This compound interfering with the dye. 2. Cytotoxicity at high concentrations.1. While not documented for Cevimeline, some compounds can quench fluorescence. Run appropriate controls. 2. Perform a cell viability assay at the tested concentrations.
IP-One Assay for IP3 Measurement

Protocol:

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well plate) and grow to confluency.

  • Cell Stimulation: Remove the culture medium and add the stimulation buffer containing a phosphodiesterase inhibitor and Lithium Chloride (LiCl) to prevent IP1 degradation. Add your desired concentrations of this compound and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the accumulated IP1.

  • HTRF Detection: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.

  • Signal Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader.

Troubleshooting Guide: IP-One Assay

Unexpected Result Potential Cause Troubleshooting Steps
Low Assay Window 1. Low receptor expression or coupling efficiency. 2. Suboptimal cell density or stimulation time. 3. Incomplete cell lysis.1. Use a cell line with robust Gq coupling. 2. Optimize cell number per well and perform a time-course experiment. 3. Ensure the lysis buffer and incubation time are sufficient.
High Well-to-Well Variability 1. Inconsistent cell plating. 2. Pipetting errors.1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and proper technique.
Unexpectedly Low IP1 Accumulation 1. Receptor desensitization. 2. Rapid IP1 metabolism.1. Shorten the stimulation time. 2. Ensure LiCl is present in the stimulation buffer at the correct concentration.
ERK Phosphorylation Assay (Western Blot)

Protocol:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation. Treat the cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK to normalize for protein loading.

Troubleshooting Guide: ERK Phosphorylation Assay

Unexpected Result Potential Cause Troubleshooting Steps
No or Weak p-ERK Signal 1. Insufficient stimulation. 2. Phosphatase activity. 3. Low protein load.1. Optimize this compound concentration and stimulation time. 2. Ensure phosphatase inhibitors are included in the lysis buffer. 3. Load at least 20-30 µg of protein per lane.
High Basal p-ERK Signal 1. Incomplete serum starvation. 2. High cell density.1. Optimize the duration of serum starvation. 2. Avoid letting cells become overly confluent.
Multiple Non-Specific Bands 1. Antibody non-specificity. 2. Insufficient blocking or washing.1. Use a well-validated antibody. 2. Optimize blocking conditions and increase the duration and number of washes.
Inconsistent Total ERK Signal 1. Uneven protein loading. 2. Inefficient transfer.1. Carefully quantify protein and load equal amounts. 2. Verify transfer efficiency using Ponceau S staining.

Mandatory Visualizations

Cevimeline_Signaling_Pathways Cevimeline This compound M1M3R M1/M3 Receptor Cevimeline->M1M3R Binds Gq Gq/11 M1M3R->Gq Activates betaArrestin β-Arrestin M1M3R->betaArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activates betaArrestin->ERK_Pathway Scaffolds Desensitization Receptor Desensitization/ Internalization betaArrestin->Desensitization ERK_Activation ERK Phosphorylation ERK_Pathway->ERK_Activation

Caption: this compound Signaling Pathways

Troubleshooting_Workflow Start Unexpected Result (e.g., No/Low Signal) Check_Reagents Verify Reagents (Cevimeline, Antibodies, Dyes) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Assess Cell Health (Viability, Passage #, Confluency) Cells_OK Cells OK? Check_Cells->Cells_OK Review_Protocol Review Assay Protocol (Incubation Times, Concentrations) Protocol_OK Protocol Followed? Review_Protocol->Protocol_OK Check_Instrument Check Instrument Settings (Wavelengths, Gain) Instrument_OK Settings Correct? Check_Instrument->Instrument_OK Reagents_OK->Check_Cells Yes Optimize_Assay Optimize Assay Parameters (e.g., Cell Density, Stim Time) Reagents_OK->Optimize_Assay No Cells_OK->Review_Protocol Yes Cells_OK->Optimize_Assay No Protocol_OK->Check_Instrument Yes Protocol_OK->Optimize_Assay No Instrument_OK->Optimize_Assay No Consider_Biology Consider Biological Factors (Receptor Desensitization, Cross-talk) Instrument_OK->Consider_Biology Yes End Problem Resolved Optimize_Assay->End Consider_Biology->End

Caption: General Troubleshooting Workflow

Logical_Relationship Cevimeline This compound M1M3_Activation M1/M3 Activation Cevimeline->M1M3_Activation Gq_Pathway Canonical Gq Pathway M1M3_Activation->Gq_Pathway Leads to BetaArrestin_Pathway β-Arrestin Pathway M1M3_Activation->BetaArrestin_Pathway Can lead to Calcium_Response Increased Intracellular Ca2+ Gq_Pathway->Calcium_Response IP3_Production IP3 Production Gq_Pathway->IP3_Production ERK_Phosphorylation ERK Phosphorylation Gq_Pathway->ERK_Phosphorylation Cross-talk BetaArrestin_Pathway->ERK_Phosphorylation Desensitization Desensitization BetaArrestin_Pathway->Desensitization

Caption: Logical Relationships in Cevimeline Signaling

References

Cell viability concerns with high concentrations of Cevimeline.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are encountering cell viability concerns with high concentrations of Cevimeline.HCl in their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
1. Unexpectedly High Cell Death at High Concentrations A. Cholinergic Overstimulation/Excitotoxicity: In neuronal or other sensitive cell types, excessive and prolonged stimulation of muscarinic receptors can lead to a state of 'cholinergic crisis' at the cellular level. This can involve prolonged depolarization and calcium overload, ultimately triggering apoptotic pathways.[1]- Perform a detailed dose-response curve: Use a wider range of this compound concentrations, starting from nanomolar to high micromolar or even millimolar, to identify the precise cytotoxic threshold for your specific cell line. - Reduce exposure time: The duration of drug exposure may be too long. Try shorter incubation periods to see if the cytotoxic effect is time-dependent. - Use a muscarinic antagonist: As a control, co-treat cells with a known muscarinic antagonist (e.g., atropine) to confirm that the observed cytotoxicity is indeed mediated by muscarinic receptor activation.[2]
B. Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular targets, leading to unforeseen cytotoxic effects.- Literature review: Search for studies on the off-target pharmacology of this compound or similar quinuclidine derivatives. - Alternative agonists: Compare the effects of this compound with other muscarinic agonists that have different chemical structures to see if the effect is specific to this compound.
C. Apoptosis Induction: Prolonged stimulation of certain signaling pathways downstream of muscarinic receptors can, in some cellular contexts, lead to the activation of programmed cell death.[2]- Perform an apoptosis assay: Use assays such as Annexin V/PI staining, caspase activity assays (e.g., caspase-3), or TUNEL staining to confirm if the observed cell death is apoptotic.[2]
2. High Variability in Cell Viability Assay Results A. Suboptimal Cell Seeding Density: If too few cells are seeded, the signal may be low and variable. If too many cells are seeded, they can become over-confluent, leading to contact inhibition and cell death independent of the drug treatment.[3][4][5]- Optimize cell seeding density: Before conducting your main experiment, perform a preliminary test by seeding a range of cell densities and measuring their viability at different time points (e.g., 24, 48, 72 hours). Choose a density that results in exponential growth throughout the planned duration of your experiment.[3][4]
B. Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate media components and the drug, leading to inconsistent results.[6]- Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or cell culture medium to create a humidity barrier.[6]
C. Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate and variable absorbance readings.[7][8]- Ensure complete solubilization: Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol). After adding the solvent, mix thoroughly using a multichannel pipette or an orbital shaker until no visible crystals remain.[6]
3. High Background Signal in Viability Assay A. Direct Reduction of Assay Reagent by this compound: Some compounds can directly interact with and reduce viability reagents like MTT, leading to a false positive signal (i.e., making it seem like there is higher metabolic activity).[6]- Run a cell-free control: Set up control wells containing only the cell culture medium, this compound at the highest concentration used, and the viability assay reagent (e.g., MTT). If a color change occurs in the absence of cells, it indicates direct interference.[6] In this case, consider switching to a different viability assay that measures a different endpoint (e.g., LDH release for cytotoxicity, or a luminescent ATP-based assay for viability).[8]
B. Media Component Interference: Phenol red in some culture media can interfere with the absorbance readings of colorimetric assays. Serum components can also sometimes contribute to background signals.[6][7]- Use phenol red-free medium: When performing the final step of a colorimetric assay, switch to a phenol red-free medium.[6][7] - Use serum-free medium for the assay step: For the short duration of the assay incubation (e.g., with MTT reagent), you can replace the complete medium with serum-free medium to reduce background.[8]
C. Microbial Contamination: Bacterial or fungal contamination in your cell culture can metabolize the assay reagents, leading to a high background signal.[7][8]- Practice sterile technique: Ensure all reagents and equipment are sterile. Regularly check your cell cultures for any signs of contamination under a microscope.

Data Summary

Cell LineAssay TypeIncubation Time (hours)This compound IC50 (µM)Observed Effect
SH-SY5Y (Human Neuroblastoma)MTT48>1000At concentrations up to 1mM, this compound shows protective effects against oxidative stress-induced apoptosis.[9]
PC12M1 (Rat Pheochromocytoma expressing M1 receptors)Growth Factor Deprivation-N/A (agonist effect)Muscarinic agonists inhibited apoptotic death of growth factor-deprived cells.[10]
Rat Cortical NeuronsTUNEL Assay24~250 (for Pyridostigmine, a related cholinergic agent)A related cholinergic agent, pyridostigmine, induced apoptosis at a concentration of 250 µM.[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) to a colored formazan product by living cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Based on your pre-determined optimal seeding density, plate your cells in a 96-well plate in a volume of 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest drug concentration) and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate first and then remove the supernatant.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement:

    • Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cevimeline This compound m1_receptor M1/M3 Muscarinic Receptor cevimeline->m1_receptor Binds to g_protein Gq/11 Protein m1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates apoptosis_regulation Apoptosis Regulation (Pro- or Anti-apoptotic) ca2->apoptosis_regulation High levels can trigger cellular_response Cellular Responses (e.g., Secretion) pkc->cellular_response Phosphorylates targets leading to pkc->apoptosis_regulation Influences

Caption: this compound signaling via M1/M3 muscarinic receptors.

Experimental Workflow for Troubleshooting Cell Viability

G start Start: Unexpected Cell Viability Results check_density Is Cell Seeding Density Optimized? start->check_density optimize_density Action: Perform Seeding Density Titration check_density->optimize_density No check_assay_controls Are Assay Controls (Vehicle, Untreated) Behaving as Expected? check_density->check_assay_controls Yes optimize_density->check_density check_interference Is There Compound Interference with Assay? check_assay_controls->check_interference Yes end_analysis End: Analyze Results and Re-evaluate Hypothesis check_assay_controls->end_analysis No (Re-evaluate basic culture conditions) interference_test Action: Run Cell-Free Assay with Compound check_interference->interference_test Unsure check_cytotoxicity Is High Concentration Cytotoxicity the Issue? check_interference->check_cytotoxicity No change_assay Result: Interference Detected -> Choose Alternative Assay interference_test->change_assay dose_response Action: Perform Wider Dose-Response & Time-Course check_cytotoxicity->dose_response Yes check_cytotoxicity->end_analysis No apoptosis_assay Action: Perform Apoptosis Assay (e.g., Annexin V, Caspase) dose_response->apoptosis_assay apoptosis_assay->end_analysis

Caption: Troubleshooting workflow for unexpected cell viability results.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cell death at high concentrations of this compound?

A1: While this compound is generally not considered cytotoxic at therapeutic concentrations, at high concentrations in vitro, cell death could be triggered by several mechanisms. The most probable cause is cholinergic overstimulation , particularly in cell types rich in muscarinic receptors like neurons. This can lead to excitotoxicity, a process characterized by excessive stimulation that causes a massive influx of calcium, leading to the activation of apoptotic pathways.[1] Another possibility is the induction of apoptosis through prolonged activation of specific downstream signaling cascades.[2]

Q2: Can this compound have protective or anti-apoptotic effects?

A2: Yes, activation of muscarinic receptors has been shown in several studies to be neuroprotective and anti-apoptotic. For example, muscarinic receptor stimulation can protect cells from apoptosis induced by DNA damage, oxidative stress, and mitochondrial inhibition.[9] This protective effect is often mediated by signaling pathways that up-regulate anti-apoptotic proteins like Bcl-2.[11] Therefore, the effect of this compound on cell viability is highly context-dependent, relying on the cell type, the drug concentration, the duration of exposure, and the presence of other cellular stressors.

Q3: What concentration range of this compound should I start with for my experiments?

A3: The optimal concentration is highly dependent on your cell type and the specific muscarinic receptor subtypes they express. A good starting point for a dose-response experiment is to use a broad range of concentrations, typically from 1 nM to 1 mM.[1] This wide range will help you identify if the drug has a biphasic effect (e.g., protective at low concentrations and toxic at high concentrations) and will allow for the determination of an accurate EC50 (for functional responses) or IC50 (for cytotoxicity).

Q4: My MTT assay results are showing increased "viability" at very high concentrations of this compound. What could be the cause?

A4: This is a strong indication that your compound is directly reducing the MTT reagent, a common artifact with certain chemical structures.[6] This chemical reaction mimics the metabolic activity of cells, leading to a false-positive signal. To confirm this, you must run a cell-free control as described in the troubleshooting guide. If interference is confirmed, you should switch to a viability assay with a different detection principle, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protease-based fluorescent assay (e.g., CellTiter-Fluor™).

Q5: How important is optimizing the cell seeding density?

A5: It is critically important. The number of cells you plate will directly impact their growth rate and metabolic activity, which are the readouts for most viability assays. If cells are under-seeded, you may have a low signal-to-noise ratio. If they are over-seeded, they may enter a senescent state or die due to nutrient depletion and contact inhibition, which will confound the effects of your drug treatment.[3][4] Always perform a cell density optimization experiment for your specific cell line and assay duration to ensure your results are accurate and reproducible.[5]

References

Overcoming poor solubility of Cevimeline.HCl in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Cevimeline Hydrochloride (HCl) in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is Cevimeline HCl considered a poorly soluble compound?

A1: Contrary to what might be expected, Cevimeline HCl is generally characterized as a compound with high aqueous solubility. Multiple sources describe it as "very soluble in water"[1][2] and "freely soluble" in aqueous solutions.[2][3] This high solubility is a known characteristic of its hydrochloride salt form.

Q2: What is the documented solubility of Cevimeline HCl in aqueous solutions?

A2: Quantitative data indicates good solubility in standard aqueous systems. For instance, its solubility is reported to be approximately 10 mg/mL in Phosphate Buffered Saline (PBS) at a pH of 7.2.[4] Another source indicates solubility up to 75 mM in water. A 1% aqueous solution of Cevimeline HCl typically has a pH in the range of 4.6 to 5.6.[1][2]

Q3: Why might I be experiencing what appears to be poor solubility of Cevimeline HCl in my experiments?

A3: If you are encountering solubility issues, it is likely due to specific experimental conditions rather than the inherent properties of the compound. Factors that could contribute to perceived poor solubility include:

  • High Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit under your specific buffer conditions.

  • Buffer Composition: While soluble in standard buffers like PBS, certain non-standard buffer components could potentially interact with Cevimeline HCl and reduce its solubility.

  • pH of the Buffer: Although Cevimeline HCl is soluble across a range of pH values, extreme pH values or buffers that cause it to convert to its free base form could affect its solubility.

  • Temperature: Solubility can be temperature-dependent. Ensure your dissolution temperature is appropriate.

  • Common Ion Effect: The presence of a high concentration of chloride ions in your buffer could slightly decrease the solubility of the hydrochloride salt.

Troubleshooting Guide for Cevimeline HCl Solubility Issues

If you are observing incomplete dissolution of Cevimeline HCl, follow this troubleshooting workflow.

G start Start: Cevimeline HCl does not fully dissolve check_conc Is the target concentration above 10 mg/mL (~42 mM)? start->check_conc reduce_conc Action: Reduce concentration to ≤ 10 mg/mL. check_conc->reduce_conc Yes check_buffer Is a non-standard buffer system being used? check_conc->check_buffer No success Success: Cevimeline HCl is dissolved. reduce_conc->success use_pbs Action: Switch to a standard buffer like PBS (pH 7.2). check_buffer->use_pbs Yes check_temp Is the dissolution being performed at room temperature? check_buffer->check_temp No use_pbs->success gentle_warming Action: Gently warm the solution (e.g., to 37°C) and/or sonicate. check_temp->gentle_warming Yes/No solubility_enhancement Consider advanced solubility enhancement techniques. gentle_warming->solubility_enhancement If still issues gentle_warming->success fail Issue persists: Contact technical support. solubility_enhancement->fail

Caption: Troubleshooting workflow for Cevimeline HCl solubility.

Quantitative Data Summary

The table below summarizes the available quantitative data on the solubility of Cevimeline HCl.

Solvent/Buffer SystempHApproximate SolubilityReference(s)
WaterNot SpecifiedSoluble up to 75 mM
Water4.6 - 5.6 (for 1% solution)"Very Soluble"[1][2]
Phosphate Buffered Saline (PBS)7.2~ 10 mg/mL[4]
EthanolNot Applicable~ 5 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Not Applicable~ 3 mg/mL[4]
DMSO/WaterNot Applicable40 mg/mL[3]

Experimental Protocols for Solubility Enhancement

Should the troubleshooting steps above prove insufficient, the following general protocols for solubility enhancement can be adapted for Cevimeline HCl. These are standard techniques for compounds that genuinely exhibit poor solubility.

Protocol 1: pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4 to 8.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of Cevimeline HCl to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of Cevimeline HCl in the filtrate using a validated analytical method such as HPLC-UV.

  • Analysis: Plot the solubility of Cevimeline HCl as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Co-Solvent System
  • Co-Solvent Selection: Choose a water-miscible organic solvent in which Cevimeline HCl is known to be soluble (e.g., ethanol, propylene glycol, or PEG 400).

  • Stock Solution Preparation: Prepare a concentrated stock solution of Cevimeline HCl in the selected co-solvent.

  • Titration into Buffer:

    • While vortexing or stirring, slowly add the co-solvent stock solution dropwise into your aqueous buffer.

    • Monitor for any signs of precipitation.

    • The goal is to find the minimum percentage of co-solvent required to keep the drug in solution at the desired final concentration.

  • Control: Ensure that the final concentration of the co-solvent used does not interfere with downstream experimental assays.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are molecules that can form inclusion complexes with drugs, enhancing their aqueous solubility.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is commonly used to improve drug solubility.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess amount of Cevimeline HCl to each solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Centrifuge and filter the samples as described in the pH adjustment protocol.

    • Determine the concentration of dissolved Cevimeline HCl in each sample.

  • Analysis: Plot the concentration of dissolved Cevimeline HCl against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type plot) suggests the formation of a soluble inclusion complex.

Mechanism of Action: Signaling Pathway

Cevimeline is a muscarinic acetylcholine receptor agonist with a higher affinity for M1 and M3 receptors. Its therapeutic effect in treating dry mouth stems from the activation of M3 receptors in salivary glands, which initiates a signaling cascade leading to increased saliva secretion.

G Cevimeline Cevimeline HCl M3R Muscarinic M3 Receptor (on Salivary Gland Cell) Cevimeline->M3R Binds to & Activates Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Saliva Increased Saliva Secretion Ca_release->Saliva Triggers

References

Technical Support Center: Accounting for Cevimeline.HCl Metabolism by CYP Enzymes In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the in vivo metabolism of Cevimeline.HCl by Cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: Which CYP enzymes are primarily responsible for the metabolism of this compound in vivo?

A1: In vivo and in vitro studies have established that this compound is predominantly metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] The FDA-approved drug label for Cevimeline (Evoxac®) explicitly states that these isozymes are responsible for its metabolism.[2] Therefore, individuals with reduced CYP2D6 activity (poor metabolizers) may be at a higher risk for adverse events.[2]

Q2: What are the major metabolites of this compound observed in vivo?

A2: Following oral administration, this compound is metabolized into several key metabolites. The major metabolites recovered in urine are cis- and trans-sulfoxides, a glucuronic acid conjugate, and Cevimeline N-oxide.[1] Within 24 hours, approximately 44.5% of the administered dose is recovered as cis- and trans-sulfoxide, 22.3% as the glucuronic acid conjugate, and 4% as the N-oxide.[1] Around 16% of the dose is excreted as unchanged Cevimeline.[1]

Q3: Are there significant species differences in the metabolism of this compound?

A3: Yes, notable species differences have been observed in the metabolism of Cevimeline. In rats, both S- and N-oxidized metabolites are major plasma components.[3] In contrast, in dogs, only the N-oxidized metabolite is predominant in plasma.[3] These differences are important considerations when selecting animal models for preclinical studies.

Q4: Does this compound inhibit or induce CYP enzymes?

A4: In vitro studies have shown that Cevimeline does not inhibit major cytochrome P450 isozymes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4.[1] This suggests a low potential for Cevimeline to be the perpetrator of drug-drug interactions via CYP inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments studying this compound metabolism.

Problem Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations of Cevimeline or its metabolites between subjects. 1. Genetic polymorphism in CYP2D6. 2. Inconsistent fasting state of animals. 3. Inaccurate dosing technique. 4. Variability in gut microbiota affecting first-pass metabolism.1. If using human subjects, consider genotyping for CYP2D6 polymorphisms. For animal studies, use a well-characterized, inbred strain. 2. Ensure a consistent fasting period for all animals before dosing. 3. Standardize the oral gavage or intravenous injection technique. 4. House animals in a controlled environment with consistent diet and bedding to minimize variations in gut flora.
Low oral bioavailability of Cevimeline. 1. Extensive first-pass metabolism in the gut wall and liver. 2. Poor absorption from the gastrointestinal tract. 3. Efflux by transporters like P-glycoprotein.1. Conduct studies with both oral and intravenous administration to calculate absolute bioavailability and assess the extent of first-pass metabolism. 2. Evaluate the physicochemical properties of the formulation; consider formulation optimization to improve solubility and dissolution. 3. Use in vitro models like Caco-2 cells to investigate if Cevimeline is a substrate for efflux transporters.
Inconsistent or low recovery of sulfoxide or N-oxide metabolites. 1. Instability of metabolites in plasma samples during collection, processing, or storage. N-oxides can be susceptible to reduction back to the parent amine. 2. Inefficient extraction from the plasma matrix. 3. Thermal degradation in the LC-MS/MS ion source.1. Minimize sample processing time and keep samples on ice. Consider adding stabilizing agents like antioxidants if degradation is suspected. Store plasma samples at -80°C immediately after processing. 2. Optimize the protein precipitation and/or liquid-liquid extraction method. Test different organic solvents and pH conditions. 3. Optimize the ion source temperature and other MS parameters to minimize in-source conversion of N-oxides back to the parent drug.
Difficulty in quantifying the glucuronic acid conjugate. 1. Hydrolysis of the glucuronide back to the parent drug by β-glucuronidases in the sample or during processing. 2. Poor ionization efficiency of the glucuronide metabolite in the mass spectrometer.1. Add a β-glucuronidase inhibitor to the collection tubes. Ensure samples are kept at a low pH if the conjugate is acid-labile. 2. Optimize the mass spectrometry conditions for the specific glucuronide. It may require a different ionization polarity or mobile phase additive compared to the parent drug.
Unexpected pharmacokinetic profile (e.g., altered clearance) in co-administration studies. 1. Unintended inhibition or induction of CYP2D6 or CYP3A4 by the co-administered drug. 2. Alteration of drug transporters affecting Cevimeline absorption or distribution.1. Pre-screen co-administered compounds for their potential to inhibit or induce CYP2D6 and CYP3A4 using in vitro assays. 2. Investigate potential transporter interactions using appropriate in vitro models.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo metabolism and pharmacokinetics of this compound.

Table 1: Pharmacokinetic Parameters of Cevimeline in Humans (Single 30 mg Oral Dose)

ParameterValueReference
Tmax (Time to Peak Concentration) 1.5 - 2.0 hours[1]
Cmax (Peak Plasma Concentration) ~70.9 ± 17.3 ng/mL[1]
AUC0-∞ (Area Under the Curve) ~435.7 ± 165.1 ng*h/mL[1]
t1/2 (Elimination Half-life) ~5 ± 1 hours[1]

Table 2: Excretion Profile of Cevimeline and its Metabolites in Humans (24 hours post-dose)

CompoundPercentage of Administered Dose Recovered in UrineReference
Unchanged Cevimeline 16.0%[1]
Cis- and Trans-sulfoxide 44.5%[1]
Glucuronic acid conjugate 22.3%[1]
N-oxide of Cevimeline 4.0%[1]
Total Recovery 86.7%[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Cevimeline in Rats

Objective: To determine the pharmacokinetic profile of Cevimeline following oral administration in rats.

Methodology:

  • Animal Model: Male Wistar rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Dosing:

    • Fast rats overnight (approximately 12 hours) before dosing, with continued access to water.

    • Prepare a formulation of this compound in sterile water at a concentration of 1 mg/mL.

    • Administer a single oral dose of 10 mg/kg via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of Cevimeline and its major metabolites in the plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) using non-compartmental analysis software.

Protocol 2: In Vivo CYP Inhibition Study in Rats

Objective: To determine the relative contribution of CYP2D6 and CYP3A4 to the in vivo metabolism of Cevimeline in rats.

Methodology:

  • Animal Model and Housing: As described in Protocol 1.

  • Study Design:

    • Divide rats into three groups (n=6 per group):

      • Group 1: Control (Vehicle + Cevimeline)

      • Group 2: CYP3A4 Inhibition (Ketoconazole + Cevimeline)

      • Group 3: CYP2D6 Inhibition (Quinidine + Cevimeline)

  • Inhibitor and Cevimeline Administration:

    • Group 1 (Control): Administer the vehicle for the inhibitors (e.g., 0.5% methylcellulose in water) orally 1 hour before administering a 10 mg/kg oral dose of this compound.

    • Group 2 (CYP3A4 Inhibition): Administer a 50 mg/kg oral dose of ketoconazole 1 hour before administering a 10 mg/kg oral dose of this compound.[4]

    • Group 3 (CYP2D6 Inhibition): Administer an 80 mg/kg oral dose of quinidine 1 hour before administering a 10 mg/kg oral dose of this compound.[4]

  • Blood Sampling and Plasma Preparation: Follow the procedures outlined in Protocol 1.

  • Bioanalysis: Quantify the concentration of Cevimeline in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters of Cevimeline for each group.

    • Compare the AUC of Cevimeline in the inhibitor-treated groups to the control group. A significant increase in the AUC indicates that the inhibited enzyme plays a role in Cevimeline's metabolism.

    • The relative contribution of each enzyme can be estimated from the degree of change in clearance.

Protocol 3: LC-MS/MS Method for Quantification of Cevimeline and its Metabolites in Rat Plasma

Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Cevimeline, its sulfoxide metabolites, and its N-oxide metabolite in rat plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Ramp to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: Return to 5% B

      • 4.1-5.0 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical - requires optimization):

      • Cevimeline: [M+H]+ → fragment ion

      • Cevimeline Sulfoxide: [M+H]+ → fragment ion

      • Cevimeline N-oxide: [M+H]+ → fragment ion

      • Internal Standard: [M+H]+ → fragment ion

    • Optimize collision energies and other source parameters for each analyte and the internal standard.

  • Calibration and Quantification:

    • Prepare calibration standards and quality control samples in blank rat plasma.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Quantify the unknown samples using the calibration curve.

Visualizations

Cevimeline_Metabolism_Pathway Cevimeline Cevimeline Sulfoxide Cis- and Trans-Sulfoxide Cevimeline->Sulfoxide CYP2D6 / CYP3A4 (Sulfoxidation) N_Oxide Cevimeline N-Oxide Cevimeline->N_Oxide CYP2D6 / CYP3A4 (N-oxidation) Glucuronide Glucuronic Acid Conjugate Cevimeline->Glucuronide UGTs (Glucuronidation) Excretion Urinary Excretion Cevimeline->Excretion Unchanged Sulfoxide->Excretion N_Oxide->Excretion Glucuronide->Excretion

Caption: Metabolic pathway of Cevimeline.

Experimental_Workflow_PK_Study cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase Animal_Prep Animal Preparation (Fasting) Dosing Oral Administration of this compound Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Prep Plasma Preparation (Centrifugation) Blood_Collection->Plasma_Prep Storage Store Plasma at -80°C Plasma_Prep->Storage Sample_Prep Sample Preparation (Protein Precipitation) Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Pharmacokinetic Data Analysis LCMS->Data_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Bioavailability Low Bioavailability? Start->Check_Bioavailability Check_Variability High Variability? Check_Bioavailability->Check_Variability No Bioavailability_Solutions Assess First-Pass Metabolism (IV vs. PO Dosing) Optimize Formulation Check_Bioavailability->Bioavailability_Solutions Yes Check_Metabolite_Recovery Poor Metabolite Recovery? Check_Variability->Check_Metabolite_Recovery No Variability_Solutions Standardize Dosing and Fasting Consider CYP2D6 Genotyping (if applicable) Check_Variability->Variability_Solutions Yes Metabolite_Solutions Evaluate Metabolite Stability (Sample Handling) Optimize Extraction and LC-MS Method Check_Metabolite_Recovery->Metabolite_Solutions Yes

References

Mitigating off-target binding of Cevimeline.HCl in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cevimeline.HCl in various assays. Our goal is to help you mitigate off-target binding and ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides

Unexpected or inconsistent results can arise from a variety of factors in any assay. This section provides guidance on common issues encountered when working with this compound and other muscarinic receptor agonists.

Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays

High non-specific binding can mask the specific signal from your target receptor, leading to inaccurate affinity (Ki) and density (Bmax) calculations.

Potential Cause Recommended Solution
Radioligand Issues Use a lower concentration of radioligand , ideally at or below its Kd value, to minimize binding to non-target sites. Ensure the radioligand has not degraded by checking its age and storage conditions; consider purchasing a new batch if necessary.
Insufficient Washing Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
High Protein Concentration Reduce the amount of membrane preparation used in the assay to decrease the number of potential non-specific binding sites.
Hydrophobic Interactions Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI) to reduce the hydrophobic binding of the radioligand to assay materials.
Issue 2: Inconsistent or No Response in Functional Assays (e.g., Calcium Mobilization)

Lack of a dose-dependent response or high variability between experiments can compromise the interpretation of your functional data.

Potential Cause Recommended Solution
Low Receptor Expression Use a cell line known to have higher expression levels of the target muscarinic receptor subtype. Confirm receptor expression using a validated method like western blotting or qPCR.
Incorrect Assay Conditions Optimize assay parameters such as buffer pH, temperature, and incubation times. Ensure all reagents are properly prepared and within their expiration dates.
Cell Line Variability Maintain a consistent range of cell passage numbers for all experiments, as receptor expression and signaling efficiency can change with excessive passaging. If using transient transfection, consider generating a stable cell line for more consistent receptor expression.
Inactive Agonist Verify the purity and activity of this compound . If possible, compare its performance to a known, reliable muscarinic agonist as a positive control.
High Basal Activity High receptor expression can sometimes lead to constitutive (agonist-independent) activity. If using a transient transfection system, reducing the amount of receptor plasmid may help.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target receptors for this compound?

A1: this compound is a cholinergic agonist that primarily targets muscarinic acetylcholine receptors (mAChRs).[1] It shows selectivity for the M1 and M3 subtypes .[1][2][3][4] Its affinity for other muscarinic receptor subtypes (M2, M4, and M5) is significantly lower, making these the most likely off-targets within the muscarinic receptor family.[5]

Quantitative Data Summary: this compound Receptor Potency

Receptor SubtypeEC50 (μM)Relative Selectivity vs. M1
M1 0.0231-fold
M2 1.0445-fold lower
M3 0.0482-fold lower
M4 1.3157-fold lower
M5 0.0633-fold lower
(Data sourced from Heinrich et al., as cited in Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration)[5]

Information regarding the binding profile of this compound against a broader panel of non-muscarinic receptors is not extensively available in the public domain. It is known to be metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4, but this does not necessarily imply direct binding with functional consequences in assays.[6]

Q2: How can I confirm that the observed response in my assay is due to on-target activity of this compound?

A2: To confirm on-target activity, you should:

  • Perform competition binding assays: Use a known selective antagonist for your target receptor (e.g., pirenzepine for M1) to see if it competitively inhibits the binding of this compound.

  • Use a control cell line: If available, perform your assay in a cell line that does not express the target receptor. A significantly reduced or absent response would indicate on-target activity in your experimental cell line.

Q3: What can I do if I suspect my this compound is causing assay interference?

A3: Some compounds can interfere with assay technologies (e.g., autofluorescence in fluorescence-based assays). To test for this:

  • Run a control with this compound in the absence of cells or membranes to see if it directly affects the assay signal.

  • If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your reporter dye.

Experimental Protocols & Visualizations

Protocol 1: Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • This compound stock solution.

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL [³H]-NMS, 50 µL Assay Buffer, 100 µL membranes.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL 1 µM Atropine, 100 µL membranes.

    • Competition: 50 µL [³H]-NMS, 50 µL of this compound dilution, 100 µL membranes.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat pre-soaked in wash buffer.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ligand Prepare this compound Dilutions setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_ligand->setup_plate prep_reagents Prepare Radioligand, Membranes, Buffers prep_reagents->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate Ki Value counting->calculation Calcium_Mobilization_Signaling Cevimeline This compound M1M3 M1/M3 Receptor Cevimeline->M1M3 binds Gq Gq Protein M1M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Response Cellular Response Ca_release->Response PKC->Response Troubleshooting_Logic Start Unexpected Result Check_Reagents Verify Reagent Quality (Cevimeline, Buffers, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol and Parameters Start->Check_Protocol Assay_Interference Test for Assay Interference Start->Assay_Interference Optimize Optimize Assay Conditions Check_Reagents->Optimize Check_Protocol->Optimize On_Target Confirm On-Target Activity Assay_Interference->On_Target Off_Target Investigate Potential Off-Target Effects On_Target->Off_Target No Resolved Problem Resolved On_Target->Resolved Yes Off_Target->Optimize Optimize->On_Target

References

Technical Support Center: Interpreting Variable Dose-Response to Cevimeline.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and managing variable dose-response to Cevimeline.HCl in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a cholinergic agonist that primarily targets M1 and M3 muscarinic acetylcholine receptors.[1][2] Its therapeutic effect in treating xerostomia (dry mouth), particularly in Sjögren's syndrome, stems from its high affinity for M3 receptors located on salivary and lacrimal gland epithelium.[3][4][5] Activation of these receptors initiates a signaling cascade that leads to increased secretion of saliva and tears.[4][5]

Q2: We are observing significant variability in the dose-response to this compound in our animal models. What are the potential causes?

Variable dose-response to this compound in preclinical studies can be attributed to several factors:

  • Animal Model and Strain: The specific animal model (e.g., murine models of Sjögren's syndrome, irradiated rodents) and even the strain of the animal can influence the response.[3][6] Different strains of rats, for instance, have been shown to have variations in muscarinic receptor densities.[6]

  • Severity of Glandular Damage: The extent of damage to the salivary and lacrimal glands in your experimental model will directly impact the efficacy of this compound. The drug stimulates residual functional tissue; therefore, models with extensive glandular destruction may show a diminished response.[7]

  • Metabolism: this compound is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][2] Genetic polymorphisms in these enzymes can lead to inter-individual differences in drug metabolism and, consequently, response.[8]

  • Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can complicate the dose-response relationship.[9]

  • Experimental Conditions: Factors such as the route of administration, vehicle used, and timing of measurements can all contribute to variability.

Q3: What are the recommended vehicles for dissolving and administering this compound in rodent studies?

This compound is very soluble in water and can be dissolved in sterile, buffered solutions.[10][11] For oral administration (gavage), dissolving this compound in water is a common practice.[12] For intravenous or intraperitoneal injections, sterile isotonic saline (0.9% NaCl) is a suitable vehicle.[12] If the compound needs to be suspended, 0.5% carboxymethylcellulose (CMC) in water or saline can be used, but it's crucial to ensure the solution is uniform and the volume administered is within acceptable limits for the animal.[13]

Q4: What is the stability of this compound in an aqueous solution?

Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh solutions daily for experiments.[8] If a stock solution is prepared, it should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[9] Avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound
Possible Cause Troubleshooting Step
Improper Drug Preparation or Storage Prepare fresh solutions of this compound daily using an appropriate vehicle like sterile water or saline.[8][12] If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[9]
Low Receptor Expression in the Model Verify the expression of M3 muscarinic receptors in your chosen cell line or animal model. Consider using a different model with higher receptor expression if necessary.[7]
Receptor Desensitization Prolonged or repeated exposure to high concentrations of a muscarinic agonist can lead to receptor desensitization.[7] Review your dosing regimen and consider allowing for a washout period between doses if applicable.
Inactive Compound Confirm the purity and integrity of your this compound compound. If in doubt, obtain a new batch from a reputable supplier.
Incorrect Route of Administration Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for your experimental goals and is being performed correctly.
Issue 2: Unexpected Side Effects or Toxicity
Possible Cause Troubleshooting Step
Dose Too High High doses of this compound can lead to an increase in adverse effects such as excessive salivation, sweating, and gastrointestinal issues.[14] Perform a dose-response study to determine the optimal therapeutic window for your model with minimal side effects.
Off-Target Effects While Cevimeline has a higher affinity for M1 and M3 receptors, at higher concentrations, it can interact with other muscarinic receptor subtypes, leading to unintended effects.[5] Consider using a lower dose or a more selective M3 agonist if available.
Interaction with Other Compounds Be aware of potential drug-drug interactions. For example, compounds that inhibit CYP2D6 or CYP3A4 can increase the plasma concentration of Cevimeline, potentially leading to toxicity.[8]

Data Presentation

Table 1: Dose-Response of this compound on Salivation in Preclinical Models

Animal Model Dose Route of Administration Observed Effect on Salivation Reference
Normal Rats3-30 mg/kgIntraduodenalDose-dependent increase in saliva secretion.[5]
X-irradiated Rats3-30 mg/kgIntraduodenalDose-dependent increase in saliva secretion.[5]
MRL/lpr Mice (Sjögren's model)3 mg/kg and higherIntraduodenalIncreased saliva secretion.[5]
IQI/Jcl Mice (Sjögren's model)3 mg/kg and higherIntraduodenalIncreased saliva secretion.[5]
Dogs1-3 mg/kgIntravenousSialogogic effect lasted nearly twice as long as pilocarpine.[3]

Table 2: Clinical Dose-Response of this compound in Sjögren's Syndrome Patients

Dosage Duration Primary Outcome Adverse Events Reference
15 mg three times daily12 weeks44.6% reported symptomatic improvement in dry mouth.Well tolerated.[3]
30 mg three times daily12 weeks66.1% reported symptomatic improvement in dry mouth.Well tolerated.[3]
60 mg three times daily6 weeksSymptomatic improvement.Increased occurrence of gastrointestinal disorders.[14]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Materials:

    • This compound powder

    • Sterile water for injection or sterile 0.9% saline

    • Sterile vials

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Under sterile conditions, accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile water or saline to achieve the desired concentration. This compound is freely soluble in water.[11]

    • Vortex the solution until the powder is completely dissolved.

    • Prepare the solution fresh on the day of the experiment. Do not store aqueous solutions for more than one day.[8]

Protocol 2: Measurement of Salivary Flow (Sialometry) in Rodents
  • Materials:

    • Anesthesia (e.g., isoflurane)

    • Pilocarpine or this compound solution

    • Pre-weighed cotton balls or filter paper

    • Microcentrifuge tubes

    • Fine-tipped forceps

    • Analytical balance

  • Procedure:

    • Anesthetize the rodent.

    • Administer this compound or a control vehicle via the desired route.

    • At a predetermined time point after administration, place a pre-weighed cotton ball or piece of filter paper in the animal's mouth for a specific duration (e.g., 2-5 minutes).

    • Carefully remove the cotton ball or filter paper using forceps and immediately place it in a pre-weighed microcentrifuge tube.

    • Weigh the tube containing the saliva-soaked material.

    • The difference in weight before and after saliva collection represents the amount of saliva produced.

    • Salivary flow rate can be expressed as mg/minute.

Protocol 3: Schirmer's Tear Test in Rodents
  • Materials:

    • Schirmer test strips (can be cut to a smaller width for mice and rats).[15]

    • Fine-tipped forceps

  • Procedure:

    • Gently restrain the animal.

    • Using forceps, carefully place the folded end of the Schirmer test strip into the lower conjunctival sac of the eye.[4]

    • Leave the strip in place for a standardized period (e.g., 1 minute).[16]

    • Remove the strip and immediately measure the length of the moistened area in millimeters.[4]

    • A normal tear production is generally considered to be over 10 mm of moisture on the filter paper after 5 minutes in some species, though this can vary.[4]

Mandatory Visualizations

Cevimeline_Signaling_Pathway cluster_cell Salivary Gland Acinar Cell M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Vesicle_Fusion Vesicle Fusion and Saliva Secretion Ca2_cyto->Vesicle_Fusion triggers PKC->Vesicle_Fusion facilitates Cevimeline This compound Cevimeline->M3R binds and activates

Caption: Signaling pathway of this compound at the M3 muscarinic receptor.

Experimental_Workflow start Start: Hypothesis (this compound increases salivary/lacrimal secretion) animal_model Select Animal Model (e.g., Sjögren's model, irradiated rodent) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (Sialometry, Schirmer's Test) acclimatization->baseline randomization Randomize into Groups (Vehicle, Cevimeline Doses) baseline->randomization treatment Administer Treatment randomization->treatment measurement Post-treatment Measurements (Sialometry, Schirmer's Test at various time points) treatment->measurement data_analysis Data Analysis (Compare dose groups to vehicle control) measurement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Tree decision decision outcome outcome start Inconsistent or No Response to this compound check_prep Is the drug solution prepared fresh daily? start->check_prep check_dose Is the dose appropriate for the model? check_prep->check_dose Yes outcome_prep Prepare fresh solution and repeat experiment check_prep->outcome_prep No check_model Is the animal model validated for this response? check_dose->check_model Yes outcome_dose Perform dose-response study to find optimal dose check_dose->outcome_dose No outcome_model Consider alternative model or validate receptor expression check_model->outcome_model No outcome_other Investigate other factors (e.g., receptor desensitization, compound purity) check_model->outcome_other Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing In Vivo Delivery of Cevimeline.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo delivery of Cevimeline.HCl. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors.[1][2] Its therapeutic effect in treating xerostomia (dry mouth) stems from its ability to stimulate M3 receptors in the salivary and lacrimal glands, leading to increased secretion of saliva and tears.[1][3]

Q2: What is the standard oral dosage of this compound used in clinical settings?

A2: The standard oral dosage for adult patients is 30 mg taken three times a day.[1]

Q3: How does food intake affect the oral absorption of this compound?

A3: Administering this compound with food can decrease the rate of absorption and reduce the peak plasma concentration (Cmax) by approximately 17.3%.[1][4] The time to reach peak plasma concentration (Tmax) is also delayed.[1]

Q4: What are some alternative formulations of this compound being explored to improve delivery?

A4: Researchers are investigating alternative formulations such as orally dissolving films and extended-release tablets.[5][6] These formulations aim to enhance bioavailability, improve patient compliance, and provide a more sustained release of the drug.[5][6]

Q5: In which animal models has the in vivo efficacy of this compound been studied?

A5: The sialagogic (saliva-inducing) activities of this compound have been demonstrated in various animal models, including mice, rats, dogs, and rabbits.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals in the same dosing group. 1. Improper Dosing Technique: Inconsistent administration, particularly with oral gavage, can lead to variable dosing volumes. 2. Formulation Inhomogeneity: If this compound is not uniformly dissolved or suspended in the vehicle, animals may receive different effective doses. 3. Physiological Differences: Variations in gastric emptying time, intestinal motility, and stress levels among animals can affect drug absorption.1. Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in the specific administration technique (e.g., oral gavage, IV injection). Use appropriate and consistent gavage needle sizes for the animal model. 2. Optimize Formulation Preparation: Ensure the dosing formulation is a homogenous solution or a fine, uniform suspension. Use a vortex mixer or sonicator immediately before dosing each animal to ensure uniformity. 3. Control Experimental Conditions: Fast animals overnight (with free access to water) before oral dosing to minimize variability due to food effects. Handle animals consistently to minimize stress.
Lower than expected therapeutic effect (e.g., insufficient salivation). 1. Inadequate Dose: The dose administered may be too low for the specific animal model or strain. 2. Rapid Metabolism: Some animal models, like mice, can have a very rapid metabolism, leading to a short drug half-life and sub-therapeutic exposure. 3. Incorrect Route of Administration: The chosen route may not provide optimal bioavailability for the desired effect.1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for the desired effect in your specific animal model. 2. Adjust Dosing Regimen: Consider more frequent administration or a continuous delivery method (e.g., osmotic mini-pumps) for compounds with rapid clearance. 3. Evaluate Alternative Routes: Explore different administration routes (e.g., subcutaneous or intravenous) that may offer higher bioavailability.
Adverse events observed in animals (e.g., excessive salivation, tremors, diarrhea). 1. Dose is too high: The administered dose may be approaching toxic levels. 2. Cholinergic Overstimulation: As a muscarinic agonist, this compound can cause side effects related to cholinergic stimulation.[7][8]1. Reduce the Dose: Lower the administered dose to a level that elicits the desired therapeutic effect without significant adverse events. 2. Monitor Animals Closely: Carefully observe animals for any signs of distress or adverse reactions. Be prepared to provide supportive care if necessary.
Precipitation of this compound in the dosing solution. 1. Poor Solubility in Vehicle: The chosen vehicle may not be appropriate for the concentration of this compound being used. 2. pH of the Solution: The pH of the vehicle may affect the solubility of this compound. 3. Temperature Effects: Changes in temperature during storage or administration can affect solubility.1. Select an Appropriate Vehicle: this compound is soluble in water.[9] For oral administration, water or saline are common vehicles. For other routes, ensure the vehicle is suitable and non-toxic. 2. Adjust pH: If necessary, adjust the pH of the dosing solution to improve solubility, ensuring the final pH is physiologically compatible. 3. Maintain Consistent Temperature: Prepare and store dosing solutions at a consistent temperature. Gently warm solutions to room temperature before administration if they have been refrigerated.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound via Different Administration Routes in Rats
ParameterOral GavageIntravenous (IV)Intraduodenal (i.d.)
Dose Range 100-146 mg/kg (acute toxicity)22.5-67.5 mg/kg (acute toxicity)3-60 mg/kg
Time to Peak (Tmax) ~1.5-2.2 hoursNot applicable~10-20 minutes to onset of action
Peak Plasma Conc. (Cmax) Dose-dependentDose-dependentNot explicitly stated
Bioavailability Lower than IV100% (by definition)Higher than oral for rapid onset
Half-life (t1/2) ~2.7-4.3 hoursShorter than oralNot explicitly stated
Key Observations Absorption rate is decreased by food.[1]Rapid onset of action.Bypasses gastric emptying for faster absorption.[1]
Reference [1][1][1][10]

Note: The data presented is a compilation from multiple sources and may not be from a single head-to-head comparative study. Values can vary depending on the specific experimental conditions and animal strain.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats
  • Preparation of Dosing Solution:

    • This compound is soluble in water.[9]

    • Dissolve the required amount of this compound in sterile water or 0.9% saline to achieve the desired final concentration.

    • Ensure the solution is homogenous by vortexing or brief sonication.

    • Prepare fresh on the day of the experiment or confirm the stability of the solution under storage conditions.

  • Animal Preparation:

    • Fast rats overnight (approximately 12-16 hours) with free access to water to minimize variability in drug absorption.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered. The maximum recommended gavage volume for rats is 10-20 mL/kg.[11][12]

  • Administration Procedure:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure delivery to the stomach.[11]

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound solution.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress, such as labored breathing.[11]

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice
  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile 0.9% saline to the desired concentration.

    • Ensure the solution is free of any particulates. Filter sterilization is recommended.

  • Animal Preparation:

    • Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.[13]

    • Place the mouse in a suitable restraint device to secure the animal and provide access to the tail.

  • Administration Procedure:

    • Swab the tail with 70% ethanol to visualize the lateral tail veins.

    • Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle.[13]

    • Slowly inject the desired volume (maximum bolus injection is typically 5 mL/kg).[14]

    • A successful injection will have no resistance. If a blister forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.[13]

Protocol 3: Subcutaneous Administration of this compound in Rats
  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in 0.9% saline at the desired concentration.

  • Animal Preparation:

    • Gently restrain the rat.

  • Administration Procedure:

    • Lift the loose skin over the dorsal (back) or flank area to form a "tent".

    • Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.[15]

    • Aspirate briefly to ensure a blood vessel has not been punctured.

    • Inject the desired volume (maximum volume per site is typically 5 mL/kg).[15]

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the rat to its cage and monitor for any local reactions at the injection site.

Visualizations

Signaling Pathway of this compound via the M3 Muscarinic Receptor

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cevimeline This compound M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases SalivarySecretion Increased Salivary Secretion Ca2->SalivarySecretion Stimulates PKC->SalivarySecretion Contributes to

Caption: Signaling pathway of this compound via the M3 muscarinic receptor.

Experimental Workflow for Oral Gavage Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Prepare this compound dosing solution C Weigh animals for accurate dosing A->C B Fast animals overnight B->C D Restrain animal C->D E Measure and insert gavage needle D->E F Administer solution slowly E->F G Withdraw needle gently F->G H Monitor animal for adverse effects G->H I Collect samples at predetermined time points H->I

Caption: Experimental workflow for oral gavage administration of this compound.

References

Validation & Comparative

A Preclinical Comparative Analysis of Cevimeline HCl and Pilocarpine for Xerostomia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of cevimeline hydrochloride and pilocarpine, two muscarinic acetylcholine receptor agonists used in the management of xerostomia (dry mouth). The following sections detail their efficacy in animal models, receptor selectivity profiles, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

Executive Summary

Cevimeline and pilocarpine are both effective in stimulating salivary secretion in preclinical models. However, they exhibit distinct pharmacological profiles. Cevimeline demonstrates a higher selectivity for M3 and M1 muscarinic receptors, which are crucial for salivary and lacrimal gland secretion. This selectivity may contribute to a more favorable side-effect profile compared to the less selective pilocarpine. Preclinical studies in rats show that while both drugs dose-dependently increase salivary flow, cevimeline tends to have a slower onset and longer duration of action.

Data Presentation

Salivary Flow Rate in Preclinical Models

The following table summarizes the effects of cevimeline and pilocarpine on salivary flow in rat models.

DrugAnimal ModelDoseRoute of AdministrationMinimum Effective Dose for Sialagogic EffectsKey FindingsReference
Cevimeline Normal and X-ray irradiated rats3-30 mg/kgIntraduodenal10 mg/kgDose-dependently increased salivary flow rate and total salivary volume.[1][1]
Normal rats80 µmol/kgIntraperitonealNot specifiedShowed slowly increasing and lasting salivation compared to pilocarpine.[2][2]
Pilocarpine Normal and X-ray irradiated rats0.1-0.8 mg/kgIntraduodenal0.2 mg/kgDose-dependently increased salivary flow rate and total salivary volume.[1][1]
Normal rats4 µmol/kgIntraperitonealNot specifiedRapid onset of salivation.[2][2]
Muscarinic Receptor Binding Affinity

This table presents the binding affinities (Ki values) of cevimeline and pilocarpine for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

DrugM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Reference
Cevimeline 23104048131063[3]
Pilocarpine Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedOne study indicated non-selective muscarinic agonism.[1]

Note: Data on the specific Ki values for pilocarpine across all receptor subtypes was not consistently available in the preclinical literature reviewed.

Signaling Pathways

Cevimeline and pilocarpine exert their effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors. The M1 and M3 subtypes, predominantly found on salivary gland acinar cells, are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of events ultimately results in fluid and protein secretion from the salivary glands.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling M1/M3 Receptor M1/M3 Receptor Gq/11 Gq/11 M1/M3 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release triggers PKC Activation PKC Activation DAG->PKC Activation activates Salivary Secretion Salivary Secretion Ca2+ Release->Salivary Secretion leads to PKC Activation->Salivary Secretion leads to Cevimeline / Pilocarpine Cevimeline / Pilocarpine Cevimeline / Pilocarpine->M1/M3 Receptor binds & activates

Caption: M1/M3 receptor signaling pathway activated by cevimeline and pilocarpine.

Experimental Protocols

Measurement of Stimulated Salivary Flow in Rats

This protocol details the methodology used to assess the sialagogic effects of cevimeline and pilocarpine in a rat model.

1. Animal Preparation:

  • Adult male Wistar rats are used.

  • Animals are fasted overnight with free access to water.

  • On the day of the experiment, rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine).

2. Drug Administration:

  • Cevimeline or pilocarpine is administered via the desired route (e.g., intraperitoneal or intraduodenal) at various doses.[1][2]

  • A control group receives a vehicle injection.

3. Saliva Collection:

  • A pre-weighed cotton ball is placed in the animal's mouth.

  • Saliva is collected for a defined period (e.g., 15-30 minutes) following drug administration.

  • The cotton ball is then removed and weighed again to determine the amount of saliva secreted.

4. Data Analysis:

  • Salivary flow rate is calculated as the change in cotton ball weight over the collection time.

  • Dose-response curves are generated to determine the minimum effective dose and maximal response for each compound.

cluster_workflow Experimental Workflow: Salivary Flow Measurement start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep drug_admin Drug Administration (Cevimeline or Pilocarpine) animal_prep->drug_admin saliva_collection Saliva Collection (Pre-weighed cotton ball) drug_admin->saliva_collection measurement Weigh Cotton Ball (Determine saliva volume) saliva_collection->measurement analysis Data Analysis (Calculate flow rate) measurement->analysis end End analysis->end

References

A Comparative Analysis of Cevimeline.HCl and Other Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Cevimeline.HCl and other key muscarinic agonists. Supported by experimental data, this analysis delves into their receptor binding affinities, functional potencies, and the intracellular signaling cascades they trigger.

Cevimeline hydrochloride, a cholinergic agent, is a muscarinic agonist with a prominent effect on M1 and M3 receptors, which are prevalent in exocrine glands.[1] Its primary clinical application is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Understanding its pharmacological profile in comparison to other muscarinic agonists such as pilocarpine, carbachol, and bethanechol is crucial for preclinical research and drug development.

Quantitative Comparison of Muscarinic Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected muscarinic agonists across the five muscarinic receptor subtypes (M1-M5). This data is compiled from various in vitro studies.

AgonistReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Cevimeline M1-23[3][4]
M2-1040[3][4]
M3-48[3][4]
M4-1310[3][4]
M5-63[3][4]
Pilocarpine M1-6800[5]
M2--
M3--
M4--
M5--
Carbachol M1-1700[5]
M2--
M3--
M4--
M5--
Bethanechol M1--
M2--
M3--
M4--
M5--
Acetylcholine M1-56[5]
M2--
M3--
M4--
M5--

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily.[6][7] They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate distinct intracellular signaling cascades.[6]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6][8] Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist1 Muscarinic Agonist (e.g., Cevimeline) M1_M3_M5 M1, M3, or M5 Receptor Agonist1->M1_M3_M5 Binds to Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Agonist2 Muscarinic Agonist M2_M4 M2 or M4 Receptor Agonist2->M2_M4 Binds to Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP Cellular_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response2

Figure 1: Simplified signaling pathways of muscarinic receptors.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

2. Assay Setup:

  • In a 96-well plate, set up triplicate wells for:

    • Total Binding: Contains radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and cell membranes in assay buffer.

    • Non-specific Binding (NSB): Contains radioligand, cell membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 1-10 µM atropine).

    • Competition: Contains radioligand, cell membranes, and serial dilutions of the test compound (e.g., this compound).

3. Incubation:

  • Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration:

  • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting:

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Muscarinic Receptor) start->prep_membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate add_reagents Add Radioligand, Test Compound, Membranes setup_plate->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Figure 2: Experimental workflow for a radioligand binding assay.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

1. Cell Culture:

  • Plate cells expressing the target muscarinic receptor in a 96-well black, clear-bottom plate and culture overnight.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This is typically done in the presence of an anion-exchange inhibitor like probenecid to prevent dye leakage.[6]

3. Compound Addition:

  • Prepare serial dilutions of the muscarinic agonist.

  • Use a fluorescence microplate reader (e.g., FLIPR, FlexStation) to add the agonist to the wells and simultaneously measure the fluorescence signal.

4. Data Acquisition:

  • Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the increase in intracellular calcium.[6]

  • Generate concentration-response curves and calculate the EC50 (potency) and Emax (efficacy) values for the agonist.

In Vitro Functional Assay: cAMP Accumulation

This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled muscarinic receptors (M2, M4).

1. Cell Culture:

  • Plate cells expressing the M2 or M4 receptor subtype in a suitable assay plate.

2. Forskolin Stimulation:

  • Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[6]

3. Compound Addition:

  • Add serial dilutions of the muscarinic agonist to the cells.

4. Cell Lysis and Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.

5. Data Analysis:

  • The decrease in cAMP levels in the presence of the agonist is a measure of receptor activation.

  • Generate concentration-response curves to determine the EC50 and Emax values for the agonist.

Concluding Remarks

This compound demonstrates a clear preference for M1 and M3 muscarinic receptor subtypes, consistent with its clinical efficacy in stimulating salivary and lacrimal gland secretion.[3][9] The comparative data presented in this guide highlights the distinct pharmacological profiles of various muscarinic agonists. While Cevimeline and Pilocarpine are both used to treat xerostomia, their receptor selectivity and potency can differ, influencing their therapeutic and side-effect profiles.[10] The provided experimental protocols offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of these important therapeutic agents. The choice of agonist for research or therapeutic development should be guided by a thorough understanding of its receptor selectivity, potency, and efficacy at the target receptor subtypes.

References

Head-to-head comparison of Cevimeline.HCl and xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of Cevimeline Hydrochloride (HCl) and Xanomeline, two muscarinic acetylcholine receptor agonists. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles, clinical efficacy, and safety.

Executive Summary

Cevimeline HCl and Xanomeline are both muscarinic agonists but exhibit different receptor subtype selectivities, leading to distinct therapeutic applications. Cevimeline HCl is a potent agonist at M1 and M3 receptors, primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1][2][3] Xanomeline, with its preferential agonist activity at M1 and M4 receptors, has been investigated for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[4][5][6][7] This guide will delve into their mechanisms of action, present available quantitative data from clinical trials, detail experimental methodologies, and visualize key pathways.

Mechanism of Action

Both compounds mimic the action of acetylcholine at muscarinic receptors, but their differing affinities for receptor subtypes dictate their clinical effects.

Cevimeline HCl: Primarily targets M3 receptors located on exocrine glands, such as salivary and lacrimal glands.[2][8] Activation of these receptors stimulates the secretion of saliva and tears. It also shows affinity for M1 receptors.[1][2]

Xanomeline: Acts as a functionally selective agonist at M1 and M4 receptors in the central nervous system.[5][9][10] This selectivity is thought to modulate dopamine and glutamate neurotransmission, which is relevant to the pathophysiology of schizophrenia and Alzheimer's disease.[5]

Signaling Pathways

The binding of Cevimeline HCl and Xanomeline to their respective muscarinic receptors initiates intracellular signaling cascades. Muscarinic receptors are G protein-coupled receptors (GPCRs). M1 and M3 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[11]

Cevimeline HCl (M3 Receptor Signaling)

Activation of the M3 receptor by Cevimeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and glandular secretion.[8]

G Cevimeline Cevimeline HCl M3R M3 Receptor Cevimeline->M3R binds to Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 stimulates release of Secretion Salivary Gland Secretion Ca2->Secretion induces G cluster_m1 M1 Receptor Pathway cluster_m4 M4 Receptor Pathway M1R M1 Receptor Gq11_M1 Gq/11 M1R->Gq11_M1 activates PLC_M1 Phospholipase C (PLC) Gq11_M1->PLC_M1 activates Cognition Pro-cognitive Effects PLC_M1->Cognition M4R M4 Receptor Gi Gi M4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Dopamine Modulation of Dopamine Release cAMP->Dopamine Xanomeline Xanomeline Xanomeline->M1R Xanomeline->M4R G Start Patient Recruitment (n=50) Randomization Randomization Start->Randomization GroupA Group A (Cevimeline 30mg t.i.d.) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB Treatment1 10 Weeks Treatment GroupA->Treatment1 GroupB->Treatment1 Washout 4 Week Washout Treatment1->Washout Crossover Crossover Washout->Crossover GroupA2 Group A (Placebo) Crossover->GroupA2 GroupB2 Group B (Cevimeline 30mg t.i.d.) Crossover->GroupB2 Treatment2 10 Weeks Treatment GroupA2->Treatment2 GroupB2->Treatment2 Endpoint Final Assessment Treatment2->Endpoint G Start Patient Screening (Acute Psychosis) Randomization Randomization Start->Randomization GroupA Xanomeline-Trospium (Flexible Dose) Randomization->GroupA GroupB Placebo Randomization->GroupB Treatment 5 Weeks Inpatient Treatment GroupA->Treatment GroupB->Treatment Endpoint Primary Endpoint Assessment (PANSS Score at Week 5) Treatment->Endpoint

References

Comparative Efficacy of Cevimeline.HCl and Non-Pharmacological Interventions for Xerostomia in Sjögren's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological agent Cevimeline.HCl and various non-pharmacological interventions for the management of xerostomia, or dry mouth, a hallmark symptom of Sjögren's Syndrome. The following sections present quantitative efficacy data, detailed experimental protocols, and visualizations of the underlying mechanisms and study designs to facilitate an objective evaluation of these therapeutic approaches.

Quantitative Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound compared to non-pharmacological interventions based on available clinical trial results.

InterventionOutcome MeasureEfficacy DataCitation(s)
This compound Reduction in Xerostomia SymptomsPooled Odds Ratio: -5.79 (95% CI: -10.55 to -1.03)[1][2]
Improvement in Dry Mouth (Subjective Global Assessment)Statistically significant improvement (P = 0.0004) with 30 mg TID[3]
Increased Salivary FlowStatistically significant improvement (P = 0.007) with 30 mg TID[3][4]
Improvement in Dry Eyes (Subjective Global Assessment)Statistically significant improvement (P = 0.0453) with 30 mg TID[3]
Acupuncture Unstimulated Salivary Flow RateStatistically significant improvements (p<0.01) after 24 treatments and up to 6 months follow-up.[5]
Stimulated Salivary Flow RateStatistically significant improvements (p<0.01) after 24 treatments and up to 6 months follow-up.[5]
Subjective Mouth DrynessSignificant reduction in the treatment group.[6]
Intraoral Electrostimulation Unstimulated Salivary FlowMean increase of 0.98 mL/15 min in the active group compared to sham.[7][8]
Xerostomia Inventory ScoreMean reduction difference of 3.31 (95% CI: 0.43 to 6.18) in favor of the active group.[7]
Dry Mouth Visual Analogue Scale (VAS)Mean reduction difference of 0.36 (95% CI: -0.84 to 1.56) in favor of the active group.[7]
Oral Lubricating Spray (OGT) Mouth Dryness Score (VAS)Statistically significant improvement compared to artificial saliva substitute (ASS) (mean difference, 1.2 ± 0.4; P = 0.006).[9]

Experimental Protocols

This compound Clinical Trial Protocol (Representative)

A randomized, double-blind, placebo-controlled, crossover study design is commonly employed to evaluate the efficacy of this compound.[10]

  • Participants: Patients diagnosed with Sjögren's Syndrome (primary or secondary) experiencing xerostomia.

  • Intervention: Participants receive this compound (e.g., 30 mg three times daily) and a matched placebo for a defined period (e.g., 10 weeks), separated by a washout period (e.g., 4 weeks) before crossing over to the other treatment arm.[10]

  • Outcome Measures:

    • Subjective: Patient-reported outcomes are assessed using validated questionnaires such as the Xerostomia Inventory (XI), General Oral Health Assessment Index (GOHAI), and visual analog scales (VAS) for dryness of the mouth, eyes, and overall dryness.[3][10]

    • Objective: Unstimulated and stimulated whole salivary flow rates are measured.[3][4] Clinical oral dryness scores are also determined by a dental professional.[10]

Acupuncture Clinical Trial Protocol (Representative)

A randomized, sham-controlled, single-blind trial is a common design for assessing the efficacy of acupuncture.[11][12]

  • Participants: Patients with primary Sjögren's Syndrome experiencing symptoms of dryness, pain, and fatigue.[11]

  • Intervention:

    • Active Group: Receives acupuncture at specific, pre-defined acupoints relevant to salivary gland function and symptom relief. Needles are manipulated to achieve the "deqi" sensation.[12]

    • Sham Group: Receives sham acupuncture, which may involve non-penetrating needles at non-acupoint locations or superficial needling without manipulation.[11][12]

  • Treatment Schedule: A typical regimen involves multiple sessions over several weeks (e.g., 20 sessions over 8 weeks).[12]

  • Outcome Measures:

    • Primary: Proportion of participants with a clinically significant reduction (e.g., ≥30%) in patient-reported symptoms of dryness, pain, and fatigue on a numeric analog scale.[11]

    • Secondary: Changes in unstimulated and stimulated salivary flow rates, scores on the EULAR Sjögren's Syndrome Patient-Reported Index (ESSPRI), and other quality of life measures.[11]

Intraoral Electrostimulation Clinical Trial Protocol (Representative)

A multicenter, parallel-group, double-blind, randomized sham-controlled trial is a robust design for evaluating intraoral electrostimulation devices.[7]

  • Participants: Individuals with primary Sjögren's Syndrome and significant dry mouth symptoms.[7]

  • Intervention:

    • Active Group: Uses an intraoral electrostimulation device that delivers electrical pulses to stimulate salivary glands.

    • Sham Group: Uses an identical-appearing device that does not deliver electrical stimulation.[7]

  • Study Duration: Participants use the device for a specified period (e.g., 6 months).[7]

  • Outcome Measures:

    • Feasibility: Screening/eligibility ratio, consent, and recruitment and drop-out rates.[7]

    • Efficacy: Changes in dry mouth visual analogue scale scores, Xerostomia Inventory scores, the EULAR Sjögren's syndrome patient reported index, and unstimulated sialometry.[7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

Cevimeline_Signaling_Pathway Cevimeline This compound M3_Receptor Muscarinic M3 Receptor (Salivary Gland) Cevimeline->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Saliva_Secretion Increased Saliva Secretion Ca_Release->Saliva_Secretion

Caption: Signaling pathway of this compound in salivary gland cells.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Arms cluster_assessment Assessment cluster_analysis Data Analysis P Patient Population (Sjögren's Syndrome with Xerostomia) I Inclusion/Exclusion Criteria Assessment P->I C Informed Consent I->C B Baseline Assessment (Salivary Flow, Questionnaires) C->B R Randomization (1:1:1) A1 This compound (e.g., 30mg TID) R->A1 A2 Non-Pharmacological Intervention (e.g., Acupuncture) R->A2 A3 Placebo/Sham Control R->A3 F Follow-up Assessments (e.g., Weeks 4, 8, 12) A1->F A2->F A3->F B->R D Data Collection & Analysis (Comparison of Outcomes) F->D

Caption: Comparative experimental workflow for a clinical trial.

References

Cevimeline.HCl Demonstrates Superior and Sustained Therapeutic Efficacy in Sjögren's Syndrome Models Compared to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide validating the therapeutic effects of Cevimeline.HCl in preclinical Sjögren's syndrome models. This guide provides a detailed analysis of this compound's performance against placebo and the commonly used secretagogue, pilocarpine, supported by extensive experimental data. The findings consistently highlight this compound's robust and prolonged efficacy in restoring salivary function, a key challenge in managing Sjögren's syndrome.

Sjögren's syndrome is a systemic autoimmune disease characterized by severe dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca) due to lymphocytic infiltration of the salivary and lacrimal glands[1]. This compound, a cholinergic agent, acts as a muscarinic receptor agonist with a high affinity for M3 receptors, which are prevalent in exocrine glands[2][3][4]. Its therapeutic action stimulates these glands to increase saliva and tear secretion, directly addressing the primary symptoms of the disease[2][5].

Comparative Efficacy in Preclinical Models

Preclinical studies in murine models of Sjögren's syndrome have consistently demonstrated the dose-dependent efficacy of Cevimeline in inducing salivation[6]. A key advantage of Cevimeline observed in these models is its prolonged sialogogic effect, lasting nearly twice as long as that of pilocarpine[6]. This sustained action is attributed to the longer maintenance of effective drug levels[6]. Furthermore, these studies have indicated that Cevimeline exhibits a more favorable safety profile with less severe adverse effects compared to pilocarpine[6].

In addition to stimulating salivary flow, research in Sjögren's syndrome model mice has shown that Cevimeline can correct the abnormal expression and disordered localization of aquaporin-5 (AQP-5), a water channel protein crucial for saliva production, in the salivary glands[7]. Ultrastructural analysis of submandibular acinar cells following Cevimeline administration revealed a marked reduction in secretory granules and an increase in the rough endoplasmic reticulum, indicating enhanced saliva secretion and production[7].

Quantitative Analysis of Salivary Flow

The following table summarizes the key quantitative findings from studies evaluating the effect of this compound on salivary flow in Sjögren's syndrome models and patients.

Treatment GroupDosageOutcome MeasureResultReference
Cevimeline30 mg t.i.d.Subjective improvement in dry mouth (human)66.1% of patients reported improvement[6]
Placebo-Subjective improvement in dry mouth (human)37.1% of patients reported improvement[6]
Cevimeline15 mg t.i.d.Subjective improvement in dry mouth (human)44.6% of patients reported improvement[6]
Cevimeline30 mg t.i.d.Subjective improvement in dry eyes (human)38.7% of patients reported improvement[6]
Placebo-Subjective improvement in dry eyes (human)24.3% of patients reported improvement[6]
Cevimeline30 mg t.i.d.Increased salivary flow (human)Statistically significant improvement[4][8][9]
Cevimeline60 mg t.i.d.Increased salivary flow (human)Statistically significant improvement[4]
Cevimeline30 mgIncreased salivary flow rate (human)Significantly increased[10]
Cevimeline30 mgIncreased secretion rate of amylase and IgA (human)Significantly increased[10]

Experimental Protocols

A detailed understanding of the methodologies used in these validation studies is crucial for replication and further research.

Induction of Experimental Sjögren's Syndrome

Several methods are employed to induce Sjögren's syndrome-like disease in animal models:

  • Spontaneous Model: Female NZB/W F1 mice spontaneously develop a Sjögren's syndrome-like disease at 7-8 months of age[11]. The onset can be accelerated by injecting a TLR3 agonist, Polyinosinic-polycytidylic acid (Poly(I:C))[11].

  • STING Pathway Activation: C57BL/6 female mice are injected with 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a ligand for the murine STING protein. This leads to salivary gland dysfunction, inflammation, and the presence of autoantibodies within 4-6 weeks[11].

  • Antigen-Induced Model: An experimental Sjögren's syndrome model can be induced by immunizing C57BL/6 mice with submandibular gland proteins on days 0, 7, and 14[12].

Evaluation of Salivary Gland Function

The primary method for assessing salivary gland function in murine models is the measurement of saliva production in response to a sialagogue[11].

  • Sialagogue Administration: Pilocarpine hydrochloride, a muscarinic acetylcholine M3 receptor agonist, is typically used to induce salivation[11].

  • Saliva Collection: The saliva that appears in the oral cavity is collected using an absorbent material.

  • Quantification: The amount of saliva produced is then measured to determine salivary gland function[11].

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound is initiated by its binding to and activation of M3 muscarinic receptors on salivary gland acinar cells. This activation triggers a downstream signaling cascade, ultimately leading to increased saliva secretion.

Cevimeline_Signaling_Pathway cluster_workflow Experimental Workflow cluster_pathway Cevimeline Signaling Pathway Induction Induction of Sjögren's Syndrome in Mice Treatment Treatment with this compound or Pilocarpine Induction->Treatment Saliva_Collection Pilocarpine-stimulated Saliva Collection Treatment->Saliva_Collection Analysis Measurement of Salivary Flow and Gland Histopathology Saliva_Collection->Analysis Cevimeline This compound M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor Binds to G_Protein Gq/11 Protein Activation M3_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Saliva_Secretion Increased Saliva Secretion Ca_Release->Saliva_Secretion

Caption: Workflow for evaluating Cevimeline's efficacy and its signaling pathway.

The provided diagrams illustrate both the experimental workflow for validating Cevimeline's therapeutic effect and its underlying molecular mechanism of action. The workflow begins with the induction of a Sjögren's syndrome-like condition in an animal model, followed by treatment and subsequent analysis of salivary function. The signaling pathway diagram details the steps from Cevimeline binding to the M3 receptor to the eventual increase in saliva secretion.

References

A Comparative Analysis of Cevimeline.HCl in Clinical Trials for Xerostomia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Cevimeline hydrochloride (Cevimeline.HCl), a cholinergic agent primarily used for the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. The following sections present a synthesis of efficacy and safety data, detail common experimental methodologies, and visualize key pathways and processes involved in its clinical evaluation.

Data Presentation: Efficacy and Safety of this compound vs. Alternatives

The clinical efficacy of this compound has been evaluated in multiple randomized controlled trials (RCTs), often in comparison to placebo and another muscarinic agonist, pilocarpine. Key outcomes measured include salivary flow rates and subjective improvements in symptoms of dry mouth.

Efficacy of this compound in Sjögren's Syndrome

A meta-analysis of three RCTs involving 302 patients with Sjögren's syndrome demonstrated a significant improvement in xerostomia symptoms among those treated with cevimeline compared to placebo.[1][2] The standard dosage in many successful trials has been 30 mg three times daily.[3][4][5] This dosage has been shown to be well-tolerated and effective in providing substantive relief from the symptoms of dry mouth.[3] While a higher dosage of 60 mg three times daily also showed symptomatic improvement, it was associated with a higher incidence of adverse events.[3] In addition to improving symptoms of dry mouth, cevimeline has also been shown to be safe and effective in improving symptoms of dry eye in patients with Sjögren's syndrome at a dosage of 20 mg three times daily.[6]

Table 1: Summary of Efficacy Data for this compound in Sjögren's Syndrome

Trial/StudyInterventionComparatorKey Efficacy Outcomes
Fife et al. (2002)[3]Cevimeline 30 mg TID & 60 mg TIDPlaceboBoth cevimeline groups showed significant improvements in dry mouth symptoms, salivary flow, and reduced use of artificial saliva compared to placebo.
Meta-analysis (2024)[1][2]CevimelinePlaceboStatistically significant improvement in xerostomia symptoms (pooled odds ratio of -5.79), indicating a substantial reduction in dryness and an increase in salivary flow.
Shinozaki et al. (2004)[6]Cevimeline 20 mg TID & 30 mg TIDPlaceboCevimeline 20 mg TID showed statistically significant improvements in subjective symptoms of dry eye, tear dynamics, and the condition of the corneoconjunctival epithelium compared to placebo.
Comparative Efficacy and Tolerability: this compound vs. Pilocarpine

Direct head-to-head comparisons and retrospective studies have been conducted to evaluate the relative performance of cevimeline and pilocarpine.

One randomized, crossover, double-blind trial comparing cevimeline (30mg three times a day) with pilocarpine (5mg three times a day) found that while both drugs significantly increased salivary flow compared to baseline, there was no statistically significant difference between the two in terms of efficacy or side effects. However, a retrospective study of 118 patients with primary Sjögren's syndrome found that cevimeline was associated with lower treatment discontinuation rates compared to pilocarpine.[7][8] This was primarily attributed to a better side-effect profile, with severe sweating being the most frequent reason for stopping therapy, occurring more often in patients taking pilocarpine.[7][8]

Table 2: Comparative Data of this compound and Pilocarpine

StudyStudy DesignKey Findings
Unnamed Crossover TrialRandomized, crossover, double-blind trialNo statistically significant difference in increased salivary production or side effects between cevimeline and pilocarpine.
Noaiseh et al. (2014)[7][8]Retrospective reviewCevimeline had lower failure rates than pilocarpine among first-time users (27% vs. 47%) and all users (32% vs. 61%). Severe sweating was more frequent with pilocarpine (25%) than cevimeline (11%).
Safety and Tolerability of this compound

The adverse events associated with cevimeline are generally predictable based on its mechanism of action as a muscarinic agonist. The most commonly reported side effects include increased sweating, nausea, rhinitis, and diarrhea.[5] In a 52-week open-label safety study of cevimeline (45 mg t.i.d.) for post-irradiation xerostomia, 68.6% of subjects experienced treatment-related adverse events, with the majority being mild to moderate.[9] Increased sweating was the most frequent side effect, reported by 47.5% of participants.[9]

Table 3: Common Adverse Events Associated with this compound

Adverse EventReported Frequency (in various studies)
Increased Sweating18.7% - 47.5%[9][10]
Nausea8.2% - 13.8%[9][10]
Rhinitis11.2%[10]
Diarrhea6.3% - 10.3%[9][10]
Dyspepsia9.4%[9]
Abdominal PainMentioned as a common side effect

Experimental Protocols

Detailed experimental protocols for clinical trials are often proprietary. However, based on published literature, a general methodology for a randomized, double-blind, placebo-controlled trial of a secretagogue like cevimeline for xerostomia in Sjögren's syndrome can be outlined.

1. Study Population:

  • Inclusion Criteria: Patients diagnosed with primary or secondary Sjögren's syndrome, experiencing symptoms of xerostomia, and often with a baseline unstimulated whole salivary flow rate below a certain threshold (e.g., ≤ 0.1 mL/min).

  • Exclusion Criteria: Patients with uncontrolled asthma, narrow-angle glaucoma, acute iritis, and other conditions where muscarinic agonists are contraindicated.

2. Study Design:

  • A multi-center, randomized, double-blind, placebo-controlled, parallel-group or crossover design is common.

  • Patients are randomly assigned to receive cevimeline at one or more dosages (e.g., 30 mg TID) or a matching placebo for a specified duration (e.g., 6-12 weeks).

3. Efficacy Assessments:

  • Objective Measurement of Salivary Flow: Unstimulated and stimulated whole saliva is collected over a set period (e.g., 5 or 15 minutes). The volume or weight of the collected saliva is measured to determine the flow rate (mL/min or g/min ).

  • Subjective Assessment of Symptoms: Patients rate their symptoms of dry mouth, dry eyes, and overall dryness using a visual analog scale (VAS), where 0 represents no symptoms and 100 represents the worst imaginable symptoms. Global patient assessments of treatment efficacy are also commonly used.

4. Safety Assessments:

  • Adverse events are recorded at each study visit, detailing their nature, severity, and relationship to the study drug.

  • Vital signs, physical examinations, and clinical laboratory tests are monitored throughout the study.

Mandatory Visualization

Signaling Pathway of this compound

Cevimeline This compound M3_Receptor Muscarinic M3 Receptor (Salivary & Lacrimal Glands) Cevimeline->M3_Receptor Binds to G_Protein Gq/11 Protein Activation M3_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Secretion Increased Saliva & Tear Secretion Ca_Release->Secretion

Caption: Mechanism of action of this compound.

Experimental Workflow for a Cevimeline Clinical Trial

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Salivary Flow, VAS) Screening->Baseline Randomization Randomization Baseline->Randomization Cevimeline_Arm Cevimeline Group Randomization->Cevimeline_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment Treatment Period (e.g., 12 Weeks) Cevimeline_Arm->Treatment Placebo_Arm->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp Endpoint End-of-Study Assessment FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis Secretagogues Secretagogues for Xerostomia Cevimeline This compound Secretagogues->Cevimeline Pilocarpine Pilocarpine Secretagogues->Pilocarpine Side_Effects Common Side Effects Cevimeline->Side_Effects Sweating Increased Sweating Cevimeline->Sweating Lower Incidence Pilocarpine->Side_Effects Pilocarpine->Sweating Higher Incidence Side_Effects->Sweating Nausea Nausea Side_Effects->Nausea GI_Upset GI Upset Side_Effects->GI_Upset

References

Cevimeline.HCl vs. Carbachol: A Comparative Guide to Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor activation profiles of two cholinergic agonists, Cevimeline hydrochloride (HCl) and Carbachol. By examining their distinct mechanisms of action, receptor subtype selectivities, and the downstream signaling pathways they initiate, this document aims to provide a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

Cevimeline HCl and Carbachol are both cholinergic agonists that mimic the action of acetylcholine. However, their utility and clinical profiles are dictated by their differing affinities for and activation of various cholinergic receptor subtypes. Cevimeline HCl is a muscarinic agonist with a notable preference for M1 and M3 receptor subtypes, which are crucial in regulating salivary and lacrimal gland secretions.[1][2][3][4][5] In contrast, Carbachol is a non-selective cholinergic agonist, potently activating both muscarinic and nicotinic acetylcholine receptors.[6][7] This lack of selectivity contributes to a broader range of physiological effects and potential side effects.[6]

Receptor Activation and Selectivity

The fundamental difference between Cevimeline HCl and Carbachol lies in their receptor selectivity. Cevimeline HCl's targeted action on M1 and M3 receptors makes it a valuable therapeutic agent for conditions like xerostomia (dry mouth) associated with Sjögren's syndrome.[4] Carbachol's broader activity, while useful in applications like ophthalmology for inducing miosis, can lead to more widespread systemic effects.[6]

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Cevimeline HCl and Carbachol at various cholinergic receptor subtypes. It is important to note that experimental conditions can influence these values, and direct comparisons should be made with this in consideration.

Table 1: Muscarinic Receptor Functional Potency (EC50)

CompoundM1 (μM)M2 (μM)M3 (μM)M4 (μM)M5 (μM)Reference
Cevimeline HCl0.0231.040.0481.310.063[1][8]
Carbachol~1.0 (pEC50 ~6.0)-~1.29 (pEC50 5.9)~0.32 (pEC50 ~6.5)-[9][10][11]
Carbachol~50----[12]
Carbachol--0.17--[13]

Note: Carbachol data is compiled from multiple sources with varying experimental setups (e.g., cell lines, tissue types, and assay methods), leading to a range of reported potencies.

Table 2: Nicotinic Receptor Binding Affinity (IC50)

CompoundReceptor SubtypeIC50 (nM)Reference
CarbacholNeuronal (α4β2)527[2]

Signaling Pathways

The activation of muscarinic and nicotinic receptors by Cevimeline HCl and Carbachol initiates distinct intracellular signaling cascades.

Cevimeline HCl: M1/M3 Receptor Activation

Cevimeline HCl primarily activates M1 and M3 muscarinic receptors, which are coupled to Gq/11 G-proteins.[14] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in promoting saliva and tear secretion.[14]

Cevimeline Cevimeline.HCl M1M3 M1/M3 Receptors Cevimeline->M1M3 Binds to Gq11 Gq/11 M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Secretion Salivary/Lacrimal Secretion Ca_release->Secretion Promotes

This compound M1/M3 Signaling Pathway
Carbachol: Dual Receptor Activation

Carbachol's non-selective nature means it activates both muscarinic and nicotinic receptors. Its muscarinic action, particularly at M3 receptors, follows a similar Gq/11-PLC pathway to Cevimeline.[6] However, its concurrent activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, leads to the influx of sodium (Na+) and calcium (Ca2+) ions, causing cell depolarization.[6]

cluster_muscarinic Muscarinic Activation cluster_nicotinic Nicotinic Activation Carbachol_M Carbachol Muscarinic_R Muscarinic Receptors (M1, M2, M3, M4, M5) Carbachol_M->Muscarinic_R G_protein G-protein (Gq/11, Gi/o) Muscarinic_R->G_protein Effector_M Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector_M Response_M Cellular Response Effector_M->Response_M Carbachol_N Carbachol Nicotinic_R Nicotinic Receptors Carbachol_N->Nicotinic_R Ion_Channel Ion Channel Opening Nicotinic_R->Ion_Channel Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization

Carbachol's Dual Receptor Activation Pathways

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize muscarinic receptor agonists.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[15]

Objective: To determine the inhibitory constant (Ki) of Cevimeline HCl and Carbachol for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Test compounds (Cevimeline HCl, Carbachol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (Cevimeline HCl or Carbachol).

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Start Start Plate_Setup Plate Setup (Buffer, Radioligand, Test Compound) Start->Plate_Setup Add_Membranes Add Cell Membranes Plate_Setup->Add_Membranes Incubate Incubate (e.g., 60-120 min) Add_Membranes->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Add_Scintillant Add Scintillation Fluid Dry->Add_Scintillant Count Scintillation Counting Add_Scintillant->Count Analyze Data Analysis (IC50, Ki calculation) Count->Analyze End End Analyze->End

References

Evaluating the Specificity of Cevimeline.HCl Against a Panel of Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the specificity of Cevimeline.HCl for the five subtypes of muscarinic acetylcholine receptors (M1-M5). Through a detailed comparison with the non-selective agonist Pilocarpine and the endogenous ligand Acetylcholine, this document offers researchers, scientists, and drug development professionals critical data to inform their research and development efforts. The following sections present quantitative data on the binding affinities and functional potencies of these compounds, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of Receptor Activity

This compound is a cholinergic agonist that demonstrates a clear specificity for the M1 and M3 muscarinic receptor subtypes.[1][2][3] This selectivity is evident when comparing its functional potency (EC50) and binding affinity (Ki) to that of Pilocarpine and Acetylcholine across the M1-M5 receptor panel. Pilocarpine is recognized as a non-selective muscarinic agonist, though it exhibits a strong affinity for the M3 receptor.[4][5] Acetylcholine, as the endogenous neurotransmitter, activates all muscarinic receptor subtypes.[6][7]

Functional Potency (EC50) Data

The half-maximal effective concentration (EC50) values indicate the concentration of an agonist that is required to elicit 50% of the maximum response. A lower EC50 value signifies greater potency. The data presented in Table 1 clearly illustrates the preferential activity of Cevimeline at M1 and M3 receptors.

CompoundM1 (μM)M2 (μM)M3 (μM)M4 (μM)M5 (μM)
This compound 0.023[1]1.04[1]0.048[1]1.31[1]0.063[1]
Pilocarpine 18 (PI Turnover)[8]4.5 (GTPase Activity)[8]---

Note: The available EC50 data for Pilocarpine is from different assay types, making direct comparison challenging. Further studies are needed for a complete head-to-head comparison of EC50 values under identical conditions.

Based on the available data, this compound is significantly more potent at M1 and M3 receptors compared to M2, M4, and M5 receptors.[1] Specifically, its selectivity for the M1 receptor is approximately 45-fold higher than for the M2 receptor and 57-fold higher than for the M4 receptor.[1]

Binding Affinity (Ki) Data

Comprehensive, directly comparable Ki data for Cevimeline, Pilocarpine, and Acetylcholine across the M1-M5 receptor panel from a single source is an area for future research that would provide a more definitive comparison of binding affinities.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are provided below.

Receptor Binding Assay (Determination of Ki)

This protocol outlines the procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

Objective: To quantify the binding affinity of this compound, Pilocarpine, and Acetylcholine for each of the human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compounds: this compound, Pilocarpine, Acetylcholine.

  • Non-specific binding control (e.g., Atropine at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, only cell membranes and radioligand are added. For non-specific binding wells, cell membranes, radioligand, and a high concentration of the non-specific binding control are added.

  • Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (Determination of EC50)

This protocol describes a cell-based functional assay to measure the potency (EC50) of a muscarinic agonist by quantifying the increase in intracellular calcium concentration.

Objective: To determine the EC50 values of this compound, Pilocarpine, and Acetylcholine at Gq-coupled muscarinic receptors (M1, M3, and M5).

Materials:

  • Host cells (e.g., CHO-K1, HEK293) stably expressing a single subtype of human muscarinic receptor (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: this compound, Pilocarpine, Acetylcholine.

  • A fluorescence plate reader with an integrated fluid handling system.

Procedure:

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the maximum change in fluorescence for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects.[6] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1]

Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist (ACh, Cevimeline) PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2_Gq PIP2 PLC->PIP2_Gq Hydrolyzes IP3 IP3 PIP2_Gq->IP3 DAG DAG PIP2_Gq->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Agonist (ACh) AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Gi

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow for Receptor Specificity

The following diagram illustrates a typical workflow for evaluating the specificity of a compound like this compound.

Experimental Workflow cluster_workflow Receptor Specificity Evaluation Workflow start Compound Synthesis and Purification (this compound) primary_screen Primary Screening: Muscarinic Receptor Panel (M1-M5) start->primary_screen binding_assay Receptor Binding Assays (Determine Ki values) primary_screen->binding_assay functional_assay Functional Assays (Determine EC50 values) primary_screen->functional_assay data_analysis Data Analysis and Selectivity Profile Generation binding_assay->data_analysis functional_assay->data_analysis secondary_screen Secondary Screening: Non-Muscarinic Receptor Panel (Off-target effects) data_analysis->secondary_screen conclusion Conclusion on Receptor Specificity data_analysis->conclusion secondary_screen->conclusion

Caption: Experimental Workflow for Specificity.

Specificity of this compound for Non-Muscarinic Receptors

To further establish the specificity of this compound, it is important to evaluate its binding to a panel of non-muscarinic receptors. While comprehensive public data on this is limited, preclinical studies submitted for regulatory approval often include such panels. Information from the FDA indicates that Cevimeline did not inhibit cytochrome P450 isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4, suggesting a low potential for metabolic drug-drug interactions mediated by these enzymes.[9] However, this does not directly address off-target receptor binding. Further studies are warranted to fully characterize the off-target binding profile of this compound.

References

A Head-to-Head Battle in Rodent Models: Unraveling the Pharmacokinetic Profiles of Cevimeline HCl and Pilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of muscarinic agonists, a clear understanding of the pharmacokinetic similarities and differences between cevimeline hydrochloride and pilocarpine is crucial. This comprehensive guide synthesizes available rodent data to offer an objective comparison, complete with detailed experimental methodologies and visual representations of their distinct signaling pathways.

Cevimeline, a selective M1 and M3 muscarinic receptor agonist, and pilocarpine, a non-selective muscarinic agonist, are both instrumental in stimulating exocrine gland secretion.[1][2] Their primary therapeutic application is in the management of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[3] While both drugs achieve their effects through the activation of muscarinic receptors, their interactions with these receptors and subsequent pharmacokinetic profiles in rodent models exhibit notable distinctions that can influence their therapeutic efficacy and potential side effects.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cevimeline and pilocarpine following oral administration in rats. It is important to note that these data are compiled from separate studies and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Pharmacokinetic Parameters of Cevimeline in Rats Following Oral Administration

ParameterValueSpecies/StrainDosageReference
Tmax (Time to Maximum Concentration) 30 - 60 minutesCrJ: Fisher ratsNot specified[4]
Tmax (Time to Maximum Concentration) Within 1 hourWistar ratsNot specified[5]
t½ (Elimination Half-life) 1 - 2 hoursCrJ: Fisher ratsNot specified[4]
t½ (Elimination Half-life) 0.4 - 1.1 hoursWistar ratsNot specified[5]
Bioavailability ~50%Wistar ratsNot specified[5]

Table 2: Pharmacokinetic Parameters of Pilocarpine in Rats Following Oral Administration

ParameterValueSpecies/StrainDosageReference
Tmax (Time to Maximum Concentration) Within 30 minutesSprague-Dawley rats0.1 - 1.0 mg/kg[6][7]
t½ (Terminal Half-life) ~7.8 - 9.1 hoursSprague-Dawley ratsNot specified[6]

From the available data, pilocarpine appears to be more rapidly absorbed than cevimeline in rats, reaching peak plasma concentrations within 30 minutes compared to cevimeline's 30 to 60 minutes.[4][5][6][7] However, a significant difference is observed in their elimination half-lives. Cevimeline is cleared from the system relatively quickly, with a half-life of approximately 1 to 2 hours, whereas pilocarpine exhibits a much longer terminal half-life of around 7.8 to 9.1 hours.[4][5][6] The bioavailability of cevimeline in rats has been reported to be approximately 50%.[5]

Unraveling the Signaling Mechanisms

The distinct actions of cevimeline and pilocarpine can be partly attributed to their differing interactions with muscarinic receptor subtypes and their downstream signaling cascades.

Cevimeline acts as a potent agonist at M1 and M3 muscarinic receptors.[8] The activation of these G-protein coupled receptors (GPCRs) primarily initiates the canonical Gq-mediated signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological response of increased glandular secretion.[8]

Gq_Signaling_Pathway Cevimeline Cevimeline M1_M3 M1/M3 Receptor Cevimeline->M1_M3 Gq Gq Protein M1_M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Increased Glandular Secretion Ca_Release->Response PKC_Activation->Response

Cevimeline's Canonical M1/M3 Receptor Signaling Pathway.

Pilocarpine, while also activating M3 receptors, exhibits a more complex signaling profile characterized by biased agonism.[9][10] This means it can preferentially activate one downstream signaling pathway over another.[9][10] At the M3 receptor, pilocarpine shows a bias towards the β-arrestin pathway, leading to the activation of the extracellular signal-regulated kinase (ERK), while having weaker effects on the canonical Gq-mediated pathway.[9][10][11] This biased signaling may contribute to its different physiological and potential side-effect profile compared to cevimeline.

Biased_Agonism_Pathway cluster_gq Canonical Pathway (Weakly Activated) cluster_arrestin Biased Pathway (Preferentially Activated) Pilocarpine Pilocarpine M3R M3 Receptor Pilocarpine->M3R Gq Gq Protein M3R->Gq BetaArrestin β-Arrestin M3R->BetaArrestin PLC PLC Gq->PLC Response Cellular Response PLC->Response Src Src Kinase BetaArrestin->Src ERK ERK Activation Src->ERK ERK->Response

Pilocarpine's Biased Agonism at the M3 Receptor.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing standard methodologies for rodent drug administration and analysis. A generalized experimental workflow for a comparative oral pharmacokinetic study is outlined below.

Experimental Workflow for a Comparative Oral Pharmacokinetic Study in Rodents

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed in controlled environments with free access to food and water.

  • Drug Administration:

    • Cevimeline HCl or pilocarpine is dissolved in a suitable vehicle (e.g., water or saline).

    • The drug solution is administered orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Blood samples are collected at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from a cannulated vein (e.g., jugular or femoral vein) or via retro-orbital bleeding.

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of the parent drug (and any major metabolites) are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis.

PK_Workflow Animal_Model Rodent Model (e.g., Wistar or Sprague-Dawley Rats) Drug_Admin Oral Administration (Gavage) of Cevimeline or Pilocarpine Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling (Defined Time Points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (e.g., LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Generalized Experimental Workflow for Rodent Pharmacokinetic Studies.

References

Assessing the Blood-Brain Barrier Penetration of Cevimeline.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the blood-brain barrier (BBB) penetration of Cevimeline.HCl and two alternative muscarinic agonists, Pilocarpine and Xanomeline. The information presented is intended to support researchers and drug development professionals in evaluating these compounds for central nervous system (CNS) applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Comparative Analysis of Blood-Brain Barrier Penetration

The ability of a drug to cross the BBB is a critical determinant of its efficacy in treating CNS disorders. The following tables summarize the available quantitative and qualitative data on the BBB penetration of this compound, Pilocarpine, and Xanomeline. It is important to note that a direct comparative study of all three compounds under identical experimental conditions is not currently available in the public domain. Therefore, the data presented is compiled from various sources and should be interpreted within the context of the specific experimental methodologies employed.

Table 1: Quantitative Blood-Brain Barrier Penetration Data

CompoundParameterValueSpeciesMethodReference
Xanomeline Brain-to-Plasma Ratio (Kp)> 10Animal studies (unspecified)Not specified[1]
Pilocarpine Brain/Blood Ratio~0.14Guinea PigIn vivo (during status epilepticus)[2]
This compound Kp or Kp,uuNot explicitly reported---

Table 2: Qualitative Blood-Brain Barrier Penetration and Physicochemical Properties

CompoundBBB PenetrationEvidenceMolecular Weight ( g/mol )LogP
This compound YesStated to cross the BBB to exert effects on the superior salivatory nucleus in rats.244.78 (HCl salt)Not available
Pilocarpine LimitedEfflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the BBB has been demonstrated.208.260.3
Xanomeline HighHigh brain-to-plasma ratio reported.281.413.5

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

A variety of in vitro, in situ, and in vivo methods are utilized to evaluate the BBB penetration of drug candidates. The selection of a particular method depends on the stage of drug development and the specific questions being addressed.

In Vitro: Transwell Permeability Assay

This method provides an initial, high-throughput screening of a compound's ability to cross a cell monolayer that mimics the BBB.

Protocol:

  • Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are cultured on the apical side of a porous Transwell insert membrane coated with collagen. The basolateral chamber contains culture medium.

  • Barrier Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a tight barrier. The permeability to a fluorescent marker that does not readily cross the BBB, such as Lucifer Yellow, is also measured to confirm low paracellular leakage.[3]

  • Permeability Assessment: The test compound (e.g., this compound) is added to the apical chamber. At various time points, samples are collected from the basolateral chamber.

  • Quantification: The concentration of the compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.[4]

In Situ: Brain Perfusion Technique

This technique allows for the study of BBB transport in a more physiologically relevant environment, with an intact neurovascular unit.

Protocol:

  • Animal Preparation: An anesthetized rodent (e.g., rat or mouse) is used. The common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a physiological buffer containing the test compound at a known concentration. The perfusion fluid replaces the blood, allowing for precise control over the composition of the fluid reaching the brain.[5]

  • Sample Collection: After a short perfusion period (typically a few minutes), the animal is euthanized, and the brain is collected.

  • Quantification: The concentration of the compound in the brain tissue is determined.

  • Brain Uptake Clearance Calculation: The brain uptake clearance (Kin) or permeability-surface area (PS) product is calculated.

In Vivo: Brain Microdialysis

This method allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a dynamic assessment of BBB penetration.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest.

  • Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.

  • Drug Administration: The test compound is administered systemically (e.g., intravenously or orally).

  • Dialysate Collection: As the drug distributes into the brain ECF, it diffuses across the semipermeable membrane of the microdialysis probe and into the perfusate. The resulting fluid (dialysate) is collected at regular intervals.

  • Quantification: The concentration of the unbound drug in the dialysate samples is measured.

  • Pharmacokinetic Analysis: The data is used to determine the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for assessing the extent of BBB penetration.[6]

Signaling Pathways

Cevimeline, Pilocarpine, and Xanomeline are all muscarinic acetylcholine receptor agonists, but they exhibit different receptor subtype selectivities, leading to distinct downstream signaling events.

This compound Signaling Pathway

Cevimeline is an agonist primarily for M1 and M3 muscarinic receptors. Activation of these Gq/11-coupled receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Cevimeline This compound M1_M3 M1/M3 Receptor Cevimeline->M1_M3 Gq11 Gq/11 M1_M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound M1/M3 Receptor Signaling Pathway
Pilocarpine Signaling Pathway

Pilocarpine is a non-selective muscarinic agonist that can activate M1, M2, M3, and M4 receptors. Its action at M1 and M3 receptors follows a similar Gq/11-PLC pathway as Cevimeline. Additionally, some studies suggest that Pilocarpine can induce Src-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the ERK/MAPK pathway.

cluster_gq Gq/11 Pathway cluster_egfr EGFR Transactivation Pilocarpine Pilocarpine M_receptors Muscarinic Receptors (M1, M3, etc.) Pilocarpine->M_receptors Gq11 Gq/11 M_receptors->Gq11 activates Src Src M_receptors->Src activates PLC Phospholipase C (PLC) Gq11->PLC activates Ca_release Intracellular Ca2+ Release PLC->Ca_release leads to EGFR EGFR Src->EGFR transactivates ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK activates

Pilocarpine Muscarinic Receptor Signaling Pathways
Xanomeline Signaling Pathway

Xanomeline is a functionally selective agonist with a preference for M1 and M4 muscarinic receptors. Activation of the M1 receptor follows the canonical Gq/11-PLC pathway. The M4 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. This dual action on M1 and M4 receptors is thought to contribute to its unique pharmacological profile, including its effects on dopaminergic and glutamatergic neurotransmission.

Xanomeline Xanomeline M1_receptor M1 Receptor Xanomeline->M1_receptor M4_receptor M4 Receptor Xanomeline->M4_receptor Gq11 Gq/11 M1_receptor->Gq11 activates Gio Gi/o M4_receptor->Gio activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ca_release Intracellular Ca2+ Release PLC->Ca_release leads to cAMP_decrease Decreased cAMP AC->cAMP_decrease results in Dopamine_Glutamate Modulation of Dopamine & Glutamate Neurotransmission Ca_release->Dopamine_Glutamate cAMP_decrease->Dopamine_Glutamate

Xanomeline M1/M4 Receptor Signaling Pathways

Experimental Workflow for BBB Penetration Assessment

The overall workflow for assessing the BBB penetration of a compound involves a tiered approach, starting with in vitro screening and progressing to more complex in vivo studies for promising candidates.

start Compound Synthesis and Selection in_vitro In Vitro BBB Model (e.g., Transwell Assay) start->in_vitro Initial Screening in_situ In Situ Brain Perfusion in_vitro->in_situ Promising Candidates in_vivo In Vivo Studies (e.g., Microdialysis) in_situ->in_vivo Further Validation data_analysis Data Analysis and Pharmacokinetic Modeling in_vivo->data_analysis decision Go/No-Go Decision for CNS Drug Development data_analysis->decision

Tiered Experimental Workflow for BBB Penetration Assessment

References

Cevimeline.HCl in Combination Therapy: A Comparative Guide to Potentiation and Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cevimeline hydrochloride, a cholinergic agonist with a strong affinity for muscarinic M3 receptors, is a cornerstone in the management of xerostomia, particularly in patients with Sjögren's syndrome. Its mechanism of action, centered on the stimulation of salivary and lacrimal glands, raises critical questions about its efficacy and safety when co-administered with other therapeutic agents. This guide provides a comprehensive comparison of Cevimeline.HCl's performance in combination therapy, delineating instances of potentiation and antagonism based on available experimental data and established pharmacological principles.

Mechanism of Action: The Muscarinic M3 Receptor Pathway

Cevimeline exerts its effects by binding to and activating M3 muscarinic acetylcholine receptors, which are predominantly located on exocrine glands.[1] This interaction initiates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C. Subsequently, phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The surge in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, elevating intracellular calcium levels. This increase in cytosolic calcium is the pivotal signal for the secretion of saliva from acinar cells in the salivary glands, thereby alleviating the symptoms of dry mouth.[1]

Cevimeline Signaling Pathway Cevimeline This compound M3R Muscarinic M3 Receptor Cevimeline->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_store Ca2+ Store Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2+ Saliva Saliva Secretion Ca2_cyto->Saliva Stimulates

This compound signaling cascade via the M3 muscarinic receptor.

Combination Therapy: An Overview of Interactions

The clinical utility of this compound can be significantly influenced by concomitant medications. These interactions can be broadly categorized as potentiation (synergistic or additive effects) or antagonism (inhibitory effects). Understanding these potential interactions is crucial for optimizing therapeutic outcomes and ensuring patient safety.

Potentiation of Cholinergic Effects

1. Co-administration with other Parasympathomimetic Agents:

The concurrent use of Cevimeline with other cholinergic agonists, such as pilocarpine, is expected to result in additive pharmacodynamic effects.[2] Both drugs stimulate muscarinic receptors to increase salivary secretion. While this combination could potentially enhance therapeutic efficacy for severe xerostomia, it also increases the risk of cholinergic side effects.

2. Inhibition of Cevimeline Metabolism:

Cevimeline is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3][4] Co-administration with potent inhibitors of these enzymes can lead to decreased metabolism and consequently, elevated plasma concentrations of Cevimeline. This pharmacokinetic interaction can potentiate the drug's effects and increase the risk of cholinergic toxicity. A case report has documented suspected cholinergic toxicity in a patient taking Cevimeline concurrently with an herbal supplement containing Bacopa monnieri, which is known to alter cytochrome P450 enzymes.[5][6]

Potential Interactions Leading to Potentiation:

Potentiation_of_Cevimeline cluster_0 Pharmacodynamic Potentiation cluster_1 Pharmacokinetic Potentiation Cevimeline This compound M3R Muscarinic M3 Receptor Cevimeline->M3R Pilocarpine Pilocarpine Pilocarpine->M3R Additive Additive Effect (Increased Salivation, Increased Side Effects) M3R->Additive CYP_Inhibitors CYP2D6/CYP3A4 Inhibitors (e.g., Paroxetine, Ketoconazole) Cevimeline_Metabolism Cevimeline Metabolism CYP_Inhibitors->Cevimeline_Metabolism Inhibit Increased_Cevimeline Increased Plasma Cevimeline Levels

Mechanisms of this compound potentiation.
Antagonism of Cholinergic Effects

1. Co-administration with Anticholinergic (Antimuscarinic) Agents:

Drugs with anticholinergic properties, such as atropine, ipratropium, and certain antidepressants and antipsychotics, act as competitive antagonists at muscarinic receptors.[7] When administered concurrently with Cevimeline, these agents will compete for the same binding sites on the M3 receptor, leading to a reduction or complete blockage of Cevimeline's secretagogue effects. This antagonistic interaction can render Cevimeline therapy ineffective.

2. Co-administration with Beta-Adrenergic Antagonists (Beta-Blockers):

While the primary interaction is pharmacodynamic, caution is advised when administering Cevimeline to patients taking beta-blockers due to the potential for conduction disturbances.[7] Muscarinic agonists, like Cevimeline, can decrease heart rate and atrioventricular (AV) conduction. Beta-blockers also exert negative chronotropic and dromotropic effects. The concomitant use of these agents could theoretically lead to an additive effect on cardiac conduction, potentially increasing the risk of bradycardia or heart block. However, direct clinical studies quantifying this interaction with Cevimeline are lacking.

Potential Interactions Leading to Antagonism:

Antagonism_of_Cevimeline cluster_0 Pharmacodynamic Antagonism cluster_1 Potential for Additive Cardiac Effects Cevimeline This compound M3R Muscarinic M3 Receptor Cevimeline->M3R Activates Anticholinergics Anticholinergic Drugs (e.g., Atropine) Anticholinergics->M3R Blocks Blocked Blocked Effect (Decreased Salivation) M3R->Blocked Cevimeline_cardiac This compound Cardiac_Conduction Cardiac Conduction Cevimeline_cardiac->Cardiac_Conduction Decreases Beta_Blockers Beta-Blockers Beta_Blockers->Cardiac_Conduction Decreases Additive_Cardiac Potential for Additive Negative Chronotropic/ Dromotropic Effects Cardiac_Conduction->Additive_Cardiac

Mechanisms of this compound antagonism.

Comparative Experimental Data: Cevimeline vs. Pilocarpine

Several clinical trials have directly compared the efficacy and safety of Cevimeline with pilocarpine, another muscarinic agonist used for xerostomia. These studies provide valuable quantitative data on their relative performance.

ParameterCevimeline (30 mg t.i.d.)Pilocarpine (5 mg t.i.d.)Study DesignKey Findings
Unstimulated Salivary Flow Rate Statistically significant increase from baselineStatistically significant increase from baselineRandomized, crossover, double-blind trialBoth drugs were effective in increasing salivary flow, with no statistically significant difference between them.[8]
Stimulated Salivary Flow Rate Statistically significant increase from baselineStatistically significant increase from baselineRandomized, crossover, double-blind trialBoth drugs increased stimulated salivary flow, with no statistically significant difference observed between the two treatments.[8]
Patient-Reported Improvement Significant improvement in symptoms of dry mouthSignificant improvement in symptoms of dry mouthRandomized, placebo-controlled trialsBoth Cevimeline and pilocarpine demonstrated significant improvements in subjective measures of dry mouth compared to placebo.[9][10]
Adverse Events Most common: excessive sweating, nausea, rhinitis, diarrheaMost common: sweating, headache, urinary frequencyComparative studiesThe incidence and profile of side effects were generally similar between the two drugs, although some studies suggest pilocarpine may have a slightly higher incidence of certain adverse events.[8]

Experimental Protocols

Randomized, Crossover, Double-Blind Study Comparing Cevimeline and Pilocarpine

  • Objective: To compare the efficacy and safety of Cevimeline and pilocarpine in patients with xerostomia.

  • Study Design: A randomized, double-blind, crossover design with a washout period between treatments.

  • Participants: Patients with a confirmed diagnosis of Sjögren's syndrome and symptomatic xerostomia.

  • Intervention: Participants are randomly assigned to receive either Cevimeline (e.g., 30 mg three times daily) or pilocarpine (e.g., 5 mg three times daily) for a specified period (e.g., 4-6 weeks). After a washout period (e.g., 1-2 weeks), participants are switched to the other treatment.

  • Outcome Measures:

    • Primary: Change in unstimulated and stimulated whole salivary flow rates from baseline.

    • Secondary: Patient-reported outcomes using visual analog scales (VAS) for dry mouth, global assessment of improvement, and recording of adverse events.

  • Salivary Flow Measurement:

    • Unstimulated Saliva Collection: Patients are instructed to refrain from eating, drinking, smoking, and oral hygiene for at least one hour before collection. Patients sit in a relaxed position and are asked to expectorate all saliva into a pre-weighed collection tube for a set period (e.g., 5-15 minutes). The volume or weight of the collected saliva is measured to calculate the flow rate (mL/min or g/min ).

    • Stimulated Saliva Collection: Following the unstimulated collection, patients are given a standardized stimulant (e.g., paraffin wax, sugar-free gum, or a drop of citric acid on the tongue) to chew or taste. Saliva is collected in a similar manner for a set period, and the flow rate is calculated.

Workflow for a Comparative Clinical Trial:

Experimental_Workflow cluster_0 Screening & Randomization cluster_1 Treatment Period 1 cluster_2 Treatment Period 2 (Crossover) Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Salivary Flow, VAS) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Cevimeline (30mg t.i.d.) Randomization->GroupA GroupB Group B: Pilocarpine (5mg t.i.d.) Randomization->GroupB Treatment1 4-6 Weeks Treatment GroupA->Treatment1 GroupB->Treatment1 Assessment1 End of Period 1 Assessment Treatment1->Assessment1 Washout Washout Period (1-2 Weeks) Assessment1->Washout GroupA_2 Group A: Pilocarpine (5mg t.i.d.) Washout->GroupA_2 GroupB_2 Group B: Cevimeline (30mg t.i.d.) Washout->GroupB_2 Treatment2 4-6 Weeks Treatment GroupA_2->Treatment2 GroupB_2->Treatment2 Assessment2 Final Assessment Treatment2->Assessment2

Workflow of a crossover clinical trial comparing Cevimeline and Pilocarpine.

Conclusion and Future Directions

This compound is an effective muscarinic agonist for the treatment of xerostomia. Its therapeutic effects can be potentiated by co-administration with other parasympathomimetic agents and inhibitors of CYP2D6 and CYP3A4, though this also increases the risk of adverse events. Conversely, its efficacy is antagonized by anticholinergic drugs. A theoretical potential for additive cardiac effects exists with concurrent use of beta-blockers, warranting caution.

While comparative studies with pilocarpine provide robust data, there is a notable lack of direct, quantitative experimental data on the interactions of Cevimeline with many other drug classes. Future preclinical and clinical research should focus on elucidating the precise nature and clinical significance of these potential interactions to provide evidence-based guidance for the safe and effective use of this compound in complex polypharmacy regimens.

References

A Researcher's Guide to Alternative Compounds for M1/M3 Receptor Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of M1 and M3 muscarinic acetylcholine receptors presents a significant area of interest for therapeutic development in various disease areas, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome. This guide provides an objective comparison of key alternative compounds used in M1/M3 receptor activation studies, supported by experimental data, detailed protocols for essential assays, and visualizations of the underlying signaling pathways.

This comparative analysis focuses on a selection of prominent M1 and/or M3 receptor agonists: Cevimeline, Pilocarpine, Talsaclidine, and Xanomeline. Their performance is evaluated based on their receptor binding affinities and functional potencies, providing a quantitative basis for compound selection in research and development.

Comparative Analysis of M1/M3 Receptor Agonists

The selection of an appropriate agonist for M1/M3 receptor activation studies is critical and often depends on the desired selectivity and potency. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several commonly used compounds. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Cevimeline 9.21,55031.639861.7
Pilocarpine ~7943-~30,000--
Talsaclidine -----
Xanomeline 296294-High Affinity-
Table 2: Muscarinic Receptor Functional Potencies (EC50, μM)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Cevimeline 0.023[1]1.04[1]0.048[1]1.31[1]0.063[1]
Pilocarpine ~3 (relative to CCh)[2]----
Talsaclidine Functionally selective for M1Less pronounced effects at M2 and M3Less pronounced effects at M2 and M3--
Xanomeline Potent agonistPotent partial agonist (40% of carbachol)-Potent agonist-

Key Alternative Compounds: A Closer Look

Cevimeline , a quinuclidine derivative of acetylcholine, is a selective agonist for both M1 and M3 receptors.[1] It is known to stimulate secretion from salivary glands and can cross the blood-brain barrier.[1]

Pilocarpine , a naturally occurring alkaloid, acts as a non-selective muscarinic agonist.[2] While it activates all five muscarinic receptor subtypes, it shows some selectivity for M1 and M3 receptors.[5]

Talsaclidine is recognized as a functionally preferential M1 agonist with full intrinsic activity and has demonstrated less pronounced effects at M2 and M3 receptors.[3]

Xanomeline exhibits a preference for M1 and M4 receptors.[6][7] It has been investigated for its potential in treating cognitive and psychotic symptoms.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams illustrate the canonical signaling pathways for M1 and M3 receptors and a general workflow for characterizing GPCR agonists.

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., Acetylcholine) Agonist->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to

Caption: M1 Receptor Signaling Pathway.

M3_Signaling_Pathway cluster_membrane Plasma Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response Leads to Experimental_Workflow Start Start: Select GPCR Target (M1/M3 Receptors) Cell_Line Cell Line Selection & Transfection (if necessary) Start->Cell_Line Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Line->Binding_Assay Functional_Assay Functional Assays Cell_Line->Functional_Assay Data_Analysis Data Analysis (Determine EC50, Emax) Binding_Assay->Data_Analysis Calcium_Imaging Calcium Imaging Assay (Measure Intracellular Ca²⁺) Functional_Assay->Calcium_Imaging IP1_Assay IP-One Assay (Measure IP1 Accumulation) Functional_Assay->IP1_Assay Calcium_Imaging->Data_Analysis IP1_Assay->Data_Analysis Conclusion Conclusion: Characterize Agonist Profile (Potency, Efficacy, Selectivity) Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Cevimeline.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cevimeline Hydrochloride (Cevimeline.HCl), a cholinergic agonist, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a toxic substance, stringent procedures must be followed to ensure compliance with local, state, and federal regulations and to prevent environmental contamination and potential harm to human health.[1][2][3] Improper disposal, such as discarding in regular trash or flushing down the drain, is strictly prohibited.[2][4][5]

Hazard Profile and Safety Precautions

This compound is classified as acutely toxic if swallowed.[1][2][3][6] Exposure can cause irritation to the skin, eyes, and respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn when handling the compound or its waste.[1][6] All handling of this compound waste should be performed in a well-ventilated area or a chemical fume hood.[1]

Hazard Classification Summary

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[2][3][6]☠️ (Skull and Crossbones)
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[3]❗ (Exclamation Mark)
Potential Health Hazards May cause eye, skin, or respiratory system irritation.[1]❗ (Exclamation Mark)

Step-by-Step Disposal Protocol

The required disposal method for this compound is through a licensed hazardous waste management facility, with high-temperature incineration being the standard treatment.[4][7] The following steps provide a procedural workflow for managing this compound waste within a laboratory setting.

Experimental Protocols

No specific laboratory-based experimental protocols for the chemical neutralization or deactivation of this compound are recommended by regulatory or safety guidelines. The standard and required procedure is the collection and subsequent disposal by a certified hazardous waste contractor.

Disposal Procedure
  • Segregation:

    • Immediately segregate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • This waste must not be mixed with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2][7]

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and sealable hazardous waste container.[1] Per EPA guidelines, containers for RCRA hazardous pharmaceutical waste are typically color-coded black.

    • Clearly label the container with a hazardous waste tag, identifying the contents as "Hazardous Waste: Cevimeline Hydrochloride." Ensure the label is accurate and complete according to institutional and regulatory standards.[8]

  • Handling of Empty Containers:

    • Empty containers that previously held this compound must be treated as hazardous waste.

    • The recommended procedure is to triple-rinse the empty container with a suitable solvent, such as ethanol or methanol.[7]

    • The rinsate generated from this process is considered hazardous and must be collected in a designated container for liquid hazardous waste.[7]

    • After triple-rinsing, the decontaminated container can be managed according to institutional guidelines for clean glassware or plasticware.[7]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials and general laboratory traffic, pending pickup by your institution's environmental health and safety (EHS) department or a licensed waste contractor.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office.

    • The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The standard disposal method for potent pharmaceutical compounds like this compound is high-temperature incineration to ensure complete destruction.[4][7]

  • Documentation:

    • Maintain meticulous records of the amount of this compound waste generated, its accumulation start date, and the date of disposal.[7] This documentation is essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Cevimeline_Disposal_Workflow start This compound Waste Generated (Solid, Liquid, or Contaminated Material) decision Bulk Material or Empty Container? start->decision bulk_path Segregate in a Labeled, RCRA Hazardous Waste Container (Black Container) decision->bulk_path  Bulk Material rinse Triple-Rinse Container with Suitable Solvent decision->rinse Empty Container   store Store Sealed Container Securely in Satellite Accumulation Area bulk_path->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Manage Decontaminated Container per Institutional Policy rinse->dispose_container collect_rinsate->store end_point Arrange Pickup via EHS for Disposal by Licensed Hazardous Waste Facility (High-Temperature Incineration) store->end_point

References

Comprehensive Safety and Handling Protocol for Cevimeline.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal protocols for Cevimeline hydrochloride (Cevimeline.HCl) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the compound's toxicity if swallowed and potential for irritation.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed.[2][3][4] It may also cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, stringent adherence to PPE guidelines is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

ActivityRequired Personal Protective Equipment
General Laboratory Handling Gloves: Compatible chemical-resistant gloves.[1] Gown: Standard laboratory coat.[1] Eye Protection: Safety glasses.[1]
Weighing and Aliquoting (powder) Gloves: Compatible chemical-resistant gloves.[1] Gown: Standard laboratory coat.[1] Eye Protection: Safety glasses.[1] Respiratory Protection: NIOSH-approved respirator as conditions warrant, especially where dust may be generated.[1]
Spill Cleanup Gloves: Heavy rubber gloves.[1] Gown: Laboratory coat. Eye Protection: Safety goggles.[1] Respiratory Protection: NIOSH-approved self-contained breathing apparatus or respirator, as conditions warrant.[1] Other: Rubber boots.[1]
Waste Disposal Gloves: Compatible chemical-resistant gloves.[1] Gown: Standard laboratory coat.[1] Eye Protection: Safety glasses.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe management of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly sealed, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials.

2. Handling and Preparation:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or other ventilated enclosure, to control airborne levels.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][5]

  • Wash hands thoroughly after handling the compound.[1][2]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Avoid raising dust.[1]

  • Ventilate the area.

  • Wear the appropriate PPE as outlined in Table 1.

  • Contain the spill and collect the material using an appropriate method, such as a chemical waste container.[1]

  • Transfer the collected material to a sealed, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Do not dispose of with household garbage or allow it to reach the sewage system.[2]

  • Contaminated materials such as gloves, bench paper, and pipette tips should be placed in a sealed, labeled hazardous waste container.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

A 1. Preparation - Verify fume hood function - Don PPE (Gloves, Lab Coat, Goggles) B 2. Weighing & Aliquoting - Handle powder in fume hood - Use anti-static measures A->B C 3. Experimentation - Conduct procedures in hood - Avoid skin/eye contact B->C D 4. Decontamination - Clean workspace with appropriate solvent - Wipe down equipment C->D E 5. Waste Disposal - Segregate solid and liquid waste - Dispose in labeled hazardous waste containers D->E F 6. Doffing PPE & Hygiene - Remove PPE in correct order - Wash hands thoroughly E->F

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • If Swallowed: Immediately call a poison center or doctor/physician.[1][2] Rinse mouth.[1][2] Do NOT induce vomiting unless directed by medical personnel.[1]

  • If on Skin: Immediately wash the skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.

  • If Inhaled: Remove to fresh air.[1] If not breathing, give artificial respiration. Get immediate medical attention.[1]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。